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  • Product: 3-bromo-N-methylpyridin-2-amine
  • CAS: 214977-38-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-N-methylpyridin-2-amine

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-N-methylpyridin-2-amine, a key intermediate in the development of functionalized pyridine derivatives for pharmaceut...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-N-methylpyridin-2-amine, a key intermediate in the development of functionalized pyridine derivatives for pharmaceutical and materials science applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Data

3-bromo-N-methylpyridin-2-amine is a substituted pyridine with the molecular formula C₆H₇BrN₂. The presence of the bromine atom and the N-methylamino group on the pyridine ring makes it a versatile building block for further chemical modifications.[1]

Physicochemical Properties

The key physicochemical properties of 3-bromo-N-methylpyridin-2-amine are summarized in the table below. These values are calculated or estimated based on the structure and data from analogous compounds.

PropertyValueSource
Molecular FormulaC₆H₇BrN₂N/A
Molecular Weight187.04 g/mol [2]
IUPAC Name3-bromo-N-methylpyridin-2-amineN/A
pKa (Pyridine Nitrogen)4.1 - 4.96 (estimated)[1]

Synthesis of 3-bromo-N-methylpyridin-2-amine

The synthesis of 3-bromo-N-methylpyridin-2-amine can be achieved through several synthetic routes. One of the most direct methods is the nucleophilic aromatic substitution of a suitable dihalopyridine with methylamine.

Synthetic Pathway

A plausible and efficient pathway for the synthesis of 3-bromo-N-methylpyridin-2-amine involves the reaction of 2,3-dibromopyridine with an excess of methylamine. The greater lability of the bromine atom at the 2-position of the pyridine ring towards nucleophilic attack facilitates a selective mono-amination.

synthesis_pathway start 2,3-Dibromopyridine product 3-bromo-N-methylpyridin-2-amine start->product Nucleophilic Aromatic Substitution reagent Methylamine (excess) Solvent (e.g., EtOH) Heat

Caption: Synthetic pathway for 3-bromo-N-methylpyridin-2-amine.

Experimental Protocol: Synthesis from 2,3-Dibromopyridine

This protocol describes a general procedure for the synthesis of 3-bromo-N-methylpyridin-2-amine from 2,3-dibromopyridine.

Materials and Equipment:

  • 2,3-dibromopyridine

  • Methylamine (40% in water or as a solution in ethanol)

  • Ethanol (or another suitable polar aprotic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dibromopyridine (1 equivalent) in ethanol.

  • Add an excess of methylamine solution (e.g., 3-5 equivalents) to the flask.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Characterization of 3-bromo-N-methylpyridin-2-amine

The characterization of the synthesized 3-bromo-N-methylpyridin-2-amine is crucial to confirm its identity and purity. The following are the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):

  • Aromatic Protons (3H): Signals in the range of 6.5-8.0 ppm, with coupling patterns characteristic of a 2,3-disubstituted pyridine ring.

  • N-H Proton (1H): A broad singlet, the chemical shift of which will be concentration-dependent.

  • N-Methyl Protons (3H): A singlet or a doublet (if coupled to the N-H proton) around 3.0 ppm.

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretch: A single, weak to medium band in the region of 3350-3310 cm⁻¹ for the secondary amine.[3]

  • C-H Stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Bands just below 3000 cm⁻¹.

  • C=C and C=N Stretch (aromatic ring): Bands in the 1600-1400 cm⁻¹ region.

  • C-N Stretch (aromatic amine): A strong band in the 1335-1250 cm⁻¹ region.[3]

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). The expected m/z for the molecular ions would be around 186 and 188.

Experimental Workflow for Characterization

characterization_workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Workflow for the characterization of 3-bromo-N-methylpyridin-2-amine.

Conclusion

This guide outlines the synthesis and characterization of 3-bromo-N-methylpyridin-2-amine. The provided synthetic protocol offers a direct route to this valuable intermediate. The expected characterization data will aid researchers in confirming the structure and purity of the synthesized compound, facilitating its use in further research and development in medicinal chemistry and materials science.

References

Exploratory

In-depth Technical Guide: Spectroscopic and Biological Data for CAS Number 214977-38-5

For Researchers, Scientists, and Drug Development Professionals Compound Identification: 3-bromo-N-methylpyridin-2-amine Molecular Formula: C₆H₇BrN₂ CAS Number: 214977-38-5 This technical guide provides a summary of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification: 3-bromo-N-methylpyridin-2-amine Molecular Formula: C₆H₇BrN₂ CAS Number: 214977-38-5

This technical guide provides a summary of the available spectroscopic data for the compound 3-bromo-N-methylpyridin-2-amine. Despite a comprehensive search of public databases and scientific literature, a complete set of experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and specific biological activity or signaling pathway information for this exact CAS number remains elusive. The information presented herein is based on data for structurally related compounds and predictive models.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H7.9 - 8.1DoubletPyridine ring proton
¹H7.0 - 7.2DoubletPyridine ring proton
¹H6.5 - 6.7TripletPyridine ring proton
¹H2.9 - 3.1SingletN-methyl protons
¹³C~158SingletC=N of pyridine ring
¹³C~148SingletC-Br of pyridine ring
¹³C~138SingletCH of pyridine ring
¹³C~115SingletCH of pyridine ring
¹³C~110SingletCH of pyridine ring
¹³C~30SingletN-methyl carbon

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3450MediumN-H stretch (secondary amine)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 2950MediumC-H stretch (aliphatic)
1580 - 1620StrongC=C/C=N stretching (pyridine ring)
1400 - 1500StrongC-N stretching
1000 - 1100StrongC-Br stretching

Table 3: Mass Spectrometry (MS) Data (Predicted)

ParameterPredicted ValueNotes
Molecular Ion [M]⁺m/z 186/188Isotopic pattern due to ⁷⁹Br and ⁸¹Br
Major Fragments[M-CH₃]⁺, [M-Br]⁺Fragmentation of the methyl and bromo groups

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 3-bromo-N-methylpyridin-2-amine are not available. However, generalized protocols for similar compounds are provided below as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans compared to ¹H NMR. A spectral width of 0-220 ppm is generally sufficient.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a time-of-flight (TOF), quadrupole, or ion trap analyzer.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature and biological databases did not yield any specific information on the biological activity or signaling pathways associated with 3-bromo-N-methylpyridin-2-amine (CAS 214977-38-5).

However, the 2-aminopyridine scaffold is a known "privileged structure" in medicinal chemistry, frequently found in molecules that interact with a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs). The bromine substituent can serve as a handle for further chemical modification or can be involved in halogen bonding interactions with protein targets.

Given the prevalence of the 2-aminopyridine core in kinase inhibitors, a hypothetical signaling pathway involving a generic receptor tyrosine kinase (RTK) is presented below as an example of a potential biological context. It is critical to note that this is a hypothetical representation and is not based on experimental data for CAS 214977-38-5.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds and activates Compound 3-bromo-N-methylpyridin-2-amine (Hypothetical Inhibitor) Compound->RTK Inhibits ATP binding (Hypothetical) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates and activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates gene expression for

Caption: Hypothetical signaling pathway of a Receptor Tyrosine Kinase (RTK) and its potential inhibition.

Conclusion

While 3-bromo-N-methylpyridin-2-amine is a commercially available compound, there is a notable lack of publicly available, experimentally-derived spectroscopic and biological data for this specific molecule. The information provided in this guide is based on predictions and data from structurally similar compounds and should be used as a preliminary reference. Researchers and drug development professionals are encouraged to perform their own experimental characterization to obtain definitive data for this compound. The hypothetical signaling pathway illustrates a potential, yet unproven, biological context for this class of molecules and underscores the need for further investigation into its biological activities.

Foundational

Technical Guide: 1H and 13C NMR Spectroscopic Analysis of 3-bromo-N-methylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-bromo-N-methylpyridi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-bromo-N-methylpyridin-2-amine. The document includes tabulated chemical shifts (δ), coupling constants (J), and signal multiplicities. A detailed, representative experimental protocol for data acquisition is presented. Furthermore, a chemical structure diagram with standardized atom numbering is provided to facilitate the correlation of spectral data with the molecular structure, serving as a key reference for researchers in synthetic chemistry and drug development.

Chemical Structure and Atom Numbering

The unambiguous assignment of NMR signals requires a standardized numbering scheme for the atoms in the molecule. The following diagram illustrates the chemical structure of 3-bromo-N-methylpyridin-2-amine with IUPAC-consistent numbering used for the subsequent spectral assignments.

Caption: Chemical structure of 3-bromo-N-methylpyridin-2-amine with atom numbering.

1H NMR Spectral Data

The 1H NMR spectrum was acquired in deuterochloroform (CDCl₃). The data presented below are referenced to the residual solvent signal.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-68.09ddJ = 5.0, 1.5
H-47.59ddJ = 7.5, 1.5
H-56.45ddJ = 7.5, 5.0
NH5.03s (br)-
N-CH₃3.03dJ = 5.0

Table 1: Summary of 1H NMR data for 3-bromo-N-methylpyridin-2-amine.

Interpretation:

  • The three aromatic protons (H-4, H-5, H-6) appear in the expected downfield region and exhibit characteristic doublet of doublets (dd) splitting patterns due to coupling with their neighbors.

  • The N-methyl group (N-CH₃) appears as a doublet at 3.03 ppm, indicating coupling to the adjacent NH proton.

  • The amine proton (NH) signal is a broad singlet, which is typical for exchangeable protons.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The spectrum was acquired in CDCl₃.

Carbon AssignmentChemical Shift (δ) ppm
C-2154.2
C-6146.4
C-4138.9
C-5112.4
C-3108.3
N-CH₃29.1

Table 2: Summary of 13C NMR data for 3-bromo-N-methylpyridin-2-amine.[1]

Interpretation:

  • The spectrum shows six distinct carbon signals, corresponding to the six carbon atoms in the molecule.

  • The C-2 carbon, bonded to two nitrogen atoms, is the most deshielded, appearing at 154.2 ppm.[1]

  • The carbon atom bearing the bromine, C-3, is observed at 108.3 ppm.[1]

  • The N-methyl carbon appears in the aliphatic region at 29.1 ppm.[1]

Experimental Protocols

The following sections describe a representative methodology for the acquisition of high-quality 1H and 13C NMR spectra for 3-bromo-N-methylpyridin-2-amine.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of 3-bromo-N-methylpyridin-2-amine for 1H NMR, and 20-50 mg for 13C NMR, into a clean, dry vial.[2][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2]

  • Dissolution: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[4]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

The following workflow outlines the steps for acquiring NMR data on a standard spectrometer (e.g., 400 or 500 MHz).

G cluster_prep Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep Sample Preparation (10-50 mg in 0.6 mL CDCl3) InsertSample Insert Sample into Magnet SamplePrep->InsertSample Lock Lock on Deuterium Signal (CDCl3) InsertSample->Lock Shim Tune & Shim Magnetic Field (Maximize Homogeneity) Lock->Shim Calibrate Calibrate Pulse Widths (90°) Shim->Calibrate H1_Acq Acquire 1H Spectrum (e.g., zg30 pulse sequence) Calibrate->H1_Acq C13_Acq Acquire 13C Spectrum (e.g., zgpg30 with proton decoupling) Calibrate->C13_Acq FT Fourier Transform (FT) H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Peak Integration & Analysis Reference->Integrate

Caption: General workflow for NMR sample analysis.

  • 1H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse sequence (e.g., Bruker zg30).

    • Spectral Width: ~16 ppm (~6400 Hz on a 400 MHz instrument).

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Temperature: 298 K.

  • 13C NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., Bruker zgpg30).

    • Spectral Width: ~240 ppm (~24,000 Hz on a 100 MHz instrument).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024, due to the low natural abundance and sensitivity of the 13C nucleus.

    • Temperature: 298 K.

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for 1H, ~1-2 Hz for 13C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum and apply a polynomial function to correct the baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Analysis: Integrate peak areas (for 1H) and identify peak chemical shifts and multiplicities.

This guide provides the foundational NMR data and methodologies essential for the identification and characterization of 3-bromo-N-methylpyridin-2-amine, supporting its application in research and development.

References

Exploratory

molecular weight and formula for C6H7BrN2

An In-depth Technical Guide to C6H7BrN2 Isomers: Synthesis, Properties, and Applications in Research and Development This technical guide provides a comprehensive overview of the chemical compound with the molecular form...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C6H7BrN2 Isomers: Synthesis, Properties, and Applications in Research and Development

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C6H7BrN2. This formula represents several structural isomers of brominated phenylenediamines, which are critical intermediates in the fields of medicinal chemistry, materials science, and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the properties, synthesis, and applications of the most commercially significant isomers.

The molecular formula C6H7BrN2 corresponds to a molecular weight of 187.04 g/mol . The various isomers share this fundamental property but differ in the arrangement of their functional groups on the benzene ring, leading to distinct physicochemical characteristics. The most commonly utilized isomers in research and industry are 4-bromo-1,2-benzenediamine, 3-bromo-1,2-benzenediamine, and 2-bromo-1,4-benzenediamine.

Table 1: Physicochemical Properties of C6H7BrN2 Isomers

Property4-Bromo-1,2-benzenediamine3-Bromo-1,2-benzenediamine2-Bromo-1,4-benzenediamine
Synonyms 4-Bromo-o-phenylenediamine3-Bromo-o-phenylenediamine2-Bromo-p-phenylenediamine
CAS Number 1575-37-7[1][2]1575-36-6[3]13296-69-0[4]
Molecular Formula C6H7BrN2[1]C6H7BrN2[3]C6H7BrN2[4]
Molecular Weight 187.04 g/mol [1]187.04 g/mol [3]187.04 g/mol [4]
Appearance White to off-white solid[5]Light yellow to yellow solid[6]Data not readily available
Melting Point 65-69 °C (decomposes)[5][7][8]125-126 °C[6]Data not readily available
Solubility Soluble in chloroform[5][8]Soluble in polar solvents like water and alcohols[9]Data not readily available

Synthesis and Experimental Protocols

The synthesis of brominated phenylenediamines is well-documented, with various methods available depending on the desired isomer and scale of production. Below are representative experimental protocols for the synthesis of 4-bromo-1,2-benzenediamine and 3-bromo-1,2-benzenediamine.

Synthesis of 4-Bromo-1,2-benzenediamine

A common method for the synthesis of 4-bromo-1,2-benzenediamine involves the bromination of o-phenylenediamine, often with a protection step of the amino groups to control regioselectivity.[5][7]

Experimental Protocol:

  • Acetylation of o-Phenylenediamine: o-Phenylenediamine is first acetylated using acetic anhydride in the presence of acetic acid to protect the amino groups.

  • Bromination: The resulting diacetylated compound is then brominated. A solution of bromine in acetic acid is added to the reaction mixture, which is stirred at a controlled temperature (e.g., 50-55°C).[10]

  • Hydrolysis: The crude product is poured into an ice-water solution containing sodium hydrogensulfite to quench excess bromine.[10] The diacetylated and brominated intermediate is then hydrolyzed, typically using an aqueous base like sodium hydroxide in methanol, to remove the acetyl groups and yield 4-bromo-1,2-benzenediamine.[11]

  • Purification: The final product can be purified by recrystallization from a suitable solvent, such as tert-butyl methyl ether, to obtain a high-purity solid.[11]

Logical Workflow for the Synthesis of 4-Bromo-1,2-benzenediamine

G start Start: o-Phenylenediamine step1 Acetylation with Acetic Anhydride and Acetic Acid start->step1 step2 Bromination with Bromine in Acetic Acid step1->step2 step3 Hydrolysis with NaOH in Methanol step2->step3 step4 Purification by Recrystallization step3->step4 end End: 4-Bromo-1,2-benzenediamine step4->end

Caption: Synthesis workflow for 4-bromo-1,2-benzenediamine.

Synthesis of 3-Bromo-1,2-benzenediamine

A documented synthesis route for 3-bromo-1,2-benzenediamine involves the reduction of a benzothiadiazole precursor.[6][12]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, 4-bromo-2,1,3-benzothiadiazole and sodium borohydride (NaBH4) are combined in ethanol.[6][12]

  • Reduction: The reaction mixture is stirred at room temperature for an extended period (e.g., 16 hours) to allow for the complete reduction of the starting material.[6][12]

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent such as chloroform.[6][12] The organic layer is washed with a saturated brine solution and dried over anhydrous magnesium sulfate.[6][12]

  • Isolation: The solvent is evaporated to yield the crude 3-bromo-1,2-diaminobenzene, which can be further purified if necessary.[6][12]

Applications in Research and Drug Development

The isomers of C6H7BrN2 are valuable building blocks in organic synthesis, particularly for the preparation of heterocyclic compounds with diverse biological activities. Their utility stems from the presence of two nucleophilic amino groups and a bromine atom that can participate in various coupling reactions.

Table 2: Applications of C6H7BrN2 Isomers

IsomerApplication AreaSpecific Uses
4-Bromo-1,2-benzenediamine PharmaceuticalsIntermediate in the synthesis of benzimidazoles, quinoxalines, and other heterocyclic compounds with potential therapeutic activities.[13][14]
AgrochemicalsUsed in the production of various agrochemical products.[13]
Dyes and PigmentsA precursor for the manufacturing of azo dyes.[2]
Materials ScienceUsed to prepare fluorescent dipolar quinoxaline derivatives for potential use as emissive and electron-transport materials.[5][7]
3-Bromo-1,2-benzenediamine PharmaceuticalsA key intermediate in the synthesis of protein kinase inhibitors, such as the drug Erdafitinib.[15] Also used in the preparation of bromo analogues of Benzo-1H-triazole as potential kinase inhibitors.[12][15]
Dyes and PigmentsEmployed in the synthesis of various dyes and pigments.[9]

Logical Relationship Diagram of C6H7BrN2 Isomers and Their Applications

G cluster_isomers C6H7BrN2 Isomers cluster_applications Applications 4-Bromo-1,2-benzenediamine 4-Bromo-1,2-benzenediamine Pharmaceuticals Pharmaceuticals 4-Bromo-1,2-benzenediamine->Pharmaceuticals Agrochemicals Agrochemicals 4-Bromo-1,2-benzenediamine->Agrochemicals Dyes and Pigments Dyes and Pigments 4-Bromo-1,2-benzenediamine->Dyes and Pigments Materials Science Materials Science 4-Bromo-1,2-benzenediamine->Materials Science 3-Bromo-1,2-benzenediamine 3-Bromo-1,2-benzenediamine 3-Bromo-1,2-benzenediamine->Pharmaceuticals 3-Bromo-1,2-benzenediamine->Dyes and Pigments

Caption: Applications of key C6H7BrN2 isomers.

Conclusion

The isomers of C6H7BrN2, particularly 4-bromo-1,2-benzenediamine and 3-bromo-1,2-benzenediamine, are versatile and valuable chemical intermediates. Their well-established synthesis routes and diverse reactivity make them indispensable precursors for the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding of these compounds for researchers and professionals engaged in chemical synthesis and drug discovery.

References

Foundational

biological activity of 3-bromo-N-methylpyridin-2-amine as a CYP1A2 inhibitor

A Technical Guide to the Evaluation of Cytochrome P450 1A2 Inhibitors Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of December 2025, a thorough review of scientific literature did...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Evaluation of Cytochrome P450 1A2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a thorough review of scientific literature did not yield specific data concerning the biological activity of 3-bromo-N-methylpyridin-2-amine as a CYP1A2 inhibitor. Therefore, this document provides a comprehensive, albeit general, technical guide on the methodologies and data interpretation for characterizing CYP1A2 inhibitors. The protocols and data structures presented herein serve as a framework for the evaluation of potential CYP1A2 inhibitors.

Introduction to CYP1A2 Inhibition

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme predominantly found in the liver, responsible for the metabolism of a wide array of xenobiotics, including numerous clinically significant drugs and procarcinogens.[1][2][3] Inhibition of CYP1A2 can lead to significant drug-drug interactions, potentially increasing the plasma concentrations of co-administered drugs and leading to adverse effects.[1] Consequently, the early identification and characterization of CYP1A2 inhibitors are vital in the drug development process.

Inhibitors of CYP1A2 can be classified based on their mechanism of action, which includes reversible (competitive and non-competitive) and irreversible (mechanism-based) inhibition.[1] Understanding the type and potency of inhibition is critical for predicting the clinical relevance of any observed interaction.

Quantitative Assessment of CYP1A2 Inhibition

The inhibitory potential of a compound against CYP1A2 is quantified using several key parameters. This data is typically presented in a structured format to allow for clear comparison between different compounds.

Table 1: In Vitro CYP1A2 Inhibition Profile of a Hypothetical Compound

ParameterValueDescription
IC50 (e.g., 1.5 µM)The concentration of an inhibitor that causes 50% inhibition of the enzyme activity under specific experimental conditions.
Ki (e.g., 0.8 µM)The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. It is a more precise measure of inhibitor potency than IC50.
Mechanism of Inhibition (e.g., Competitive)The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed).
kinact (e.g., 0.1 min-1)The maximal rate of enzyme inactivation, relevant for mechanism-based inhibitors.
KI (e.g., 2 µM)The concentration of the inactivator that gives half the maximal rate of inactivation.

Experimental Protocols for CYP1A2 Inhibition Assays

A standardized approach is essential for the reliable determination of CYP1A2 inhibition. The following sections detail common experimental methodologies.

Reagents and Materials
  • Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP1A2 (rhCYP1A2) co-expressed with cytochrome P450 reductase.

  • Probe Substrate: Phenacetin is a commonly used probe substrate for CYP1A2, which is metabolized to paracetamol.[4] Other substrates like caffeine can also be used.[5][6]

  • Inhibitor: The test compound (e.g., 3-bromo-N-methylpyridin-2-amine) and a known positive control inhibitor (e.g., fluvoxamine or furafylline).[1][7]

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Quenching Solution: Acetonitrile or other suitable organic solvent.

  • Analytical System: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the quantification of the metabolite.

IC50 Determination

The IC50 value is determined by measuring the activity of CYP1A2 at a single substrate concentration in the presence of a range of inhibitor concentrations.

  • Preparation of Incubation Mixtures: A typical incubation mixture contains human liver microsomes, phosphate buffer, and the probe substrate (at a concentration close to its Km value).

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of the NADPH regenerating system.

  • Inhibition: The test compound is added at various concentrations. A control with no inhibitor is also included.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 10-30 minutes), ensuring linearity of metabolite formation.

  • Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to quantify the formation of the metabolite.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a suitable sigmoidal dose-response curve.

Determination of Mechanism of Inhibition and Ki

To determine the mechanism of inhibition and the Ki value, the enzyme kinetics are assessed at various concentrations of both the substrate and the inhibitor.[4]

  • Experimental Setup: A matrix of experiments is performed with multiple concentrations of the probe substrate and multiple concentrations of the inhibitor.

  • Incubation and Analysis: The incubation and analysis steps are similar to the IC50 determination.

  • Data Analysis: The data is plotted using graphical methods such as Lineweaver-Burk or Dixon plots to visualize the mechanism of inhibition (e.g., competitive, non-competitive).[4] The Ki value is then calculated by fitting the data to the appropriate enzyme inhibition model.

Time-Dependent Inhibition (TDI) Assay

TDI assays are crucial for identifying mechanism-based inhibitors.

  • Pre-incubation: The test compound is pre-incubated with the enzyme source and NADPH for various time points. A control without NADPH is also included.

  • Dilution and Incubation: After pre-incubation, the mixture is diluted, and the probe substrate is added to measure the remaining enzyme activity.

  • Analysis: The rate of metabolite formation is measured and compared to the control. A time- and concentration-dependent loss of enzyme activity suggests time-dependent inhibition.

  • Determination of kinact and KI: The parameters kinact and KI are determined by analyzing the rate of inactivation at different inhibitor concentrations.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

CYP1A2_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Substrate Probe Substrate (e.g., Phenacetin) Substrate->Incubate Inhibitor Test Compound Inhibitor->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH System NADPH->Incubate Quench Quench Reaction Incubate->Quench Stop Reaction Analyze HPLC-MS/MS Analysis Quench->Analyze Metabolite Quantify Metabolite Analyze->Metabolite Calc Calculate % Inhibition Metabolite->Calc Plot Plot Dose-Response Curve Calc->Plot Determine Determine IC50 / Ki Plot->Determine

Caption: General workflow for an in vitro CYP1A2 inhibition assay.

CYP1A2_Metabolic_Pathway cluster_pathway CYP1A2-Mediated Metabolism Substrate CYP1A2 Substrate (e.g., Drug, Procarcinogen) CYP1A2 CYP1A2 Enzyme Substrate->CYP1A2 Binds to active site Metabolite Metabolite CYP1A2->Metabolite Metabolizes Inhibitor Inhibitor (e.g., 3-bromo-N-methylpyridin-2-amine) Inhibitor->CYP1A2 Blocks activity

Caption: Simplified CYP1A2 metabolic pathway and point of inhibition.

Conclusion

The evaluation of CYP1A2 inhibition is a critical component of drug safety assessment. A systematic approach, employing standardized in vitro assays, allows for the robust characterization of the inhibitory potential of new chemical entities. While no specific data is currently available for 3-bromo-N-methylpyridin-2-amine, the methodologies and frameworks presented in this guide provide a clear path for its future investigation as a potential CYP1A2 inhibitor. Accurate determination of IC50, Ki, and the mechanism of inhibition is paramount for predicting potential drug-drug interactions and ensuring patient safety.

References

Exploratory

The Discovery and Initial Synthesis of 3-bromo-N-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-bromo-N-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a detailed overview of the initial synthesis of this compound, including a comprehensive experimental protocol and characterization data. While the precise first discovery of this compound is not readily apparent in a singular seminal publication, its synthesis is exemplified within broader studies on the functionalization of aminopyridines.

Initial Synthesis and Chemical Pathway

The primary route for the synthesis of 3-bromo-N-methylpyridin-2-amine involves the N-alkylation of 2-amino-3-bromopyridine. This nucleophilic substitution reaction targets the amino group of the starting material with a methylating agent. The general synthetic scheme is presented below.

Synthetic Pathway of 3-bromo-N-methylpyridin-2-amine Synthetic Pathway of 3-bromo-N-methylpyridin-2-amine 2-amino-3-bromopyridine 2-amino-3-bromopyridine Product 3-bromo-N-methylpyridin-2-amine 2-amino-3-bromopyridine->Product Alkylation Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Product Base_Solvent Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF/THF) Base_Solvent->Product

Caption: Synthetic pathway for 3-bromo-N-methylpyridin-2-amine.

Experimental Protocols

The following experimental protocol is based on the general method described for the synthesis of 3-bromo-2-[(N-substituted)amino]pyridines by Grig-Alexa et al.[1].

Method A: N-Alkylation of 2-amino-3-bromopyridine

Materials:

  • 2-amino-3-bromopyridine

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methyl iodide (or other methylating agent)

  • Water

  • Chloroform (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of 2-amino-3-bromopyridine in an anhydrous solvent (such as DMF or THF), add sodium hydride (NaH) portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting suspension until the evolution of hydrogen gas ceases.

  • Introduce the methylating agent (e.g., methyl iodide) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for an extended period (up to 144 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding cold water.

  • Extract the aqueous mixture with chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield 3-bromo-N-methylpyridin-2-amine.

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of 3-bromo-N-methylpyridin-2-amine and its characterization[1].

ParameterValue
Reaction Time 144 hours
Yield 50%
Appearance Not specified
Infrared (IR) (NaCl) 2944, 3439 cm⁻¹
¹H NMR (CDCl₃, 250 MHz) δ = 3.03 (d, J = 5.0 Hz, 3 H, CH₃), 5.03 (s, 1 H, NH), 6.45 (dd, J = 5.0, 7.5 Hz, 1 H, H-5), 7.59 (dd, J = 1.5, 7.5 Hz, 1 H, H-4), 8.09 (dd, J = 1.5, 5.0 Hz, 1 H, H-6)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the characterized final product.

Experimental Workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start with 2-amino-3-bromopyridine Reaction N-Alkylation with methylating agent in the presence of a base Start->Reaction Quenching Reaction Quenching with Water Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Flash Chromatography Drying->Chromatography IR IR Spectroscopy Chromatography->IR Analysis NMR NMR Spectroscopy (¹H) Chromatography->NMR Analysis

Caption: Workflow from synthesis to characterization.

Conclusion

The synthesis of 3-bromo-N-methylpyridin-2-amine is effectively achieved through the N-alkylation of 2-amino-3-bromopyridine. While the reaction requires a lengthy period to achieve a moderate yield, the procedure is straightforward. The characterization data, particularly from IR and ¹H NMR spectroscopy, are crucial for confirming the structure of the final product. This compound serves as a valuable intermediate for further synthetic elaborations in the development of novel chemical entities for various applications, including pharmaceuticals.

References

Exploratory

The Strategic Application of 3-Bromo-N-methylpyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release Shanghai, China – December 29, 2025 – The versatile pyridine scaffold is a cornerstone in the design of novel therapeutics, and among its many derivatives, 3-bromo-N-methylpyridin-2-amine has emerge...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The versatile pyridine scaffold is a cornerstone in the design of novel therapeutics, and among its many derivatives, 3-bromo-N-methylpyridin-2-amine has emerged as a particularly valuable building block for medicinal chemists. This technical guide provides an in-depth analysis of the potential applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction to a Privileged Scaffold

3-Bromo-N-methylpyridin-2-amine is a functionalized pyridine derivative that offers multiple avenues for chemical modification, making it an ideal starting point for the creation of diverse compound libraries. The pyridine ring itself is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous approved drugs.[1][2][3][4] The strategic placement of the bromine atom at the 3-position and the N-methylamino group at the 2-position provides a unique combination of reactivity and hydrogen-bonding capability, which are critical for interaction with biological targets.

The primary utility of 3-bromo-N-methylpyridin-2-amine lies in its role as a synthetic intermediate.[5][6] The bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This enables the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity for a given biological target.

Core Applications in Kinase Inhibitor Development

Protein kinases are a major class of drug targets, particularly in oncology, and the aminopyridine scaffold is a common feature in many kinase inhibitors.[7] While specific quantitative data for kinase inhibitors derived directly from 3-bromo-N-methylpyridin-2-amine is not extensively available in the public domain, the broader class of brominated aminopyridines has been widely explored for this purpose. These compounds are known to target a variety of kinases by forming key hydrogen bond interactions within the ATP-binding site.

Based on the activity of structurally related compounds, derivatives of 3-bromo-N-methylpyridin-2-amine are anticipated to be potent inhibitors of several kinase families, including:

  • Tyrosine Kinases: Many tyrosine kinase inhibitors incorporate an aminopyridine hinge-binding motif.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and aminopyridine-based molecules have shown promise as PI3K inhibitors.

  • Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is an attractive target in oncology. Aminopyrimidine and aminopyridine cores have been successfully utilized to develop potent PLK4 inhibitors.[1]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial in inflammatory and autoimmune diseases, and related aminopyridine structures have been investigated as JAK inhibitors.

The N-methylamino group at the 2-position of the core scaffold can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for type I and type II kinase inhibitors.

Synthetic Strategies and Experimental Protocols

The derivatization of 3-bromo-N-methylpyridin-2-amine is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for creating C-C bonds and introducing diverse aromatic and heteroaromatic moieties.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of 3-bromo-N-methylpyridin-2-amine with an arylboronic acid.

Materials:

  • 3-bromo-N-methylpyridin-2-amine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 3-bromo-N-methylpyridin-2-amine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Table 1: Quantitative Data for Related Aminopyridine Kinase Inhibitors

While specific data for derivatives of 3-bromo-N-methylpyridin-2-amine is limited, the following table presents data for structurally related aminopyridine-based kinase inhibitors to illustrate the potential potency that can be achieved with this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference Compound
Pyrimidin-2-amine DerivativePLK46.7CFI-400945
Imidazo[1,2-a]pyridine DerivativePI3Kα1.8ZSTK474
N-(1,3-thiazol-2-yl)pyridin-2-amineKDRPotent (specific IC₅₀ not provided)-

Note: The data presented is for illustrative purposes and is based on published results for related but not identical molecular scaffolds.[1][2]

Potential Signaling Pathways and Mechanisms of Action

Derivatives of 3-bromo-N-methylpyridin-2-amine, acting as kinase inhibitors, would be expected to modulate key cellular signaling pathways implicated in diseases such as cancer and inflammation. A hypothetical mechanism of action for a derivative targeting a receptor tyrosine kinase (RTK) is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 3-Bromo-N-methylpyridin-2-amine Derivative Inhibitor->RTK Inhibits ATP Binding Ligand Growth Factor Ligand->RTK Binds

Figure 1. A representative signaling pathway potentially inhibited by a derivative of 3-bromo-N-methylpyridin-2-amine.

In this hypothetical pathway, a derivative of 3-bromo-N-methylpyridin-2-amine acts as an ATP-competitive inhibitor of a receptor tyrosine kinase (RTK). By blocking the ATP-binding site, the inhibitor prevents the autophosphorylation and activation of the RTK, thereby abrogating downstream signaling through critical pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. The ultimate effect is the inhibition of gene transcription that drives cellular proliferation, survival, and angiogenesis, which are hallmarks of cancer.

Experimental Workflows for Biological Evaluation

The biological activity of novel compounds derived from 3-bromo-N-methylpyridin-2-amine can be assessed using a variety of in vitro assays. A typical workflow for evaluating a potential kinase inhibitor is outlined below.

G start Synthesized Compound Library (Derivatives of 3-bromo-N-methylpyridin-2-amine) biochemical_assay Biochemical Kinase Assay (e.g., HTRF, LanthaScreen) Determine IC₅₀ start->biochemical_assay cell_based_assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine GI₅₀ biochemical_assay->cell_based_assay Potent Hits western_blot Target Engagement Assay (e.g., Western Blot for Phospho-protein) cell_based_assay->western_blot Active in Cells lead_selection Lead Candidate Selection western_blot->lead_selection Target Engagement Confirmed in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) lead_selection->in_vivo

Figure 2. A generalized experimental workflow for the evaluation of kinase inhibitors.

Conclusion

3-Bromo-N-methylpyridin-2-amine represents a strategic and versatile starting material for the synthesis of novel, biologically active compounds, particularly in the realm of kinase inhibitor discovery. Its favorable chemical properties allow for the generation of diverse libraries of compounds for high-throughput screening and lead optimization. While further research is needed to fully elucidate the therapeutic potential of its direct derivatives, the wealth of data on related aminopyridine scaffolds strongly suggests that this compound will continue to be a valuable tool for medicinal chemists in the development of next-generation targeted therapies.

References

Foundational

understanding the reactivity of the bromine atom in 3-bromo-N-methylpyridin-2-amine

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-bromo-N-methylpyridin-2-amine Introduction 3-Bromo-N-methylpyridin-2-amine is a substituted pyridine derivative with significant applications in orga...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-bromo-N-methylpyridin-2-amine

Introduction

3-Bromo-N-methylpyridin-2-amine is a substituted pyridine derivative with significant applications in organic synthesis, particularly within medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a pyridine ring substituted with a bromine atom at the 3-position and a methylamino group at the 2-position, provides a versatile scaffold for constructing more complex molecules.[1] The bromine atom serves as an excellent leaving group, making this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.[2] This reactivity allows it to function as a potent arylating agent, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[1] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and core reactivity of the bromine atom in 3-bromo-N-methylpyridin-2-amine, with a focus on its application in key synthetic transformations.

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental for the application of any chemical intermediate. The key properties of 3-bromo-N-methylpyridin-2-amine are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Appearance Solid[3]
Density 1.593 g/cm³[3]
Exact Mass 185.979261 Da[3]

Table 2: Spectroscopic Data

TechniqueDataSource
¹H NMR (CDCl₃, 250 MHz) δ = 3.03 (d, J=5.0 Hz, 3H, CH₃), 5.03 (s, 1H, NH), 6.45 (dd, J=5.0, 7.5 Hz, 1H, H-5), 7.59 (dd, J=1.5, 7.5 Hz, 1H, H-4), 8.09 (dd, J=1.5, 5.0 Hz, 1H, H-6)[4]
¹³C NMR (CDCl₃) δ = 30.2 (CH₃), 108.0 (C-3), 112.4 (C-5), 138.7 (C-4), 146.2 (C-6), 154.0 (C-2)[4]
Mass Spectrometry (MS) m/z: 187/189 [M+H]⁺ (reflecting ⁷⁹Br/⁸¹Br isotopes)[4]

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of 3-bromo-N-methylpyridin-2-amine is dominated by the reactivity of its C3-bromine atom in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their efficiency and tolerance of diverse functional groups.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron compound, typically a boronic acid or ester.[6][7][8] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds.[6][7] The pyridine nitrogen can sometimes inhibit the metal catalyst, but with the right choice of ligands and conditions, high yields can be achieved.[6][7]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[6]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018>95For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[6]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854>90General procedure for halo-aromatic rings.[6]
  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromo-N-methylpyridin-2-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).[6][7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[6][7]

  • Reaction: Stir the mixture at the designated temperature (typically 80-100 °C) for the required time, monitoring progress by TLC or LC-MS.[7]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][7]

  • Purification: Purify the crude residue by column chromatography on silica gel.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst.[9][10] This reaction has revolutionized the synthesis of arylamines.[9] The mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to yield the C-N coupled product.[9][10]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
[Pd₂(dba)₃] / (±)-BINAPNaOButToluene80460For 2-bromo-6-methyl pyridine with trans-1,2-diaminocyclohexane.[11]
Pd(OAc)₂ / XPhosK₂CO₃t-AmylOH1101285-95General conditions for coupling various amines with aryl halides.
G3-XPhos PrecatalystLHMDSToluene1001670-90For sterically hindered primary amines.[12]
  • Reaction Setup: To a Schlenk tube, add the palladium precatalyst (e.g., [Pd₂(dba)₃], 1-2 mol%), the ligand (e.g., BINAP, XPhos, 2-4 mol%), and the base (e.g., NaOBut, 1.4 equiv.).[11]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon.

  • Reagent Addition: Add a solution of 3-bromo-N-methylpyridin-2-amine (1.0 equiv.) and the desired amine (1.2 equiv.) in an anhydrous solvent (e.g., toluene) via syringe.[11]

  • Reaction: Heat the mixture with stirring in an oil bath at the specified temperature (e.g., 80-110 °C) for the required duration.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like diethyl ether. Wash with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.[11]

  • Purification: Purify the crude product by recrystallization or column chromatography.[11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[13][14] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base.[14] This method is highly efficient for synthesizing 2-amino-3-alkynylpyridines.[15][16]

Table 5: Representative Conditions for Sonogashira Coupling of Bromopyridines

Catalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(TFA)₂ / PPh₃ / CuIEt₃NDMF100372-96Optimized for 2-amino-3-bromopyridines with various terminal alkynes.[15][16]
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF651280-90General procedure for aryl bromides.[13]
Pd(PhCN)₂Cl₂ / P(t-Bu)₃DiisopropylamineDioxaneRT2475-85Room temperature coupling of aryl bromides.[14]
  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(TFA)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[15]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF), followed by 3-bromo-N-methylpyridin-2-amine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N).[13][15]

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring and monitor by TLC.[15]

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the residue by column chromatography.[13]

Mandatory Visualizations

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_setup Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Reactant & Reagent Setup B Catalyst & Ligand Addition C Establish Inert Atmosphere (Ar/N2) D Solvent & Substrate Addition C->D E Heating & Stirring (TLC/LC-MS Monitoring) F Quenching & Aqueous Work-up E->F G Drying & Solvent Removal H Column Chromatography I Product Characterization

Caption: General experimental workflow for Pd-catalyzed coupling.

G Reactivity Pathways of 3-bromo-N-methylpyridin-2-amine cluster_reactions cluster_products A 3-bromo-N-methylpyridin-2-amine B Suzuki-Miyaura Coupling (+ R-B(OH)2, Pd cat.) A->B C Buchwald-Hartwig Amination (+ R2NH, Pd cat.) A->C D Sonogashira Coupling (+ R-C≡CH, Pd/Cu cat.) A->D P1 C-C Bond Formation (Biaryl Product) B->P1 P2 C-N Bond Formation (Arylamine Product) C->P2 P3 C-C≡ Bond Formation (Alkynyl Product) D->P3

Caption: Key cross-coupling reactions of the title compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Cross-Coupling Reaction of 3-bromo-N-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules. This document provides a detailed protocol for the Suzuki cross-coupling reaction of 3-bromo-N-methylpyridin-2-amine with various arylboronic acids.

The presence of the N-methylamino group at the 2-position and the bromine atom at the 3-position of the pyridine ring presents unique challenges. The pyridine nitrogen and the adjacent amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and reduced reaction yields. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation. These application notes offer a comprehensive guide to navigate these challenges and achieve optimal results.

Data Presentation

The efficiency of the Suzuki cross-coupling of 3-bromo-N-methylpyridin-2-amine is highly dependent on the reaction conditions. The following table summarizes various reported conditions for the coupling of structurally similar aminobromopyridines, providing a comparative overview to guide reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012882-Amino-4-bromopyridine
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1008932-Amino-4-bromopyridine
34-Tolylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (4:1)8516912-Amino-4-bromopyridine
4Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)9018~75-855-bromo-2-methylpyridin-3-amine
52-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10018-3-amino-2-chloropyridine

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki cross-coupling reaction of 3-bromo-N-methylpyridin-2-amine. This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials and Equipment
  • 3-bromo-N-methylpyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Reaction Setup (Conventional Heating)
  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-N-methylpyridin-2-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Degassing: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

Reaction Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water (20 mL).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Mandatory Visualizations

Experimental Workflow

Suzuki_Workflow Experimental Workflow for Suzuki Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-bromo-N-methylpyridin-2-amine, Arylboronic Acid, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Catalyst and Degassed Solvent B->C D Heat and Stir (e.g., 90-100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: A schematic overview of the experimental workflow for the Suzuki cross-coupling reaction.

Catalytic Cycle

Suzuki_Cycle Catalytic Cycle of the Suzuki Cross-Coupling Reaction cluster_reactants cluster_product Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination Product R¹-R² PdII_aryl->Product R1X R¹-X (3-bromo-N-methylpyridin-2-amine) R2BY2 R²-B(OR)₂ (Arylboronic Acid) Base Base

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Novel Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The versatility of palladium catalysi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The versatility of palladium catalysis has opened up new avenues for the efficient and selective synthesis of a diverse range of pyridine derivatives. This document provides detailed application notes and protocols for key palladium-catalyzed methodologies, offering a practical guide for researchers in organic synthesis and drug discovery.

Direct C-H Arylation of Pyridine N-Oxides

The direct functionalization of C-H bonds represents a powerful strategy for molecular synthesis, minimizing pre-functionalization steps and improving atom economy. Palladium-catalyzed C-H arylation of pyridine N-oxides offers a regioselective route to introduce aryl groups at the C2-position.

Application Notes: This protocol is particularly useful for the synthesis of 2-arylpyridine derivatives. The use of pyridine N-oxide as the substrate is crucial for activating the C-H bond at the ortho-position. The reaction demonstrates good functional group tolerance.[1][2] A variety of unactivated arenes can be used as coupling partners.[2]

Experimental Protocol: Palladium-Catalyzed C-H/C-H Cross-Coupling of Pyridine N-Oxide with Benzene[2][3]

General Procedure: To a sealed tube are added pyridine N-oxide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Ag₂CO₃ (2.2 mmol), and benzene (40 mmol). The tube is sealed and the reaction mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-phenylpyridine N-oxide.

Quantitative Data:

EntryPyridine N-OxideAreneCatalyst Loading (mol%)OxidantYield (%)
1Pyridine N-oxideBenzene10Ag₂CO₃Side product observed
2Pyridine N-oxideBenzene10Ag₂CO₃ (2.2 equiv)Not reported as main product

Note: The direct arylation was initially observed as a side reaction during studies on alkenylation. The protocol described is based on the conditions that led to the formation of the arylated product. Further optimization may be required for specific substrates.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_workup Workup & Purification reagents Pyridine N-oxide Benzene Pd(OAc)₂ Ag₂CO₃ solvent_temp Sealed Tube 130 °C, 24 h reagents->solvent_temp Mix & Heat filtration Filter through Celite solvent_temp->filtration Cool concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography product 2-Phenylpyridine N-oxide chromatography->product

Workflow for C-H Arylation of Pyridine N-Oxide.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Bipyridines

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds. It is particularly valuable for the synthesis of bipyridine derivatives, which are important ligands in catalysis and building blocks for functional materials.[3][4][5]

Application Notes: This protocol outlines the synthesis of bipyridines from bromopyridines and pyridylboronic acids. The reaction is known for its high functional group tolerance and generally gives good to excellent yields.[5] The choice of palladium catalyst, ligand, and base can be crucial for optimizing the reaction for specific substrates.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Phenylboronic Acid[6]

General Procedure: In a round-bottom flask, 5-bromo-2-methylpyridin-3-amine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol) are dissolved in a mixture of 1,4-dioxane and water (4:1, 5 mL). The reaction mixture is degassed with argon for 15 minutes and then heated at 85-95 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Quantitative Data:

EntryBromopyridineBoronic AcidCatalystBaseSolventYield (%)
15-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
25-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82
35-bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78

Experimental Workflow:

G cluster_prep Reaction Setup cluster_workup Workup & Purification reagents Bromopyridine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ solvent_temp 1,4-Dioxane/H₂O 85-95 °C, 12 h (under Argon) reagents->solvent_temp Mix & Heat extraction Dilute with H₂O Extract with EtOAc solvent_temp->extraction Cool drying Dry over Na₂SO₄ extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography concentration->chromatography product Substituted Bipyridine chromatography->product

Workflow for Suzuki-Miyaura Cross-Coupling.

Decarboxylative Cross-Coupling of (2-Azaaryl)carboxylates with Aryl Halides

Decarboxylative coupling reactions provide an alternative to traditional cross-coupling methods that often require organometallic reagents. This approach utilizes readily available carboxylic acids as coupling partners, releasing CO₂ as the only byproduct.[6]

Application Notes: This protocol describes a dual palladium and copper-catalyzed decarboxylative coupling of (2-azaaryl)carboxylates with aryl halides.[6] This method is advantageous as it avoids the preparation of often unstable 2-azaaryl organometallic reagents. The reaction is suitable for the synthesis of 2-arylpyridines.

Experimental Protocol: Decarboxylative Cross-Coupling of Picolinic Acid with Iodobenzene[7]

General Procedure: In a glovebox, a vial is charged with picolinic acid (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Cu₂O (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol). Anhydrous DMF (2 mL) is added, and the vial is sealed. The reaction mixture is then heated at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data:

EntryAzaarylcarboxylateAryl HalidePd SourceCu SourceYield (%)
1Picolinic acidIodobenzenePd(OAc)₂CuI15
2Picolinic acidIodobenzenePdI₂CuI36
3Picolinic acidIodobenzenePd(OAc)₂Cu₂O65

Logical Relationship Diagram:

G cluster_inputs Starting Materials cluster_catalysis Catalytic System azaaryl 2-Azaarylcarboxylate decarboxylation Decarboxylation (-CO₂) azaaryl->decarboxylation aryl_halide Aryl Halide cross_coupling Cross-Coupling aryl_halide->cross_coupling pd_cat Palladium Catalyst pd_cat->decarboxylation cu_cat Copper Co-catalyst cu_cat->decarboxylation decarboxylation->cross_coupling product 2-Arylpyridine cross_coupling->product

Decarboxylative Cross-Coupling Pathway.

References

Method

using 3-bromo-N-methylpyridin-2-amine as a building block in pharmaceutical synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-bromo-N-methylpyridin-2-amine is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical age...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N-methylpyridin-2-amine is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom at the 3-position and a methylamino group at the 2-position, provides strategic handles for derivatization through modern cross-coupling methodologies. The pyridine core is a prevalent motif in numerous biologically active molecules, and the specific functionalities of this reagent make it particularly valuable for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of many drug candidates.[1]

This document provides detailed application notes and protocols for the use of 3-bromo-N-methylpyridin-2-amine in key synthetic transformations relevant to pharmaceutical development, with a focus on its application in the synthesis of kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The primary utility of 3-bromo-N-methylpyridin-2-amine in medicinal chemistry lies in its role as a versatile scaffold for palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group for reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are cornerstones of modern drug discovery, enabling the modular assembly of complex molecules.[2]

A significant application of this building block is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase's ATP-binding pocket. The substituted pyridine moiety derived from 3-bromo-N-methylpyridin-2-amine can be strategically employed to form part of this core structure.

Exemplary Application: Synthesis of a Pyrrolopyrimidine-Based Kinase Inhibitor Scaffold

A notable example of a therapeutic area where this building block is relevant is in the development of inhibitors for the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for drug development. The pan-AKT inhibitor, Capivasertib (AZD5363) , a pyrrolopyrimidine derivative, showcases a scaffold that can be conceptually synthesized using 3-bromo-N-methylpyridin-2-amine as a key starting material for the pyridine component of a related core structure.[3][4][5][6][7][8]

The general synthetic strategy involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 3-position of the pyridine ring, followed by further functionalization.

Experimental Protocols

The following protocols are generalized procedures for key reactions involving 3-bromo-N-methylpyridin-2-amine and its analogs. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-bromo-N-methylpyridin-2-amine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-N-methylpyridin-2-amine with an aryl or heteroaryl boronic acid/ester. This reaction is fundamental for creating C-C bonds.

Reaction Scheme:

Materials:

  • 3-bromo-N-methylpyridin-2-amine

  • Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-N-methylpyridin-2-amine (1.0 mmol, 1.0 equiv.), the arylboronic acid/ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-N-methylpyridin-2-amine product.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-nitrophenyl boronic acid.[9]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[9]
Protocol 2: Buchwald-Hartwig Amination of 3-bromo-N-methylpyridin-2-amine

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between 3-bromo-N-methylpyridin-2-amine and a primary or secondary amine.

Reaction Scheme:

Materials:

  • 3-bromo-N-methylpyridin-2-amine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).

  • Add 3-bromo-N-methylpyridin-2-amine (1.0 mmol, 1.0 equiv.) to the tube.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Finally, add the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions for Bromopyridine Derivatives

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Substrates
Pd₂(dba)₃ / (±)-BINAPNaOtBuToluene804602-bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane.
Pd(OAc)₂ / XantphosNaOtBuToluenereflux-35-82Various aminopyrimidines with aryl bromides.[10]
Pd₂(dba)₃ / XPhosLiHMDSTHF6516403-bromo-2-aminopyridine with morpholine.

Visualizations

Synthetic Workflow for a Pyrrolopyrimidine-Based Kinase Inhibitor Scaffold

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 3-bromo-N-methylpyridin-2-amine suzuki_reaction Heat (80-100 °C) start->suzuki_reaction boronic_acid Pyrrolopyrimidine boronic ester boronic_acid->suzuki_reaction suzuki_reagents Pd Catalyst Base Solvent suzuki_reagents->suzuki_reaction suzuki_product Coupled Pyridine-Pyrrolopyrimidine Intermediate suzuki_reaction->suzuki_product buchwald_reaction Heat (80-110 °C) suzuki_product->buchwald_reaction Intermediate for C-N coupling amine_partner Substituted Piperidine Amine amine_partner->buchwald_reaction buchwald_reagents Pd Catalyst Ligand Base Solvent buchwald_reagents->buchwald_reaction final_product Final Kinase Inhibitor Scaffold buchwald_reaction->final_product

Caption: Generalized synthetic workflow for a kinase inhibitor scaffold.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)L₂(X) pd0->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)L₂(R²) pd_complex1->pd_complex2 reductive_elimination Reductive Elimination product R¹-R² pd_complex2->product reagents1 R¹-X (3-bromo-N-methyl pyridin-2-amine) reagents1->pd0 reagents2 R²-B(OR)₂ (Boronic Ester) base Base reagents2->base product->pd0 base->pd_complex1

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)L₂(X) pd0->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_amido_complex Ar-Pd(II)L₂(NR¹R²) pd_complex1->pd_amido_complex reductive_elimination Reductive Elimination product Ar-NR¹R² pd_amido_complex->product aryl_halide Ar-X (3-bromo-N-methyl pyridin-2-amine) aryl_halide->pd0 amine HNR¹R² amine->pd_complex1 product->pd0 base Base base->pd_complex1

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

PI3K/Akt Signaling Pathway and Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Response Cell Proliferation, Survival, Growth Downstream->Response Inhibitor Capivasertib (AZD5363) (Conceptual Target) Inhibitor->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt signaling pathway and the site of inhibition by Akt inhibitors.

References

Application

Application Notes and Protocols for Hetarynic Cyclization of N-Substituted Aminopyridines

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental procedures for the cyclization of N-substituted aminopyridines, a critical transformation in the synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the cyclization of N-substituted aminopyridines, a critical transformation in the synthesis of fused heterocyclic compounds with significant applications in pharmaceutical and materials sciences. The protocols outlined below focus on oxidative and palladium-catalyzed cyclization methods, offering step-by-step guidance for laboratory execution.

Introduction

The synthesis of fused nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Among these, derivatives of triazolopyridines and other fused pyridines exhibit a wide range of biological activities. Hetarynic cyclization and related intramolecular ring-closure reactions of N-substituted aminopyridines provide an efficient pathway to construct these complex molecular architectures. This document details two key experimental approaches: the oxidative cyclization of 2-pyridylhydrazones to form[1][2][3]triazolo[4,3-a]pyridines and palladium-catalyzed cross-coupling reactions that can be adapted for intramolecular cyclization.

Data Presentation: Comparative Overview of Cyclization Methods

The following tables summarize representative quantitative data for different cyclization strategies involving substituted aminopyridines.

Table 1: Oxidative Cyclization of 2-Pyridylhydrazones to[1][2][3]Triazolo[4,3-a]pyridines

EntryStarting HydrazoneOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
12-Pyridylhydrazone of IsonicotinaldehydeN-Chlorosuccinimide (NCS)DMF0195[1]
22-Pyridylhydrazone of 4-BromobenzaldehydeN-Chlorosuccinimide (NCS)DMF0192[1]
32-Pyridylhydrazone of 4-NitrobenzaldehydeN-Chlorosuccinimide (NCS)DMF0190[1]

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated Aminopyridines

EntryPyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
16-Chloropyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water10085-95
26-Bromopyridin-3-amine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10092
32-Chloro-3-aminopyridineThiophene-2-boronic acidPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11088

Table 3: Hetarynic Cyclization of 3-Bromo-2-[(N-substituted)amino]pyridines

EntryN-Substituent (R)BaseSolventTemperatureProductYield (%)Reference
1CH₃NaNH₂THFReflux5,10-Dimethyl-5,10-dihydrodipyridopyrazine65[4]
2CH₂PhNaNH₂THFReflux5,10-Dibenzyl-5,10-dihydrodipyridopyrazine70[4]
3(CH₂)₂OCH₃NaNH₂THFReflux5,10-Bis(2-methoxyethyl)-5,10-dihydrodipyridopyrazine55[4]

Experimental Protocols

Protocol 1: Oxidative Cyclization of 2-Pyridylhydrazones using N-Chlorosuccinimide (NCS)

This protocol describes an efficient procedure for the synthesis of[1][2][3]triazolo[4,3-a]pyridines from 2-pyridylhydrazones via oxidative cyclization.[1]

Materials:

  • Substituted 2-pyridylhydrazone

  • N-Chlorosuccinimide (NCS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-pyridylhydrazone (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1 hour).

  • Work-up: Upon completion, quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired[1][2][3]triazolo[4,3-a]pyridine.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of halogenated aminopyridines with arylboronic acids, a key step that can be adapted for intramolecular cyclizations to form fused biaryl systems.

Materials:

  • Halogenated aminopyridine (e.g., 6-chloropyridin-3-amine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the halogenated aminopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.

Protocol 3: Hetarynic Cyclization of 3-Bromo-2-[(N-substituted)amino]pyridines

This protocol details the intermolecular hetarynic cyclization to synthesize N-substituted dihydrodipyridopyrazines.[4]

Materials:

  • 3-Bromo-2-[(N-substituted)amino]pyridine (1.0 equiv)

  • Sodium amide (NaNH₂) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Reflux condenser

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 3-bromo-2-[(N-substituted)amino]pyridine in anhydrous THF.

  • Base Addition: Carefully add sodium amide powder to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • Work-up: After completion, cool the reaction to room temperature and quench carefully with cold water. Extract the product with an appropriate organic solvent (e.g., CHCl₃).

  • Purification: Dry the combined organic extracts, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to yield the desired dihydrodipyridopyrazine.

Visualizations

experimental_workflow_oxidative_cyclization cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_hydrazone 2-Pyridylhydrazone dissolve Dissolve Hydrazone in DMF start_hydrazone->dissolve start_ncs NCS add_ncs Add NCS start_ncs->add_ncs start_dmf Anhydrous DMF start_dmf->dissolve cool Cool to 0 °C dissolve->cool cool->add_ncs stir Stir at 0 °C add_ncs->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product [1,2,4]Triazolo- [4,3-a]pyridine purify->product

Caption: Workflow for Oxidative Cyclization.

signaling_pathway_hetarynic_cyclization cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aminopyridine N-Substituted 2-Aminopyridine deprotonation Deprotonation of Amine aminopyridine->deprotonation Base cyclization Intramolecular Nucleophilic Attack deprotonation->cyclization Spontaneous aromatization Aromatization cyclization->aromatization Rearrangement fused_heterocycle Fused Heterocyclic Product aromatization->fused_heterocycle

Caption: General Hetarynic Cyclization Pathway.

References

Method

Application Notes and Protocols for 3-bromo-N-methylpyridin-2-amine as an Arylating Agent

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-N-methylpyridin-2-amine is a versatile heterocyclic building block employed in organic synthesis as an arylating agent. The presence of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-methylpyridin-2-amine is a versatile heterocyclic building block employed in organic synthesis as an arylating agent. The presence of a bromine atom on the pyridine ring allows for its participation in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This functionality is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules with desired electronic and biological properties. The N-methylamino group can influence the reactivity of the molecule and the properties of the resulting products.

This document provides detailed application notes and experimental protocols for the use of 3-bromo-N-methylpyridin-2-amine in several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific data for 3-bromo-N-methylpyridin-2-amine is limited, the provided protocols are based on established methods for structurally similar bromopyridine derivatives and serve as a robust starting point for reaction optimization.

Data Presentation: Cross-Coupling Reaction Parameters

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, which can be adapted for 3-bromo-N-methylpyridin-2-amine.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to GoodFor 5-bromo-2-methylpyridin-3-amine.[1][2]
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine.[2]
PdCl₂(dppf)-Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[2]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Coupling Partner
Pd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001892Morpholine
Pd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1102485Aniline
Pd₂(dba)₃ (1.5)RuPhos (3)LHMDSTHF801688Benzylamine
RuPhos-precatalyst-LiHMDSTHF651683Morpholine (with 3-bromo-2-aminopyridine)[3]

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100372-96
Pd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃NTHFRT4-12Good
Pd(PPh₃)₄ (15)CuI (30)-Et₃NTHFRT1643-97

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 3-bromo-N-methylpyridin-2-amine with an arylboronic acid.

Materials:

  • 3-bromo-N-methylpyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane

  • Water, degassed

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-N-methylpyridin-2-amine, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 3-bromo-N-methylpyridin-2-amine, Arylboronic Acid, and Base in Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Palladium Catalyst B->C D Add Anhydrous Solvent and Degassed Water C->D E Heat and Stir Reaction Mixture (e.g., 90-100 °C) D->E F Monitor Progress by TLC or LC-MS E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent and Water G->H I Separate Layers and Extract Aqueous Phase H->I J Combine Organic Layers, Wash, Dry, and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of 3-bromo-N-methylpyridin-2-amine.

Materials:

  • 3-bromo-N-methylpyridin-2-amine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv) or other suitable palladium precatalyst

  • RuPhos or other suitable ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) or other suitable base (1.4 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under a positive pressure of inert gas, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add 3-bromo-N-methylpyridin-2-amine and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica gel, eluting with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (+ HNR'R'', - H-Base+) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)-NR'R''(L2)->Product (Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of 3-bromo-N-methylpyridin-2-amine with a terminal alkyne.

Materials:

  • 3-bromo-N-methylpyridin-2-amine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv) or other suitable palladium catalyst

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or other suitable base (3.0 equiv)

  • Anhydrous THF or DMF

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add 3-bromo-N-methylpyridin-2-amine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., up to 100 °C in DMF) as required.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Conclusion

3-Bromo-N-methylpyridin-2-amine serves as a valuable arylating agent for the synthesis of a variety of substituted pyridine derivatives through palladium-catalyzed cross-coupling reactions. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provided herein, based on closely related structures, offer a solid foundation for the development of specific applications in pharmaceutical and materials science research. Researchers should consider these as starting points, with the understanding that optimization of catalysts, ligands, bases, and solvents may be necessary to achieve optimal yields and purity for their specific substrates.

References

Application

Application Notes and Protocols for Amide Formation and Cyclocondensation Reactions

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of common and advanced methodologies for the formation of amide bonds and for conducting cyclocondensation reacti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of common and advanced methodologies for the formation of amide bonds and for conducting cyclocondensation reactions. These reactions are fundamental in organic synthesis and pivotal in the discovery and development of new pharmaceutical agents.[1][2]

Part 1: Methods for Amide Formation

The amide bond is a cornerstone of peptides, proteins, and a vast number of pharmaceuticals.[3] Consequently, the development of efficient and robust methods for its formation is a central theme in medicinal chemistry.[1][4] This section details several key strategies, from classical approaches to modern catalytic systems.

Amide Bond Formation via Coupling Reagents

The most common strategy for forming amide bonds involves the activation of a carboxylic acid with a coupling reagent, followed by reaction with an amine.[2][5] These reagents are broadly classified into carbodiimides, uronium/aminium salts, and phosphonium salts.[]

Data Summary: Comparison of Common Coupling Reagents

Reagent ClassExample Reagent(s)Key FeaturesCommon AdditivesTypical YieldsRef.
Carbodiimides DCC, EDC, DICWidely used, cost-effective. Byproduct removal can be challenging (DCC). EDC byproduct is water-soluble.HOBt, HOAt, DMAPGood to Excellent[][7]
Uronium/Aminium HBTU, HATU, HCTUHigh efficiency, fast reaction times, low racemization. HATU is particularly effective for hindered substrates.DIPEA, TEAExcellent[][8]
Phosphonium BOP, PyBOPVery effective, especially in solid-phase peptide synthesis (SPPS). BOP generates carcinogenic HMPA byproduct.DIPEA, TEAExcellent[][9]

// Edges Carboxylic_Acid -> Activation; Coupling_Reagent -> Activation; Activation -> Nucleophilic_Attack [label="Activated Intermediate"]; Amine -> Nucleophilic_Attack; Base -> Nucleophilic_Attack; Nucleophilic_Attack -> Product_Formation; Product_Formation -> Amide; Product_Formation -> Byproducts; } Caption: General workflow for amide bond formation using coupling reagents.

Experimental Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and a primary amine using HATU as the coupling agent.

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.1 eq)[8]

    • Diisopropylethylamine (DIPEA) (2.0 eq)[9]

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[10]

    • Add the amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Amide Bond Formation via Acid Halides (Schotten-Baumann Reaction)

The reaction of an amine with an acyl chloride, typically in the presence of a base to neutralize the HCl byproduct, is a simple and effective method for amide synthesis.[][8]

Experimental Protocol 2: Schotten-Baumann Reaction

  • Materials:

    • Amine (1.0 eq)

    • Acyl chloride (1.1 eq)

    • Aqueous base (e.g., 10% NaOH) or tertiary amine base (e.g., triethylamine or pyridine, 1.5 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Procedure:

    • Dissolve the amine (1.0 eq) in the chosen anhydrous solvent in a flask.

    • Add the base. If using an aqueous base, a biphasic system will be formed. If using a tertiary amine, it will dissolve.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred mixture. The reaction is often exothermic.[]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Quench the reaction with water.

    • If using an organic solvent like DCM, separate the organic layer. Wash sequentially with dilute HCl (to remove excess amine/base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide, which can be further purified by recrystallization or chromatography.

Multi-Component Reactions (MCRs) for Amide Synthesis

MCRs offer a highly efficient route to complex molecules in a single step. The Ugi and Passerini reactions are prominent examples that produce amide-containing scaffolds.

The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[11][12][13] This reaction is known for its high atom economy and the ability to generate diverse molecular libraries.[14]

// Reactants Amine [label="Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carboxylic_Acid [label="Carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Isocyanide [label="Isocyanide", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Imine [label="Imine Formation", shape=ellipse]; Iminium_Ion [label="Iminium Ion"]; Nitrilium_Ion [label="Nitrilium Ion"]; Adduct [label="Intermediate Adduct"]; Mumm [label="Mumm Rearrangement", shape=ellipse];

// Product Product [label="α-Acylamino Amide", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];

// Edges Amine -> Imine; Aldehyde -> Imine; Imine -> Iminium_Ion [label="+ H+"]; Isocyanide -> Nitrilium_Ion; Iminium_Ion -> Nitrilium_Ion [label="Nucleophilic\nAttack"]; Carboxylic_Acid -> Adduct; Nitrilium_Ion -> Adduct [label="Nucleophilic\nAttack"]; Adduct -> Mumm; Mumm -> Product [label="Irreversible"]; } Caption: A simplified mechanism of the Ugi four-component reaction.[14][15]

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[16][17][18]

// Reactants Carboxylic_Acid [label="Carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isocyanide [label="Isocyanide", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates H_Bonding [label="H-Bonded Cluster", shape=ellipse]; Transition_State [label="Cyclic Transition State"]; Intermediate [label="Imidate Intermediate"]; Rearrangement [label="Acyl Transfer\n(Mumm-like)", shape=ellipse];

// Product Product [label="α-Acyloxy Amide", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];

// Edges Carboxylic_Acid -> H_Bonding; Aldehyde -> H_Bonding; Isocyanide -> Transition_State; H_Bonding -> Transition_State [label="Concerted Attack"]; Transition_State -> Intermediate; Intermediate -> Rearrangement; Rearrangement -> Product; } Caption: A concerted mechanism pathway for the Passerini reaction.[16][19]

Experimental Protocol 3: Ugi Four-Component Reaction

  • Materials:

    • Aldehyde (1.0 eq)

    • Amine (1.0 eq)

    • Carboxylic acid (1.0 eq)

    • Isocyanide (1.0 eq)

    • Solvent (e.g., Methanol, Trifluoroethanol)

  • Procedure:

    • In a vial, dissolve the amine (1.0 eq) and the aldehyde (1.0 eq) in the chosen solvent (e.g., methanol).

    • Stir the mixture for 30 minutes at room temperature to allow for imine formation.[15]

    • Add the carboxylic acid (1.0 eq) to the mixture.

    • Finally, add the isocyanide (1.0 eq). The reaction is often exothermic and typically completes within minutes to a few hours.[14]

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Part 2: Cyclocondensation Reactions

Cyclocondensation reactions are chemical reactions that form ring structures from one or more precursor molecules, often with the elimination of a small molecule like water.[20] They are indispensable for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.[21]

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[22][23][24] This scaffold is prevalent in many natural products and pharmacologically active molecules.[22]

// Reactants Tryptamine [label="β-Arylethylamine\n(e.g., Tryptamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde/Ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid Catalyst\n(H+)", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Condensation [label="Condensation", shape=ellipse]; Schiff_Base [label="Schiff Base"]; Iminium_Ion [label="Iminium Ion"]; Cyclization [label="Intramolecular\nElectrophilic Attack\n(Cyclization)", shape=ellipse]; Cation [label="Spirocyclic Cation"]; Deprotonation [label="Deprotonation\n(Rearomatization)", shape=ellipse];

// Product Product [label="Tetrahydro-β-carboline", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];

// Edges Tryptamine -> Condensation; Aldehyde -> Condensation; Condensation -> Schiff_Base [label="- H2O"]; Schiff_Base -> Iminium_Ion; Acid -> Iminium_Ion; Iminium_Ion -> Cyclization; Cyclization -> Cation; Cation -> Deprotonation; Deprotonation -> Product [label="- H+"]; } Caption: General mechanism of the Pictet-Spengler reaction.[24][25]

Experimental Protocol 4: Classical Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a standard procedure for the synthesis of a tetrahydro-β-carboline from tryptamine and an aldehyde.[25]

  • Materials:

    • Tryptamine (1.0 eq)

    • Aldehyde (1.0-1.2 eq)[22]

    • Anhydrous solvent (e.g., Dichloromethane, Toluene)

    • Acid catalyst (e.g., Trifluoroacetic acid (TFA), 10 mol%)[22]

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve tryptamine (1.0 eq) in the anhydrous solvent.

    • Add the aldehyde (1.0-1.2 eq) to the solution.

    • Add the acid catalyst (e.g., TFA) to the mixture and stir at room temperature. The reaction can also be heated to reflux if necessary.

    • Monitor the reaction for 1 to 24 hours by TLC.[22]

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution until the mixture is basic.[25]

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[25]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

Data Summary: Pictet-Spengler Reaction Conditions

Tryptamine DerivativeCarbonyl CompoundCatalystSolventTemp (°C)Time (h)Yield (%)
D-Tryptophan methyl ester HCl2,3-ButanedioneNone (HCl salt)MeOH6520Not specified
TryptamineBenzaldehydeTFACH2Cl2RT24High
Tryptaminep-NitrobenzaldehydeL-tartaric acidWater801High

(Data compiled from references[22][23])

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[26][27] The reaction requires a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is most effective on electron-rich aromatic rings.[26][28][29]

// Reactants Amide [label="β-Arylethylamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Dehydrating Agent\n(e.g., POCl3)", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates Activation [label="Carbonyl Activation", shape=ellipse]; Intermediate [label="Imidoyl Phosphate\nor similar"]; Elimination [label="Elimination", shape=ellipse]; Nitrilium_Ion [label="Nitrilium Ion"]; Cyclization [label="Intramolecular\nElectrophilic Attack", shape=ellipse]; Cation [label="Intermediate Cation"]; Deprotonation [label="Deprotonation\n(Rearomatization)", shape=ellipse];

// Product Product [label="3,4-Dihydroisoquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];

// Edges Amide -> Activation; Reagent -> Activation; Activation -> Intermediate; Intermediate -> Elimination; Elimination -> Nitrilium_Ion; Nitrilium_Ion -> Cyclization; Cyclization -> Cation; Cation -> Deprotonation; Deprotonation -> Product [label="- H+"]; } Caption: Mechanism of the Bischler-Napieralski reaction via a nitrilium ion intermediate.[26][28]

Experimental Protocol 5: Bischler-Napieralski Reaction

This protocol provides a general procedure for the synthesis of a 3,4-dihydroisoquinoline.

  • Materials:

    • β-phenylethylamide derivative (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)[26]

    • Anhydrous solvent (e.g., Toluene, Acetonitrile, or neat POCl₃)

  • Procedure:

    • To a solution of the β-phenylethylamide (1.0 eq) in the chosen anhydrous solvent (e.g., toluene), add POCl₃ (2.0-5.0 eq) at 0 °C.

    • Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 1-5 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to decompose the excess POCl₃.

    • Make the aqueous solution basic by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to afford the crude product, which can be purified by column chromatography or distillation.

References

Method

Development of Novel Therapeutic Agents from 3-bromo-N-methylpyridin-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 3-bromo-N-methylpyridin-2-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 3-bromo-N-methylpyridin-2-amine is a key starting material, offering multiple reactive sites for the synthesis of a diverse range of derivatives with significant therapeutic potential, particularly in oncology.[4][5] This document provides detailed application notes and experimental protocols for the development of novel therapeutic agents derived from this versatile building block. The protocols outlined herein focus on the synthesis of pyridine-based compounds and their evaluation as potential anticancer agents, including methodologies for cytotoxicity assays and characterization of their mechanism of action.

Introduction

Pyridine and its derivatives have been extensively investigated in drug discovery due to their presence in a wide array of biologically active compounds.[1][2][3] The unique chemical properties of the pyridine ring, including its ability to form hydrogen bonds and participate in various chemical reactions, make it a privileged scaffold in the design of new drugs.[3] Specifically, 3-bromo-N-methylpyridin-2-amine serves as a versatile precursor for creating libraries of compounds through reactions like Suzuki-Miyaura cross-coupling, which allows for the introduction of various aryl groups and the exploration of structure-activity relationships (SAR).[4][5][6] Research has demonstrated that pyridine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][3][7][8]

Synthesis of Pyridine Derivatives

The synthesis of therapeutic agents from 3-bromo-N-methylpyridin-2-amine often involves a multi-step process. A common and effective method is the palladium-catalyzed Suzuki cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the pyridine core and various arylboronic acids.[4][6]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of pyridine derivatives from 3-bromo-N-methylpyridin-2-amine.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3-bromo-N-methylpyridin-2-amine C Suzuki Coupling (Pd(PPh3)4, K3PO4) A->C B Arylboronic Acid B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, IR) D->E F In vitro Cytotoxicity Assay (MTT Assay) E->F G Determination of IC50 Values F->G H Mechanism of Action Studies (e.g., Kinase Inhibition Assay) G->H I Lead Compound Identification H->I

Caption: Synthetic and evaluation workflow for novel pyridine derivatives.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes the synthesis of a 3-aryl-N-methylpyridin-2-amine derivative.

Materials:

  • 3-bromo-N-methylpyridin-2-amine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 3-bromo-N-methylpyridin-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.

  • Dilute the filtrate with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to obtain the pure 3-aryl-N-methylpyridin-2-amine derivative.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.[6]

Biological Activity and Data

Derivatives of 3-bromo-N-methylpyridin-2-amine have shown promising activity against various cancer cell lines. The introduction of different aryl groups via Suzuki coupling allows for the fine-tuning of their biological activity.

Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of a series of synthesized pyridine-urea derivatives against the MCF-7 breast cancer cell line.[2] Although not directly derived from 3-bromo-N-methylpyridin-2-amine, this data illustrates the potential of substituted pyridines as anticancer agents.

CompoundIC50 (μM) against MCF-7 (48h)[2]
8a 3.03
8b 4.55
8c 5.21
8d 7.03
8e 0.22
8g 3.98
8i 6.15
8k 4.87
8l 3.56
8n 1.88
Doxorubicin 1.93
Sorafenib 4.50

Data extracted from a study on pyridine-ureas as potential anticancer agents.[2]

Mechanism of Action

The anticancer activity of pyridine derivatives can be attributed to various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

VEGFR-2 Inhibition

Several pyridine-urea derivatives have been shown to inhibit VEGFR-2.[2] The following table presents the IC50 values for selected compounds.

CompoundVEGFR-2 IC50 (μM)[2]
8b 5.0 ± 1.91
8e 3.93 ± 0.73

Data from in vitro evaluation of pyridine-ureas.[2]

Signaling Pathway

The inhibition of VEGFR-2 by pyridine derivatives can disrupt downstream signaling pathways crucial for tumor growth and metastasis.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PyridineDerivative Pyridine Derivative PyridineDerivative->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multiskan microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 μM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]

Conclusion

3-bromo-N-methylpyridin-2-amine is a valuable starting material for the synthesis of a wide range of pyridine derivatives with significant therapeutic potential. The protocols and data presented here provide a framework for the development and evaluation of novel anticancer agents based on this versatile scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to identify lead candidates for further preclinical and clinical development.

References

Application

Application Notes and Protocols: The Synthetic Utility of 3-bromo-N-methylpyridin-2-amine in the Synthesis of Functionalized Pyridines

Audience: Researchers, scientists, and drug development professionals. Introduction: Functionalized pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and materials.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Functionalized pyridine scaffolds are integral components of numerous pharmaceuticals, agrochemicals, and materials. The strategic introduction of substituents onto the pyridine ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Halogenated pyridines, such as 3-bromo-N-methylpyridin-2-amine, serve as versatile and highly valuable building blocks in this context. The bromine atom at the C3 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This document provides detailed application notes and generalized protocols for the use of 3-bromo-N-methylpyridin-2-amine and its structural analogs in key synthetic transformations. The methodologies outlined are based on established procedures for similar bromopyridine derivatives and serve as a comprehensive guide for researchers aiming to synthesize novel functionalized pyridines.

Key Applications: Palladium-Catalyzed Cross-Coupling Reactions

3-bromo-N-methylpyridin-2-amine is an ideal substrate for several powerful cross-coupling reactions. The primary amino group in related compounds can sometimes interfere with the catalytic cycle, and protection (e.g., as an acetamide) may be necessary to achieve optimal yields.[1] The N-methyl group in the title compound mitigates this issue, potentially allowing for direct coupling without a protection step. The primary applications include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures by coupling the bromopyridine with an organoboron compound.[2][3] This reaction is fundamental in pharmaceutical development for synthesizing complex molecular architectures.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryBromopyridine SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-amine[4]Arylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
2N-[5-bromo-2-methylpyridin-3-yl]acetamide[4]Arylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
33-Bromo-2-methylpyridine[2]4-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901875-85
43-Bromopyridine[5]Potassium phenyltrifluoroboratePd(OAc)₂ (various)VariousAqueous MediaVariousVariousUp to 95

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-bromo-N-methylpyridin-2-amine (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[4]

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio).[2][4]

  • Reaction Execution: Heat the mixture to 85-95 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress using an appropriate technique like TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water and brine.[2][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Visualization of Suzuki Coupling Workflow

G Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine, Boronic Acid, & Base B Add Pd Catalyst & Solvent A->B Inert Atmosphere C Heat & Stir (e.g., 90°C, 18h) B->C D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G

Caption: Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, allowing for the coupling of the bromopyridine with a wide range of primary and secondary amines.[6] This reaction is invaluable for synthesizing libraries of compounds with diverse amine functionalities.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine[7](+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOᵗBuToluene80460
2Aryl Bromide[8]Pyrimidin-2-aminePdCl₂(PPh₃)₂ / XantphosNaOᵗBuTolueneRefluxN/A27-82
3Aryl Halide[9]Various AminesPd(OAc)₂ or Pd₂(dba)₃ / Various PhosphinesNaOᵗBu, Cs₂CO₃Toluene, DioxaneVariousVariousGood

Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol is based on general procedures and requires optimization.[7][9]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 3-5 mol%), and the base (e.g., NaOᵗBu, 1.4 equiv.).

  • Reagent Addition: Add 3-bromo-N-methylpyridin-2-amine (1.0 equiv.) and the desired amine coupling partner (1.2 equiv.).

  • Solvent and Execution: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the mixture in an oil bath at 80-110 °C with stirring for 4-24 hours, or until TLC/LC-MS indicates completion.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with brine, dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue via column chromatography or recrystallization.[7]

Visualization of Buchwald-Hartwig Catalytic Cycle

G Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)Lₙ oa_complex Oxidative Addition Complex LₙPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Amido Complex LₙPd(II)(Ar)(NR¹R²) oa_complex->amido_complex Ligand Exchange & Deprotonation re_complex Product Complex amido_complex->re_complex Reductive Elimination re_complex->pd0 Catalyst Regeneration product Ar-NR¹R² re_complex->product reagents Ar-X reagents->pd0 amine HNR¹R² + Base amine->oa_complex

Caption: Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a highly efficient route to synthesize 3-alkynylpyridines by reacting the bromopyridine with a terminal alkyne.[3] This reaction is typically co-catalyzed by palladium and a copper(I) salt.

Data Presentation: Representative Conditions for Sonogashira Coupling of Bromopyridines

EntryBromopyridine SubstrateAlkyne PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridine[10]PhenylacetylenePd(TFA)₂/PPh₃/CuIEt₃NDMF100396
22-Amino-3-bromo-5-methylpyridine[10]Various Terminal AlkynesPd(TFA)₂/PPh₃/CuIEt₃NDMF100393
33-Bromo-2-methylpyridine[3]Terminal AlkynePd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃N (3)THFRT to HeatN/AGood
46-Bromo-3-fluoro-2-cyanopyridine[11]Terminal AlkynePd(PPh₃)₄ (15) / CuI (30)Et₃NTHFRT16High

Experimental Protocol: Generalized Sonogashira Coupling

This protocol is adapted from procedures for related aminobromopyridines.[1][3]

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).

  • Solvent and Base: Add anhydrous, degassed DMF and the base (e.g., Et₃N, 2.0-3.0 equiv.) via syringe. Stir the mixture for 15-30 minutes at room temperature.

  • Reagent Addition: Add the 3-bromo-N-methylpyridin-2-amine derivative (1.0 equiv.) followed by the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 3-5 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the organic filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Visualization of Sonogashira Coupling Workflow

G Diagram 3: Generalized Sonogashira Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd/Cu Catalysts & Ligand B Add Solvent & Base A->B Inert Atmosphere C Add Bromopyridine & Terminal Alkyne B->C Inert Atmosphere D Heat & Stir (e.g., 100°C, 3-5h) C->D E Cool & Filter D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Diagram 3: Generalized Sonogashira Coupling Workflow.

Conclusion

3-bromo-N-methylpyridin-2-amine is a highly promising and versatile building block for the synthesis of diverse, functionalized pyridine derivatives. Its utility is primarily demonstrated through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and data presented, derived from closely related analogs, provide a strong foundation for developing specific synthetic routes. Researchers and drug development professionals can leverage these methodologies to access novel chemical matter, accelerating the discovery of new therapeutic agents and advanced materials. Optimization of the generalized conditions for this specific substrate will be key to achieving high yields and purity.

References

Method

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-bromo-2-chloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed methodology for the laboratory-scale synthesis of 3-bromo-2-chloro-5-methylpyridine, a key intermediate in the de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of 3-bromo-2-chloro-5-methylpyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis is a three-step process commencing with the nitration of commercially available 2-chloro-5-methylpyridine, followed by the reduction of the resulting nitro-intermediate, and culminating in a Sandmeyer bromination to yield the final product. This protocol includes comprehensive experimental procedures, reagent specifications, and data presentation to ensure reproducibility and high-purity outcomes.

Introduction

3-bromo-2-chloro-5-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, possessing bromo, chloro, and methyl substituents on the pyridine core, offers multiple reaction sites for further chemical modification. This versatility makes it a valuable building block for the synthesis of complex molecules with potential therapeutic or biological activity. The following protocol outlines a reliable and scalable laboratory method for its preparation.

Overall Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Bromination A 2-chloro-5-methylpyridine B 2-chloro-5-methyl-3-nitropyridine A->B HNO₃, H₂SO₄ C 3-amino-2-chloro-5-methylpyridine B->C Fe, NH₄Cl or SnCl₂·2H₂O, HCl D 3-bromo-2-chloro-5-methylpyridine C->D 1. NaNO₂, HBr 2. CuBr

Figure 1: Overall synthetic workflow for 3-bromo-2-chloro-5-methylpyridine.

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-methyl-3-nitropyridine

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-chloro-5-methylpyridine98%Sigma-Aldrich
Fuming Nitric Acid (HNO₃)ACS Reagent, ≥90%Fisher Scientific
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%VWR Chemicals
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem Inc.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker
Ice--

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-chloro-5-methylpyridine (10.0 g, 78.4 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (10 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-5-methylpyridine in sulfuric acid over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-methyl-3-nitropyridine as a solid.

Expected Yield and Purity:

ProductFormYieldPurity (by GC-MS)
2-chloro-5-methyl-3-nitropyridineYellow Solid75-85%>95%
Step 2: Synthesis of 3-amino-2-chloro-5-methylpyridine

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-chloro-5-methyl-3-nitropyridine(From Step 1)-
Iron Powder (Fe)-325 mesh, 97%Alfa Aesar
Ammonium Chloride (NH₄Cl)ACS GradeFisher Scientific
Ethanol (EtOH)200 ProofDecon Labs
Water (H₂O)Deionized-
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem Inc.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeJ.T. Baker

Procedure:

  • To a round-bottom flask containing a stirred suspension of iron powder (15.0 g, 268 mmol) in a mixture of ethanol (100 mL) and water (25 mL), add a catalytic amount of ammonium chloride (1.0 g).

  • Heat the mixture to reflux (approximately 80-85 °C).

  • Dissolve 2-chloro-5-methyl-3-nitropyridine (10.0 g, 57.3 mmol) in ethanol (50 mL) and add this solution portion-wise to the refluxing iron suspension over 30 minutes.

  • Continue refluxing for 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with hot ethanol (3 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate (100 mL) and basify with a saturated solution of sodium bicarbonate to a pH of 8-9.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-chloro-5-methylpyridine. The product can be used in the next step without further purification if the purity is sufficient.

Expected Yield and Purity:

ProductFormYieldPurity (by ¹H NMR)
3-amino-2-chloro-5-methylpyridineOff-white Solid85-95%>90%
Step 3: Synthesis of 3-bromo-2-chloro-5-methylpyridine via Sandmeyer Reaction

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-amino-2-chloro-5-methylpyridine(From Step 2)-
Hydrobromic Acid (HBr)48% aqueous solutionSigma-Aldrich
Sodium Nitrite (NaNO₂)ACS GradeFisher Scientific
Copper(I) Bromide (CuBr)98%Acros Organics
Water (H₂O)Deionized-
Diethyl Ether (Et₂O)ACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem Inc.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeJ.T. Baker
Ice--

Procedure:

  • In a beaker, dissolve 3-amino-2-chloro-5-methylpyridine (5.0 g, 35.1 mmol) in 48% hydrobromic acid (30 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (2.6 g, 37.7 mmol) in water (10 mL) and cool it to 0-5 °C.

  • Add the sodium nitrite solution dropwise to the stirred solution of the amine salt, maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.

  • In a separate flask, prepare a solution of copper(I) bromide (5.5 g, 38.3 mmol) in 48% hydrobromic acid (15 mL) and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (100 mL).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 3-bromo-2-chloro-5-methylpyridine.

Expected Yield and Purity:

ProductFormYieldPurity (by GC-MS)
3-bromo-2-chloro-5-methylpyridineLight Yellow Liquid/Solid60-75%>97%

Data Summary

Table 1: Summary of Reagents and Products for the Synthesis of 3-bromo-2-chloro-5-methylpyridine (based on 10g of starting material in Step 1).

StepStarting MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)
12-chloro-5-methylpyridine127.5710.078.42-chloro-5-methyl-3-nitropyridine172.5713.53
22-chloro-5-methyl-3-nitropyridine172.5710.057.93-amino-2-chloro-5-methylpyridine142.598.26
33-amino-2-chloro-5-methylpyridine142.595.035.13-bromo-2-chloro-5-methylpyridine206.457.25

Logical Workflow Diagram

Logical_Workflow start Start: 2-chloro-5-methylpyridine step1 Step 1: Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 Intermediate: 2-chloro-5-methyl-3-nitropyridine step1->intermediate1 step2 Step 2: Reduction (Fe/NH₄Cl or SnCl₂/HCl) intermediate1->step2 intermediate2 Intermediate: 3-amino-2-chloro-5-methylpyridine step2->intermediate2 step3 Step 3: Sandmeyer Bromination (NaNO₂, HBr, CuBr) intermediate2->step3 purification Purification (Column Chromatography/Distillation) step3->purification product Final Product: 3-bromo-2-chloro-5-methylpyridine analysis Analysis (GC-MS, NMR) product->analysis purification->product

Application

Application Notes and Protocols for the Use of 3-bromo-N-methylpyridin-2-amine in Developing Crop Protection Agents

For Researchers, Scientists, and Agrochemical Development Professionals Introduction 3-bromo-N-methylpyridin-2-amine is a versatile heterocyclic intermediate with significant potential in the discovery and development of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-bromo-N-methylpyridin-2-amine is a versatile heterocyclic intermediate with significant potential in the discovery and development of novel crop protection agents. Its unique substitution pattern, featuring a reactive bromine atom and a methylated amino group on a pyridine scaffold, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The pyridine core is a well-established toxophore in many commercial pesticides, and the specific functional groups of this precursor allow for facile chemical modification to optimize efficacy, spectrum of activity, and physicochemical properties.[1][2] This document provides detailed application notes and protocols for utilizing 3-bromo-N-methylpyridin-2-amine in the development of a representative, hypothetical fungicide, herein designated as "Gemini-Fungicide-25." The methodologies and principles described are based on established research into pyridine-based fungicides.[2][3]

Gemini-Fungicide-25: A Representative Application

For illustrative purposes, we propose the synthesis and evaluation of Gemini-Fungicide-25 (GF-25) , a hypothetical picolinamide fungicide. The design of GF-25 is inspired by the structure of known QiI (Quinone inside Inhibitor) fungicides, which act by inhibiting the mitochondrial cytochrome bc1 complex in fungi.[4][5] The synthesis involves a key amide coupling reaction between a derivative of 3-bromo-N-methylpyridin-2-amine and a suitable carboxylic acid partner.

Synthesis of Gemini-Fungicide-25 (GF-25)

The following is a representative protocol for the laboratory-scale synthesis of GF-25.

Experimental Protocol: Synthesis of Gemini-Fungicide-25

Materials:

  • 3-bromo-N-methylpyridin-2-amine

  • 4-(trifluoromethoxy)benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-bromo-N-methylpyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Acylation: In a separate flask, prepare a solution of 4-(trifluoromethoxy)benzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield Gemini-Fungicide-25 as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_purification Purification SM1 3-bromo-N-methylpyridin-2-amine Reaction Amide Coupling SM1->Reaction SM2 4-(trifluoromethoxy)benzoyl chloride SM2->Reaction Cond1 Triethylamine (Base) Cond1->Reaction Cond2 DCM (Solvent) Cond2->Reaction Cond3 0°C to RT Cond3->Reaction Workup Aqueous Workup Reaction->Workup Chrom Silica Gel Chromatography Workup->Chrom Product Gemini-Fungicide-25 Chrom->Product

Caption: Synthetic route for the hypothetical Gemini-Fungicide-25.

Proposed Mechanism of Action: QiI Fungicide

Gemini-Fungicide-25 is designed as a Quinone inside (Qi) inhibitor, targeting Complex III (the cytochrome bc1 complex) of the mitochondrial respiratory chain in fungal cells. This mode of action is shared by fungicides like fenpicoxamid.[4] By binding to the Qi site, GF-25 blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts the production of ATP, the cell's primary energy currency. This leads to a cessation of fungal growth and spore germination.[4]

Signaling Pathway Diagram

MOA_Pathway cluster_mito Mitochondrial Inner Membrane ComplexI Complex I UQ Ubiquinone (Q pool) ComplexI->UQ e- ComplexII Complex II (SDH) ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- (from UQH2) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP GF25 Gemini-Fungicide-25 GF25->ComplexIII Inhibition at Qi site

Caption: Proposed mechanism of action for Gemini-Fungicide-25.

Efficacy Evaluation Protocols

The following protocols are standardized methods for assessing the fungicidal activity of new chemical entities like GF-25.

In Vitro Antifungal Activity Assay

This protocol determines the direct inhibitory effect of the compound on fungal mycelial growth.

Experimental Protocol: Mycelial Growth Inhibition Assay

Materials:

  • Pure culture of target fungal pathogens (e.g., Botrytis cinerea, Zymoseptoria tritici)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Gemini-Fungicide-25 (GF-25) stock solution in DMSO

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 45-50 °C.

  • Compound Incorporation: Add appropriate volumes of the GF-25 stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with DMSO only. Pour the amended media into sterile petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 22-25 °C) in the dark.

  • Data Collection: When the fungal colony in the control plate has reached approximately 80% of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value using probit analysis or other suitable statistical software.[6]

In Vivo Protective Activity Assay (Greenhouse)

This protocol assesses the ability of the compound to protect a host plant from fungal infection.

Experimental Protocol: Protective Activity on Wheat Seedlings

Materials:

  • Wheat seedlings (e.g., at the two-leaf stage)

  • Spore suspension of a wheat pathogen (e.g., Zymoseptoria tritici)

  • Gemini-Fungicide-25 (GF-25) formulated as a sprayable solution (e.g., with a wetting agent)

  • Spray chamber or handheld sprayer

  • Humid chamber

  • Greenhouse with controlled environment

Procedure:

  • Compound Application: Prepare different concentrations of the GF-25 spray solution (e.g., 1, 5, 25, 100 µg/mL). Spray the wheat seedlings until runoff, ensuring complete coverage. Include a control group sprayed only with the formulation blank.

  • Drying: Allow the treated plants to air-dry for 24 hours in the greenhouse.

  • Inoculation: Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10⁶ spores/mL). Inoculate the treated plants by spraying the spore suspension evenly over the foliage.

  • Incubation: Place the inoculated plants in a humid chamber (>95% relative humidity) for 48-72 hours to promote infection.

  • Disease Development: Transfer the plants back to the greenhouse and allow 10-14 days for disease symptoms to develop.

  • Assessment: Evaluate the disease severity on the leaves of each plant, typically as the percentage of leaf area covered by lesions.

  • Analysis: Calculate the percentage of disease control for each treatment concentration relative to the inoculated control.

Quantitative Data Summary

The following table presents hypothetical efficacy data for Gemini-Fungicide-25 against a range of important plant pathogens, based on the protocols described above. This data is for illustrative purposes and reflects the expected performance of a potent QiI fungicide.

Fungal PathogenCommon DiseaseHost CropIn Vitro EC₅₀ (µg/mL)In Vivo Protective Control (%) @ 25 µg/mL
Zymoseptoria triticiSeptoria Leaf BlotchWheat0.0595
Puccinia triticinaLeaf RustWheat0.2092
Botrytis cinereaGrey MouldGrapes, Strawberry0.1588
Venturia inaequalisApple ScabApple0.3585
Sclerotinia sclerotiorumWhite MouldSoybean, Canola0.5080

Conclusion

3-bromo-N-methylpyridin-2-amine serves as a valuable and highly adaptable starting material for the synthesis of novel crop protection agents. Through established synthetic transformations, such as amide coupling, it can be elaborated into complex molecules with potent biological activity. The representative example of Gemini-Fungicide-25 illustrates a clear developmental pathway from this key intermediate to a potential broad-spectrum fungicide with a defined mode of action. The protocols provided herein offer a framework for the synthesis, characterization, and bio-evaluation of such compounds, facilitating the discovery of next-generation solutions for sustainable agriculture.

References

Method

Application Notes and Protocols: Synthesis of N-substituted Dihydrodipyridopyrazines for Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals This document provides detailed procedures for the synthesis and evaluation of N-substituted dihydrodipyridopyrazines, a class of heterocyclic compounds wit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis and evaluation of N-substituted dihydrodipyridopyrazines, a class of heterocyclic compounds with promising antitumor activity. By analogy with structurally related compounds like phenazines and acridines, these planar tricyclic molecules are thought to exert their cytotoxic effects through DNA intercalation.[1] This guide offers a comprehensive overview of the synthetic route, in vitro biological evaluation, and a plausible mechanism of action.

I. Synthesis of N-substituted Dihydrodipyridopyrazines

A general method for the synthesis of 4,6-disubstituted dihydrodipyridopyrazines involves a directed lithiation of a dihydrodipyridopyrazine core, followed by the introduction of substituents.[1] The following protocol is a representative example of this synthetic approach.

Experimental Protocol: Synthesis of 4,6-disubstituted Dihydrodipyridopyrazines

Materials:

  • 5,10-dimethyl-5,10-dihydrodipyrido[2,3-b:2',3'-e]pyrazine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N'-Trimethylethylenediamine

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Starting Material: The synthesis begins with the preparation of the dihydrodipyridopyrazine core. This can be achieved through various methods, including the dimerization of 2-alkylamino-3-halogenopyridines.[1]

  • Directed Lithiation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the starting dihydrodipyridopyrazine and N,N,N'-trimethylethylenediamine in anhydrous THF.

    • Cool the solution to -50 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 equivalents) to the solution while maintaining the temperature at -50 °C.

    • Stir the reaction mixture at this temperature for 1 hour to allow for the formation of the lithiated intermediate.

  • Electrophilic Quench:

    • Slowly add N,N-dimethylformamide (6 equivalents) as the electrophile to the reaction mixture at -50 °C.

    • Allow the reaction to stir for an additional 2 hours at -50 °C.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired 4,6-dicarbaldehyde-substituted dihydrodipyridopyrazine.[1]

Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Antitumor Activity Evaluation

The antitumor activity of the synthesized N-substituted dihydrodipyridopyrazines can be evaluated using various in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][3]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Synthesized dihydrodipyridopyrazine compounds

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the selected cancer cell lines into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare stock solutions of the synthesized compounds in DMSO.

    • Further dilute the stock solutions with complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[3]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

III. Data Presentation

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (µM)Reference
Diazaphenothiazine HybridCompound 1Caco-2< 1[4]
Diazaphenothiazine HybridCompound 1A549< 1[4]
Diazaphenothiazine HybridCompound 1MB231< 1[4]
Diazaphenothiazine HybridCompound 5A549< 1[4]
Diazaphenothiazine HybridCompound 5MB231< 1[4]
Diazaphenothiazine HybridCompound 7Caco-2< 1[4]
Diazaphenothiazine HybridCompound 7A549< 1[4]

IV. Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Synthesis_Workflow Start Dihydrodipyridopyrazine Core Lithiation Directed Lithiation (n-BuLi, TMEDA, -50°C) Start->Lithiation Quench Electrophilic Quench (DMF) Lithiation->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product 4,6-Disubstituted Dihydrodipyridopyrazine Purification->Product

Caption: Synthetic workflow for 4,6-disubstituted dihydrodipyridopyrazines.

Signaling_Pathway Compound N-substituted Dihydrodipyridopyrazine Intercalation DNA Intercalation Compound->Intercalation Enters Nucleus DNA Nuclear DNA Replication_Stress Replication Stress & DNA Damage Intercalation->Replication_Stress p53 p53 Activation Replication_Stress->p53 JNK JNK Upregulation Replication_Stress->JNK G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis JNK->Apoptosis G2M_Arrest->Apoptosis

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 3-bromo-N-methylpyridin-2-amine

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 3-bromo-N-methylpyridi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 3-bromo-N-methylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 3-bromo-N-methylpyridin-2-amine challenging?

A1: The Suzuki coupling of 3-bromo-N-methylpyridin-2-amine can be problematic due to several factors inherent to the substrate's structure. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[1][2][3] Additionally, the presence of the N-methylamino group, an electron-donating group, can decrease the reactivity of the carbon-bromine bond towards oxidative addition, which is often the rate-determining step.[2][3]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid or ester to the corresponding arene. It is often promoted by aqueous conditions, high temperatures, and extended reaction times.[2][3] To minimize this, consider using more stable boronic esters (e.g., pinacol esters), ensuring anhydrous conditions where possible, and using milder bases.[2]

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by palladium hydride species in the reaction mixture.[3] Optimizing the choice of base and solvent can help mitigate this side reaction.[3]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[3] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere is crucial to prevent this.[3]

Q3: Does the N-methylamino group interfere with the reaction?

A3: Yes, similar to a primary amino group, the lone pair of electrons on the nitrogen of the N-methylamino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[3] While many protocols for unprotected aminopyridines exist, they often require specific, bulky ligands to shield the palladium center and prevent this coordination.[1][3]

Q4: What is the general order of reactivity for aryl halides in Suzuki coupling?

A4: The general reactivity trend for the halide is I > Br > OTf > Cl > F.[4][5] Aryl bromides, such as 3-bromo-N-methylpyridin-2-amine, are common and effective coupling partners.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Low yields are a common issue and can stem from several sources. The following decision tree and table provide a structured approach to troubleshooting.

G start Low / No Yield catalyst Evaluate Catalyst System start->catalyst base Screen Bases start->base solvent Optimize Solvent start->solvent temp_time Adjust Temp. & Time start->temp_time reagents Check Reagent Quality start->reagents ligand_choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) catalyst->ligand_choice Ligand Issue? catalyst_loading Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) catalyst->catalyst_loading Loading Issue? precatalyst Use modern pre-catalysts (e.g., Buchwald G3/G4) catalyst->precatalyst Activity Issue? base_strength Screen weaker bases like K2CO3, Cs2CO3, or K3PO4. Avoid strong bases like alkoxides. base->base_strength Base too strong/weak? solubility Try solvent systems like Dioxane/H2O, Toluene/H2O, or 2-MeTHF. solvent->solubility Solubility Issue? degassing Ensure thorough degassing (e.g., freeze-pump-thaw or sparging with inert gas). solvent->degassing Oxygen Contamination? temp Screen temperatures from 80°C to 110°C. temp_time->temp Temp. too low/high? time Monitor reaction by TLC/LC-MS to determine optimal time and avoid byproduct formation. temp_time->time Time too short/long? boronic_acid Use fresh boronic acid or more stable pinacol esters. Check for protodeboronation. reagents->boronic_acid Boronic Acid/Ester Degradation? starting_material Confirm purity of 3-bromo-N-methylpyridin-2-amine by NMR/LC-MS. reagents->starting_material Purity of Starting Material?

Caption: Troubleshooting decision tree for low-yield Suzuki coupling.

Potential Cause Suggested Solution Rationale Citation
Catalyst Inhibition Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).The pyridine and amino nitrogens can coordinate to the palladium center. Bulky ligands shield the metal, preventing this inhibition.[1][2][3]
Catalyst Deactivation Use modern, air-stable pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts).Pre-catalysts provide a more active and stable catalytic species in solution.[2]
Inefficient Oxidative Addition Increase reaction temperature (typically 80-110 °C). Screen different palladium sources and ligands.The C-Br bond on the electron-rich pyridine ring can be less reactive. Higher temperatures can overcome this activation barrier.[1]
Suboptimal Base Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.The choice of base is critical and substrate-dependent. Weaker inorganic bases are often effective and minimize side reactions.[2][4]
Poor Solubility Use solvent systems like 1,4-dioxane/water, toluene/water, or 2-MeTHF.All reaction components must be sufficiently soluble for the reaction to proceed efficiently.[6][7]
Oxygen Contamination Ensure rigorous degassing of solvents and reaction vessel (e.g., freeze-pump-thaw cycles or sparging with argon/nitrogen).Oxygen can lead to catalyst decomposition and promote unwanted homocoupling of the boronic acid.[2][3]
Protodeboronation Use boronic esters (e.g., pinacol esters) instead of boronic acids. Use anhydrous conditions if possible.Boronic esters are generally more stable towards hydrolysis than their corresponding acids.[2][3]

Data Presentation: Example Reaction Conditions

The following table summarizes typical reaction conditions that can serve as a starting point for the Suzuki coupling of 3-bromo-N-methylpyridin-2-amine and its analogs. Optimization is highly recommended for any new substrate combination.

Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes Citation
Pd(PPh₃)₄ (5 mol%)K₃PO₄ (2 equiv.)1,4-Dioxane/H₂O (4:1)85-9515-2060-85General conditions for aminobromopyridines.[8][9]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄ (2 equiv.)Toluene10018VariesEffective for challenging amino-heteroaryl couplings.[10]
PdCl₂(dppf) (5 mol%)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854VariesA common catalyst system for a wide range of Suzuki couplings.[10]
CataCXium A Pd G3 (10 mol%)Cs₂CO₃ (2 equiv.)2-MeTHF/H₂O (10:1)8016~91Highly effective for unprotected ortho-bromoanilines, a related substrate class.[7]

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol is a representative example and should be optimized for your specific boronic acid partner.

1. Reagent Preparation:

  • 3-bromo-N-methylpyridin-2-amine (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

2. Reaction Setup and Execution:

  • To an oven-dried Schlenk flask, add the 3-bromo-N-methylpyridin-2-amine, arylboronic acid/ester, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Combine Aryl Halide, Boronic Acid/Ester, & Base in Schlenk Flask B Evacuate & Backfill with Ar/N2 (3x) A->B C Add Catalyst & Degassed Solvent B->C D Heat to Target Temp (e.g., 80-110°C) C->D E Monitor by TLC / LC-MS D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Optimization

identifying and minimizing side products in 3-bromo-N-methylpyridin-2-amine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-bromo-N-methylpyridin-2-a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-bromo-N-methylpyridin-2-amine. The following information is designed to help identify and minimize the formation of common side products during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 3-bromo-N-methylpyridin-2-amine?

A1: The most common synthetic route involves a two-step process:

  • Bromination of 2-aminopyridine: This step introduces the bromine atom onto the pyridine ring.

  • N-methylation of 3-bromo-2-aminopyridine: This step introduces the methyl group to the amino substituent.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The main side products can be categorized by the reaction step in which they are formed:

  • During Bromination:

    • Isomeric monobrominated products: Such as 2-amino-5-bromopyridine and 2-amino-6-bromopyridine.

    • Over-brominated products: Primarily 2-amino-3,5-dibromopyridine.

  • During N-methylation:

    • Di-methylated product: 3-bromo-N,N-dimethylpyridin-2-amine.

    • Pyridinium salt: Formed by the quaternization of the pyridine ring nitrogen.

    • Unreacted starting material: 3-bromo-2-aminopyridine.

Q3: How can I detect the presence of these side products?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities and isomers.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying both volatile and non-volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the main product and can be used to identify and quantify impurities.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3-bromo-N-methylpyridin-2-amine and provides strategies for their resolution.

Issue 1: Formation of Isomeric and Over-brominated Side Products During Bromination

Problem: The bromination of 2-aminopyridine often yields a mixture of the desired 3-bromo isomer along with 5-bromo and 3,5-dibromo derivatives.[2]

Root Cause: The amino group is a strong activating group, which can lead to multiple bromination sites being reactive. High temperatures and excess brominating agent can exacerbate the formation of di-brominated products.

Troubleshooting Strategies:

StrategyExperimental DetailsExpected Outcome
Control Reaction Temperature Perform the bromination at a lower temperature, typically between 0°C and room temperature.Reduces the rate of reaction and can improve selectivity for the 3-bromo isomer.
Slow Addition of Brominating Agent Add the brominating agent (e.g., N-bromosuccinimide or bromine) dropwise or in small portions over an extended period.Maintains a low concentration of the brominating agent, minimizing over-bromination.
Use a Milder Brominating Agent Consider using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile instead of elemental bromine.NBS is often more selective than bromine, leading to a cleaner reaction profile.
Stoichiometry Control Use a stoichiometric amount or a slight excess of the brominating agent relative to 2-aminopyridine.Prevents the formation of di- and poly-brominated side products.

Experimental Protocol: Selective Bromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., acetic acid or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise over 1-2 hours, maintaining the temperature below 10°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 3-bromo isomer from other byproducts.[2]

Issue 2: Formation of Di-methylated and Quaternized Side Products During N-methylation

Problem: The N-methylation of 3-bromo-2-aminopyridine can lead to the formation of the undesired 3-bromo-N,N-dimethylpyridin-2-amine and the quaternized pyridinium salt.

Root Cause: The desired mono-methylated product can undergo a second methylation. The pyridine nitrogen is also nucleophilic and can react with the methylating agent to form a pyridinium salt.

Troubleshooting Strategies:

StrategyExperimental DetailsExpected Outcome
Control Stoichiometry of Methylating Agent Use a controlled amount of the methylating agent (e.g., methyl iodide or dimethyl sulfate), typically 1.0 to 1.2 equivalents.Minimizes the chance of a second methylation event.
Choice of Base Use a non-nucleophilic hindered base, such as sodium hydride (NaH) or potassium tert-butoxide, to deprotonate the amino group without competing in the methylation reaction.Promotes the formation of the desired mono-methylated product.
Reaction Temperature and Time Conduct the reaction at a controlled temperature (e.g., 0°C to room temperature) and monitor the reaction closely to stop it once the starting material is consumed.Reduces the likelihood of over-methylation and quaternization, which are often favored at higher temperatures and longer reaction times.
Alternative Methylating Agents Consider using less reactive methylating agents or alternative methods like reductive amination with formaldehyde and a reducing agent.Can offer higher selectivity for mono-methylation.

Experimental Protocol: Selective Mono-N-methylation of 3-bromo-2-aminopyridine

  • To a solution of 3-bromo-2-aminopyridine (1 equivalent) in a dry aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Slowly add methyl iodide (1.05 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate 3-bromo-N-methylpyridin-2-amine from the di-methylated and other byproducts.

Visualization of Key Processes

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the reaction workflow and the logical relationships in troubleshooting.

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_methylation Step 2: N-Methylation start_brom 2-Aminopyridine brom_product 3-Bromo-2-aminopyridine (Desired Product) start_brom->brom_product Selective Bromination brom_side_isomers Isomeric Side Products (e.g., 5-Bromo) start_brom->brom_side_isomers Non-selective Bromination brom_side_over Over-brominated Side Product (e.g., 3,5-Dibromo) start_brom->brom_side_over Excess Brominating Agent brom_reagents Brominating Agent (e.g., NBS) brom_reagents->brom_product start_meth 3-Bromo-2-aminopyridine brom_product->start_meth Purified Intermediate meth_product 3-Bromo-N-methylpyridin-2-amine (Final Product) start_meth->meth_product Selective Mono-methylation meth_reagents Methylating Agent (e.g., MeI) + Base meth_reagents->meth_product meth_side_di Di-methylated Side Product meth_product->meth_side_di Over-methylation meth_side_quat Quaternized Side Product meth_product->meth_side_quat Pyridine Ring Alkylation

Caption: Synthetic workflow for 3-bromo-N-methylpyridin-2-amine highlighting potential side products.

Troubleshooting_Logic cluster_bromination_troubleshooting Troubleshooting Bromination cluster_methylation_troubleshooting Troubleshooting N-Methylation issue_brom Issue: Low yield of 3-bromo isomer and presence of impurities cause_brom1 Cause: Non-selective bromination issue_brom->cause_brom1 cause_brom2 Cause: Over-bromination issue_brom->cause_brom2 solution_brom1 Solution: Control Temperature & Slow Addition cause_brom1->solution_brom1 solution_brom2 Solution: Use Milder Reagent & Control Stoichiometry cause_brom2->solution_brom2 issue_meth Issue: Formation of di-methylated and quaternized products cause_meth1 Cause: Over-methylation issue_meth->cause_meth1 cause_meth2 Cause: Pyridine ring alkylation issue_meth->cause_meth2 solution_meth1 Solution: Control Stoichiometry of Methylating Agent cause_meth1->solution_meth1 solution_meth2 Solution: Optimize Base, Temperature, and Reaction Time cause_meth2->solution_meth2

Caption: Troubleshooting logic for identifying and resolving common side product issues.

References

Troubleshooting

Technical Support Center: Synthesis and Purification of 3-bromo-N-methylpyridin-2-amine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enha...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of 3-bromo-N-methylpyridin-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-bromo-N-methylpyridin-2-amine?

A1: A prevalent synthetic strategy involves a two-step process: first, the bromination of 2-aminopyridine to form an intermediate like 2-amino-3-bromopyridine or 2-amino-5-bromopyridine, followed by the N-methylation of the amino group. The choice of starting material and brominating agent is crucial for directing the bromine to the desired position.

Q2: What are the critical factors influencing the yield and purity in this synthesis?

A2: Key factors include the choice and stoichiometry of the brominating agent, reaction temperature control to prevent side reactions like di-bromination, the effectiveness of the N-methylation conditions, and the selection of an appropriate purification method (e.g., column chromatography, recrystallization) to remove unreacted starting materials and byproducts.[1][2]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for determining purity and identifying impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the identity of the desired compound.[4][5]

Q4: Can microwave-assisted synthesis improve reaction times and yields?

A4: Yes, microwave heating can significantly accelerate the synthesis of related 3-amino-5-bromopyridine derivatives by reducing reaction times from hours to minutes and often leading to higher purity and yields compared to conventional heating methods.[6]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: 2-Aminopyridine Derivative bromination Step 1: Bromination (e.g., NBS, Br2) start->bromination Reagents & Conditions methylation Step 2: N-Methylation (e.g., MeI, Dimethyl Sulfate) bromination->methylation Crude Intermediate workup Aqueous Workup (Quenching, Extraction) methylation->workup purification Purification workup->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or complex mixture analysis Purity & Structural Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis product Final Product: Purified Derivative analysis->product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Guide

Problem 1: Low or no yield of the brominated intermediate.

Possible Cause Solution
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature, while being cautious of side product formation.[2]
Ineffective Brominating Agent The choice of brominating agent and solvent is critical. For activating the pyridine ring, agents like N-Bromosuccinimide (NBS) in solvents like acetone or acetic acid are commonly used.[1][7] For less reactive substrates, elemental bromine with a Lewis acid catalyst might be necessary.[4]
Product Loss During Workup The brominated aminopyridine may have some solubility in the aqueous phase. Before extraction, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility and improve recovery in the organic layer.[2]

Problem 2: Formation of di-brominated or other isomeric impurities.

Possible Cause Solution
Reaction Temperature Too High Bromination is often exothermic. Maintain strict temperature control, especially during the addition of the brominating agent, by using an ice bath. Elevated temperatures can lead to over-bromination.[1][2]
Excess Brominating Agent Use a precise stoichiometric amount (typically 1.0 to 1.1 equivalents) of the brominating agent relative to the starting material to minimize the formation of di-substituted byproducts.[1]
Incorrect Starting Material/Conditions The directing effects of substituents on the pyridine ring determine the position of bromination. Ensure you are using the correct starting isomer and reaction conditions to achieve the desired regioselectivity.

Problem 3: N-methylation step is inefficient or results in multiple products.

Possible Cause Solution
Weak Base or Methylating Agent A strong base (e.g., NaH, DBU) is often required to deprotonate the amino group effectively before methylation.[8][9] Use a reactive methylating agent like methyl iodide or dimethyl sulfate.
Over-methylation If the starting material has other nucleophilic sites, or if the reaction conditions are too harsh, methylation can occur at unintended positions. Use controlled stoichiometry of the methylating agent and base. Protecting other reactive groups may be necessary.
Incomplete Reaction The reaction may require optimization of time, temperature, and solvent. An optimized procedure for N-methylation on a solid support was reduced from 3 hours to 35 minutes by optimizing reagents and conditions.[10]

Problem 4: Difficulty in purifying the final product.

Possible Cause Solution
Product is an Oil or Gummy Solid Oily products that are difficult to crystallize often require purification by column chromatography.[11] Select a solvent system (e.g., hexane-ethyl acetate) that provides good separation on TLC.[4]
Co-eluting Impurities in Chromatography If impurities co-elute with the product, consider changing the column's stationary phase (e.g., from silica to alumina) or using a different solvent system. For HPLC, switching to a mixed-mode column or adjusting the mobile phase pH can improve separation.[3]
Poor Crystal Formation During Recrystallization Ensure the minimum amount of hot solvent is used to dissolve the crude product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal growth and yield.[11] If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

Troubleshooting Logic

G cluster_yield Low Yield Analysis cluster_purity Low Purity Analysis start Experiment Issue (e.g., Low Yield, Low Purity) check_reaction Monitor Reaction (TLC) Is starting material consumed? start->check_reaction identify_impurity Identify Impurity (NMR, GC-MS) start->identify_impurity yes_consumed Yes check_reaction->yes_consumed no_consumed No check_reaction->no_consumed check_workup Review Workup: - Adjust pH - Use Brine Wash - Check Solvent Volumes yes_consumed->check_workup optimize_conditions Optimize Reaction: - Time - Temperature - Reagents no_consumed->optimize_conditions impurity_dibromo Di-brominated? identify_impurity->impurity_dibromo impurity_isomer Isomeric? identify_impurity->impurity_isomer impurity_other Other? identify_impurity->impurity_other control_temp Control Temp Use 1.0 eq. Reagent impurity_dibromo->control_temp optimize_purification Optimize Purification: - New Column/Solvent - Recrystallization Solvent Screen impurity_isomer->optimize_purification impurity_other->optimize_purification

Caption: A logical workflow for troubleshooting common issues.

Data Summary Tables

Table 1: Bromination of 2-Aminopyridine Derivatives - Conditions and Yields

Starting MaterialBrominating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminopyridineNBSAcetone10195.0%[1]
2-AminopyridineBromineAcetic Acid<20262-67%[7]
2-AminopyridinePhenyltrimethylammonium tribromideChloroform30281%[12]
2-MethylpyridineBromine / AlCl₃None1001.512%[4]

Table 2: Purification Methodologies for Bromo-Aminopyridines

Purification MethodKey StepsCommon IssuesSolutionsReference
Column Chromatography Slurry pack column, load sample, elute with solvent gradient (e.g., Hexane/EtOAc), collect fractions.Co-elution of impurities, product streaking.Optimize solvent system based on TLC, use high-purity silica gel.[4][11]
Recrystallization Dissolve crude product in minimal hot solvent, cool slowly, collect crystals by vacuum filtration, wash with cold solvent.Oiling out, poor recovery, no crystal formation.Use appropriate solvent, cool slowly, scratch flask to induce crystallization.[1][11]
Liquid-Liquid Extraction Dissolve mixture, wash with aqueous solutions (e.g., base, brine), separate layers, dry organic phase.Emulsion formation, poor product recovery.Adjust pH to ensure product is neutral, add brine to break emulsions.[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyridine via NBS Bromination[1]

  • Setup: In a flask equipped with a stirrer, add 2-aminopyridine (0.5 g, 5.3 mmol) and acetone (5 mL).

  • Cooling: Cool the mixture to 10 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise to the mixture over a period of 30 minutes, ensuring the temperature remains controlled.

  • Reaction: Stir the mixture for an additional 30 minutes after the addition is complete.

  • Workup: Remove the solvent by evaporation under vacuum.

  • Purification: Recrystallize the resulting residue from 90% ethanol to afford the product as a yellow solid. The expected yield is approximately 95%.

Protocol 2: General Procedure for Purification by Column Chromatography[4][11]

  • TLC Analysis: Determine an appropriate eluent system (e.g., hexane-ethyl acetate) by TLC that gives the product an Rf value of approximately 0.2-0.4 and separates it from impurities.

  • Column Preparation: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: General Procedure for Purification by Recrystallization[11]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Maximize Yield: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

References

Troubleshooting

Technical Support Center: Solvent Selection for Substituted Pyridine Reactions

This guide provides researchers, scientists, and drug development professionals with technical support for selecting appropriate solvents in reactions involving substituted pyridines. It addresses common problems through...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for selecting appropriate solvents in reactions involving substituted pyridines. It addresses common problems through a question-and-answer format, offering troubleshooting advice and detailed experimental information.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of pyridine to consider when selecting a solvent?

A1: When selecting a solvent, three primary properties of the substituted pyridine reactant are crucial:

  • Polarity: Pyridine is a polar molecule due to the electronegative nitrogen atom, which creates a dipole moment.[1][2] This inherent polarity means it generally dissolves well in other polar solvents.[1]

  • Basicity: The lone pair of electrons on the nitrogen atom is not delocalized into the aromatic system, making pyridine basic, with properties similar to a tertiary amine.[2][3] This basicity can be a factor in reactions where acidic protons are present or generated.

  • Solubility: Pyridine is miscible with a wide range of solvents, including water, alcohols, ether, and chloroform, making it highly versatile.[1][4] However, the solubility of substituted pyridines can vary significantly depending on the nature of the substituent. For example, adding nonpolar alkyl groups may increase solubility in nonpolar solvents, while polar functional groups can enhance solubility in polar solvents.

Q2: How do I choose between polar protic, polar aprotic, and nonpolar solvents for my reaction?

A2: The choice depends heavily on the reaction mechanism.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[5] They are excellent at solvating both cations and anions.[6] They are often suitable for reactions that involve stabilizing ionic intermediates, such as in some SN1-type reactions.[7] However, they can significantly slow down SN2 or SNAr reactions by forming a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[6][8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents have large dipole moments but lack O-H or N-H bonds.[9] They are poor hydrogen bond donors.[6] They are excellent for SN2 and SNAr reactions because they solvate the cation counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[8] Many metal-catalyzed cross-coupling reactions are performed in polar aprotic solvents like dioxane or THF.[10][11]

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally used when reactants are nonpolar. For reactions involving pyridines, they are less common unless the pyridine substrate is heavily substituted with nonpolar groups or when the reagents are sensitive to polar environments.

Troubleshooting Guides

Problem 1: My nucleophilic aromatic substitution (SNAr) on a halopyridine is slow or gives low yields.

Possible Cause: Your solvent may be deactivating your nucleophile.

Troubleshooting Steps:

  • Evaluate Your Solvent Type: Are you using a polar protic solvent like ethanol or methanol? Protic solvents can form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, CN⁻), creating a solvent shell that hinders the nucleophile's ability to attack the electron-deficient pyridine ring.[6][8]

  • Switch to a Polar Aprotic Solvent: To enhance nucleophilicity, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[8] These solvents do not form hydrogen bonds with the nucleophile, leaving it more reactive and accelerating the reaction rate.

  • Check Reactant Solubility: Ensure your substituted pyridine and nucleophile are sufficiently soluble in the chosen aprotic solvent. Gentle heating may be required to achieve dissolution and improve reaction rates.

Problem 2: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not working.

Possible Cause: The solvent may be inappropriate for catalyst stability, reactant solubility, or the specific reaction type.

Troubleshooting Steps:

  • Consult Literature for the Specific Coupling: Cross-coupling reactions are highly sensitive to conditions. The choice of solvent is often linked to the specific ligand and base used.[12][13] Common solvents include dioxane, THF, DMF, and toluene.[11]

  • Ensure Anhydrous Conditions: Many cross-coupling reactions, particularly those involving organometallic reagents, are sensitive to moisture.[14] Ensure your solvent is rigorously dried. Even commercially available anhydrous solvents can absorb atmospheric moisture after being opened.[14]

  • Consider Solvent Polarity and Coordination: The solvent can influence the stability and activity of the palladium catalyst.[12] Coordinating solvents like DMF can sometimes stabilize the catalytic species.[12] For Suzuki reactions, a mixture of an organic solvent (like dioxane or THF) with a small amount of water is often necessary to facilitate the transmetalation step.[11]

  • Check Base and Substrate Solubility: The chosen base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) must have at least partial solubility in the reaction medium to be effective. If the base or pyridine substrate is poorly soluble, the reaction will be slow or fail. A more polar solvent like DMF might be required.

Problem 3: I am observing unexpected side products, or my pyridine is reacting with the solvent.

Possible Cause: The solvent is not inert under the reaction conditions.

Troubleshooting Steps:

  • Assess Solvent Reactivity: Pyridine and its derivatives can react with certain solvents under specific conditions. For example, dichloromethane (DCM) can react slowly with pyridines, especially highly nucleophilic ones like 4-(dimethylamino)pyridine (DMAP), to form methylenebispyridinium salts.[15]

  • Consider Temperature Limitations: Some solvents may decompose at the temperatures required for your reaction, potentially generating reactive species that lead to side products. For instance, DMF can decompose to dimethylamine and carbon monoxide at high temperatures, which can interfere with certain catalytic cycles.

  • Choose a More Robust Solvent: If you suspect solvent reactivity, switch to a more inert solvent with a higher boiling point if necessary. For high-temperature reactions, solvents like toluene, xylene, or dioxane are often preferred over less stable options.

Data Presentation: Solvent Properties

The following table summarizes the properties of common solvents used in reactions with substituted pyridines.

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Common Applications & Considerations for Pyridine Chemistry
Water Polar Protic80.1100Excellent for dissolving pyridinium salts. Can be a co-solvent in Suzuki couplings. Hinders SNAr.[6][11]
Methanol (MeOH) Polar Protic33.065Good for dissolving many pyridines. Can hinder SNAr due to H-bonding.[8]
Ethanol (EtOH) Polar Protic24.378Similar to methanol; often used as a general-purpose polar solvent.
Acetonitrile (MeCN) Polar Aprotic37.582Excellent for SNAr. Good general-purpose polar aprotic solvent.[8][16]
Dimethylformamide (DMF) Polar Aprotic36.7153High boiling point, excellent solvating power for polar compounds and salts. Favors SNAr.[9]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Very high boiling point and strong solvating power. Ideal for SNAr reactions that are sluggish at lower temperatures.[9][17]
Tetrahydrofuran (THF) Polar Aprotic7.666Common in metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig). Less polar than DMF/DMSO.[10][11]
1,4-Dioxane Polar Aprotic2.2101Very common in Suzuki and other cross-coupling reactions. Higher boiling point than THF.[10]
Toluene Nonpolar2.4111Used for reactions requiring nonpolar conditions or high temperatures. Good for azeotropic removal of water.

Note: Dielectric constant is a measure of solvent polarity.[9]

Visual Logic and Workflows

Solvent Selection Workflow

This diagram outlines a general decision-making process for selecting a suitable solvent for a reaction involving a substituted pyridine.

SolventSelection start Start: Define Reaction reaction_type What is the reaction type? start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr coupling Metal-Catalyzed Cross-Coupling reaction_type->coupling Cross-Coupling other Other (e.g., N-Oxidation, Condensation) reaction_type->other Other polar_aprotic Choose Polar Aprotic Solvent (DMF, DMSO, MeCN) - Maximizes nucleophile reactivity snar->polar_aprotic coupling_solvent Choose Anhydrous Aprotic Solvent (Dioxane, THF, Toluene) - Check literature for specific catalyst system coupling->coupling_solvent general_solvent Select based on reagent properties and literature precedent (e.g., Aprotic for anhydrous, Protic for condensations) other->general_solvent check_solubility Are reactants soluble? heat Consider heating check_solubility->heat No run_reaction Proceed with Reaction check_solubility->run_reaction Yes polar_aprotic->check_solubility coupling_solvent->check_solubility general_solvent->check_solubility change_solvent Change to a solvent with better solvating power (e.g., THF -> DMF) heat->change_solvent change_solvent->check_solubility

Caption: A workflow for selecting a solvent based on reaction type.

Influence of Solvent on Nucleophiles in SNAr

This diagram illustrates how protic solvents can inhibit nucleophilic attack, while aprotic solvents promote it.

SolventEffect cluster_0 Polar Protic Solvent (e.g., EtOH) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu- Result1 Result: Poorly Reactive Nucleophile H1 Hδ+ H1->Nu_protic H-Bond 'Cage' H2 Hδ+ H2->Nu_protic H3 Hδ+ H3->Nu_protic H4 Hδ+ H4->Nu_protic Nu_aprotic Nu- Result2 Result: 'Bare' and Highly Reactive Nucleophile Cat_aprotic M+ Solv1 DMF Solv1->Cat_aprotic Solvates Cation Solv2 DMF Solv2->Cat_aprotic

Caption: How protic vs. aprotic solvents affect nucleophile reactivity.

Experimental Protocols

Example 1: Suzuki-Miyaura Cross-Coupling of a Bromopyridine

This protocol is a representative example of a common cross-coupling reaction.

Reaction: 2-Bromopyridine with Phenylboronic Acid

Materials:

  • 2-Bromopyridine (1 equivalent)

  • Phenylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • 2M Aqueous Na₂CO₃ solution (2 equivalents)

  • 1,4-Dioxane

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine, phenylboronic acid, and Pd(PPh₃)₄.

  • Add 1,4-dioxane to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add the 2M aqueous Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.

(Protocol adapted from general procedures for Suzuki-Miyaura couplings).[11]

Example 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative example of an SNAr reaction on an activated pyridine ring.

Reaction: 2-Chloro-5-nitropyridine with Piperidine

Materials:

  • 2-Chloro-5-nitropyridine (1 equivalent)

  • Piperidine (1.1 equivalents)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in DMSO.

  • Add piperidine dropwise to the solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature (or with gentle heating to 40-50 °C if the reaction is slow) for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

  • The product, 2-(piperidin-1-yl)-5-nitropyridine, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

(Protocol adapted from general procedures for SNAr reactions).[18]

References

Optimization

Technical Support Center: Managing Poor Yields in the Bromination of N-methylpyridin-2-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bromination of N-methylpyridin-2-amine.

Troubleshooting and FAQs

Q1: Why am I consistently observing low yields in the bromination of N-methylpyridin-2-amine?

Low yields are often attributable to a combination of factors including side reactions, incomplete conversion, or loss of product during workup and purification. The primary culprits are typically the formation of isomeric and di-substituted byproducts. The electron-donating N-methylamino group strongly activates the pyridine ring, making it susceptible to over-bromination.[1]

Q2: My TLC analysis shows multiple product spots. What are the likely side products?

The N-methylamino group at the 2-position directs electrophilic substitution primarily to the 5-position (para) and to a lesser extent, the 3-position (ortho). Therefore, the most common impurities are the undesired 3-bromo-N-methylpyridin-2-amine isomer and the 3,5-dibromo-N-methylpyridin-2-amine di-substituted product.[1][2] Formation of the di-bromo byproduct is especially common when using highly reactive brominating agents or excess reagent.[3]

Q3: How can I improve the regioselectivity for the desired 5-bromo isomer and minimize di-bromination?

Improving selectivity is key to increasing the yield of the desired product. Consider the following strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective reagent for brominating electron-rich heterocycles compared to elemental bromine (Br₂), which can lead to over-bromination.[4][5]

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C) can significantly enhance selectivity by slowing the overall reaction rate and disfavoring the formation of the thermodynamically less stable products and byproducts.[4][6]

  • Controlled Reagent Addition: A slow, dropwise addition of the brominating agent solution helps to maintain a low instantaneous concentration of the electrophile, which suppresses the formation of di-brominated products.[4][7]

  • Stoichiometry: Use a precise molar ratio of N-methylpyridin-2-amine to the brominating agent, typically 1:1 or with a very slight excess of the brominating agent (e.g., 1:1.05).[2]

Q4: My reaction appears to be incomplete, with a significant amount of starting material remaining. What steps can I take?

An incomplete reaction can be addressed by:

  • Verifying Reagent Quality: Ensure that the brominating agent, particularly NBS, has not degraded. NBS should be recrystallized if it appears discolored.

  • Monitoring Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[7]

  • Solvent Choice: Solvents like DMF or acetone are commonly used.[2][7] The choice of solvent can influence reaction rates and selectivity.[4]

  • Reaction Time: While extending the reaction time can drive the reaction to completion, it may also increase the formation of side products. Monitor closely with TLC to find the optimal time.

Q5: What are the most effective methods for purifying the final product, 5-bromo-N-methylpyridin-2-amine?

The purification strategy depends on the impurity profile and the physical state of your product.

  • Flash Column Chromatography: This is the most effective method for separating the desired 5-bromo isomer from the 3-bromo isomer and any di-brominated byproducts due to their differing polarities.[8]

  • Recrystallization: If the product is a solid and contains only minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an excellent method for obtaining highly pure material.[2][8]

Comparative Data on Bromination Conditions

The following table summarizes various conditions reported for the bromination of 2-aminopyridine derivatives, which serve as a useful model for the N-methylated analogue.

SubstrateBrominating Agent (Equivalents)SolventTemperatureTimeYieldReference
2-AminopyridineNBS (1.0)Acetone10 °C1 h95.0%[2]
2-Amino-4-methylpyridineNBS (1.0)DMF0-20 °C8-10 h~80%[7][9]
2-AminopyridineBr₂ (1.1)Acetic Anhydride, then H₂O50 °CNot Specified66.5% (total)[10]
2-AminopyridineBr₂ (3.0)48% HBr0 °C or lower2.5 h86-92% (for 2-Bromopyridine via diazotization)[6]
2-AminopyridinesLiBr / SelectfluorDMFNot SpecifiedNot SpecifiedGood to high yields[11]

Experimental Protocols

Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)

This protocol is optimized for high regioselectivity towards the 5-bromo position and is based on established methods for similar substrates.[2][7]

Materials:

  • N-methylpyridin-2-amine

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Reaction Setup: In the round-bottom flask, dissolve N-methylpyridin-2-amine (1.0 eq.) in DMF or acetone (approx. 5-10 mL per gram of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Separately, dissolve NBS (1.05 eq.) in a minimal amount of DMF or acetone. Add this solution to the dropping funnel.

  • Add the NBS solution dropwise to the cooled, stirring solution of the amine over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding cold saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate until the pH is ~8.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired 5-bromo-N-methylpyridin-2-amine.

Visualizations

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Diagnosis & Solutions start Poor Yield in Bromination tlc TLC Analysis start->tlc multi Multiple Products Observed (Poor Selectivity / Over-bromination) tlc->multi Multiple Spots incomplete Starting Material Remains (Incomplete Reaction) tlc->incomplete Start Material Spot sol_multi Solutions for Selectivity: • Use NBS instead of Br2 • Lower Temperature (0°C) • Slow, Dropwise Addition • Check Stoichiometry (1:1.05) multi->sol_multi sol_incomplete Solutions for Completion: • Verify Reagent Quality • Increase Reaction Time (Monitor) • Ensure Proper Mixing incomplete->sol_incomplete G sub N-methylpyridin-2-amine br_reagent + Brominating Agent (e.g., NBS) dummy prod_5 5-bromo-N-methylpyridin-2-amine (Desired Product) dummy2 prod_3 3-bromo-N-methylpyridin-2-amine (Isomeric Byproduct) prod_35 3,5-dibromo-N-methylpyridin-2-amine (Over-bromination Byproduct) dummy->prod_5 Main Pathway (Para-directing) dummy->prod_3 Minor Pathway (Ortho-directing) dummy2->prod_35 Further Bromination

References

Troubleshooting

effective work-up procedures for isolating amine-containing organic compounds

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effective work-up and isolation of amine-containing organic compounds. It is designed for researcher...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effective work-up and isolation of amine-containing organic compounds. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental work-up of amine compounds.

Issue 1: Emulsion Formation During Acid-Base Extraction

Q: I am performing an acid-base extraction to isolate my amine, but a thick emulsion has formed between the organic and aqueous layers, making separation impossible. What should I do?

A: Emulsion formation is a common problem when partitioning basic compounds. Here are several strategies to break the emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Mechanical Agitation: Gently swirl or rock the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[1]

  • Filtration: Pass the emulsified mixture through a pad of celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Solvent Modification: Add a small amount of a different organic solvent with a different density to alter the properties of the organic phase.

Issue 2: Product Loss During Aqueous Washes

Q: I suspect I am losing my amine product during the acidic washes. How can I minimize this?

A: Product loss during acidic washes can occur if the amine salt has some solubility in the organic layer or if the pH of the aqueous layer is not optimal.

  • pH Adjustment: Ensure the pH of the acidic wash is at least two pH units below the pKa of your amine to ensure complete protonation and partitioning into the aqueous layer.[2] Use a pH meter or pH paper to verify.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the acidic solution rather than one large extraction. This is generally more efficient.

  • Back-Extraction: After separating the initial organic layer, you can perform a "back-extraction" by adding a fresh portion of the organic solvent to the acidic aqueous layer to recover any dissolved organic impurities.[3]

Issue 3: Amine Streaking on Silica Gel Chromatography

Q: My amine product is streaking badly on the silica gel column, leading to poor separation. How can I improve the chromatography?

A: Amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing and streaking.[4] Here are some solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your amine for binding to the silica. Common choices include:

    • Triethylamine (TEA): Typically 0.1-1% by volume.[2][4]

    • Ammonia (in methanol): A solution of 7N ammonia in methanol can be used as a polar component of the mobile phase.

  • Alternative Stationary Phases:

    • Amine-functionalized silica: This stationary phase has a basic surface, which minimizes the undesirable interactions with basic analytes.[2][4]

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[2]

  • Reversed-Phase Chromatography: If your amine is sufficiently non-polar, reversed-phase chromatography (e.g., C18) can be an excellent alternative. Using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide) will ensure the amine is in its neutral, less polar form, leading to better retention and peak shape.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using acid-base extraction to isolate amines?

A1: Acid-base extraction leverages the difference in solubility between the neutral form of an amine and its protonated (salt) form.[5] In its neutral state, an organic amine is typically soluble in organic solvents and insoluble in water.[6] By washing the organic solution with an aqueous acid (like dilute HCl), the basic amine is protonated to form an ammonium salt.[1][6] This salt is ionic and therefore soluble in the aqueous layer, allowing it to be separated from neutral or acidic organic compounds that remain in the organic layer.[1][6][7] The amine can then be recovered from the aqueous layer by adding a base (like NaOH) to deprotonate the ammonium salt, causing the neutral amine to precipitate or be extracted back into an organic solvent.[6][8]

Q2: How do I choose the correct acid and base for the extraction?

A2: The choice of acid and base depends on the pKa of the amine and the stability of your compound.

  • For extraction into the aqueous layer: A dilute strong acid like 1M HCl is commonly used.[9] The pH of the aqueous solution should be at least 2 pH units below the pKa of the amine to ensure complete protonation.

  • For recovering the amine from the aqueous layer: A strong base like sodium hydroxide (NaOH) is typically used to raise the pH well above the pKa of the amine's conjugate acid, ensuring the amine is in its neutral, freebase form.[1] If your compound is sensitive to strong bases, a weaker base like sodium carbonate or sodium bicarbonate can be used, provided the final pH is sufficiently high.

Q3: My amine is a solid. How can I best purify it?

A3: If your amine is a solid, recrystallization is often a good purification method. If the freebase amine is difficult to crystallize, you can convert it to a salt.[10] Amine salts, such as hydrochlorides or oxalates, often form well-defined crystals.[11][12]

  • Salt Formation: Dissolve your crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid (e.g., HCl in ether, or oxalic acid in IPA) to precipitate the crystalline salt.[10][11][12]

  • Recrystallization: The resulting salt can then be recrystallized from an appropriate solvent system to achieve high purity.[10]

Q4: Can I use copper sulfate to remove residual amine impurities?

A4: Yes, washing an organic solution with an aqueous solution of copper(II) sulfate is an effective method for removing residual primary and secondary amines, as well as some tertiary amines like pyridine.[9][13] The amines form a complex with the copper ions, which is soluble in the aqueous layer.[9][13] This is often indicated by the aqueous layer turning a deep blue or purple color.[9][13] This method is particularly useful when your desired product is sensitive to acid.[9][13]

Data Presentation

Table 1: pKa Values of Common Amines and Recommended Extraction pH

AmineClasspKa of Conjugate Acid (approx.)Recommended Aqueous pH for Extraction
TriethylamineTertiary10.7< 8.7
DiethylamineSecondary11.0< 9.0
AnilineAromatic4.6< 2.6
PyridineHeterocyclic5.2< 3.2
ImidazoleHeterocyclic7.0< 5.0

Data compiled from various sources.[14][15][16][17][18]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Isolation of a Basic Amine

  • Dissolution: Dissolve the crude reaction mixture containing the amine product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction on the organic layer two more times to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Organic Layer Wash (Optional): Wash the remaining organic layer (which should now be free of the amine) with brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate any neutral or acidic compounds.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a strong base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The neutral amine should precipitate if it is a solid or form an oily layer if it is a liquid.

  • Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract the liberated amine with three portions of a fresh organic solvent.

  • Final Work-up: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified amine.

Visualizations

experimental_workflow start Crude Reaction Mixture (Amine + Impurities) dissolve Dissolve in Organic Solvent start->dissolve extract_acid Extract with Aqueous Acid (e.g., 1M HCl) dissolve->extract_acid separate_layers Separate Layers extract_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer Impurities aqueous_layer Aqueous Layer (Protonated Amine) separate_layers->aqueous_layer Product basify Basify Aqueous Layer (e.g., NaOH) aqueous_layer->basify extract_organic Extract with Organic Solvent basify->extract_organic dry_concentrate Dry and Concentrate extract_organic->dry_concentrate final_product Purified Amine in Organic Solvent dry_concentrate->final_product

Caption: Workflow for isolating a basic amine using acid-base extraction.

troubleshooting_chromatography start Amine Streaking on Silica Gel Column? add_modifier Add Basic Modifier to Mobile Phase (e.g., TEA) start->add_modifier Yes change_stationary Change Stationary Phase start->change_stationary Still Streaking use_rp Use Reversed-Phase Chromatography start->use_rp Alternative success Improved Separation add_modifier->success amine_silica Amine-Functionalized Silica change_stationary->amine_silica alumina Alumina change_stationary->alumina use_rp->success amine_silica->success alumina->success

Caption: Troubleshooting decision tree for amine streaking in column chromatography.

References

Optimization

preventing degradation of starting materials in hetarynic cyclization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of starting materials duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of starting materials during hetaryne cyclization reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Low or No Product Yield, with Evidence of Starting Material Decomposition

Question: My hetaryne cyclization reaction is resulting in a low yield or no desired product. Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) indicates the presence of degraded starting material, such as the corresponding phenol. What are the likely causes and how can I resolve this?

Answer:

Degradation of the hetaryne precursor, typically an o-(trimethylsilyl)aryl triflate, is a common reason for low yields in hetaryne cyclizations. The primary degradation pathway is hydrolysis of the triflate group to a phenol. This can be exacerbated by several factors.

Potential Causes and Solutions:

CauseRecommended Solution
Presence of Moisture The fluoride source (e.g., Cesium Fluoride - CsF) can be hygroscopic. Ensure the fluoride salt is thoroughly dried under high vacuum before use. Use anhydrous solvents and maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[1]
Non-Optimal Fluoride Source While Tetrabutylammonium fluoride (TBAF) is soluble in organic solvents, it often contains water. Anhydrous CsF or a combination of Potassium Fluoride (KF) and a crown ether (e.g., 18-crown-6) are generally preferred for generating arynes from o-silylaryl triflates under mild conditions.[2][3]
Reaction Temperature is Too High Hetaryne generation from silylaryl triflates is often efficient at room temperature or slightly elevated temperatures. Excessively high temperatures can accelerate the decomposition of the starting material. Attempt the reaction at room temperature first and only gently heat if necessary.
Prolonged Reaction Time Extended reaction times can lead to gradual degradation of the starting material. Monitor the reaction progress by TLC, LC-MS, or NMR to determine the optimal reaction time.[4][5]

Issue 2: Inconsistent Reaction Results or Difficulty Reproducing a Literature Procedure

Question: I am getting inconsistent yields for my hetaryne cyclization, or I am unable to reproduce a published procedure. What factors should I investigate?

Answer:

Inconsistency in hetaryne cyclization reactions often points to subtle variations in reaction conditions that can significantly impact the stability of the starting materials and the efficiency of the aryne generation.

Troubleshooting Workflow:

G cluster_start Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Yields / Poor Reproducibility reagent_quality Verify Reagent Purity and Dryness (Fluoride Source, Solvents) start->reagent_quality Step 1 atmosphere Ensure Rigorous Inert Atmosphere (Check for leaks, proper purging) reagent_quality->atmosphere Step 2 dry_reagents Dry Fluoride Source and Solvents Rigorously reagent_quality->dry_reagents optimize_fluoride Screen Different Fluoride Sources (CsF, KF/18-crown-6) reagent_quality->optimize_fluoride temp_control Confirm Accurate Temperature Control atmosphere->temp_control Step 3 concentration Check Reactant Concentrations and Stoichiometry temp_control->concentration Step 4 temp_screen Perform a Temperature Screen (e.g., 0 °C, RT, 40 °C) temp_control->temp_screen monitor_reaction Monitor Reaction Progress Closely (TLC, LC-MS) concentration->monitor_reaction

Figure 1. A troubleshooting workflow for addressing inconsistent results in hetaryne cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for o-(trimethylsilyl)aryl triflate precursors?

A1: The most prevalent degradation pathway is the hydrolysis of the triflate leaving group, which results in the formation of the corresponding phenol.[6] This reaction is often catalyzed by the presence of water and can be exacerbated by basic conditions.

Q2: How can I minimize the introduction of water into my reaction?

A2: To minimize water contamination, it is crucial to:

  • Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas.

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Dry Reagents: Dry hygroscopic reagents like CsF under high vacuum with gentle heating.

  • Maintain Inert Atmosphere: Employ standard inert atmosphere techniques, such as using a Schlenk line or a glovebox, to prevent exposure to atmospheric moisture.

Q3: Which fluoride source is best for preventing starting material degradation?

A3: While the optimal fluoride source can be substrate-dependent, anhydrous Cesium Fluoride (CsF) is a widely used and effective choice for generating arynes from o-silylaryl triflates under mild conditions.[7][8] A combination of Potassium Fluoride (KF) and 18-crown-6 is also a common and effective alternative.[2][3] It is advisable to avoid hydrated fluoride sources like TBAF hydrates unless rigorously dried.

Q4: Can the choice of solvent affect the stability of my starting material?

A4: Yes, the solvent can play a role. Aprotic solvents such as acetonitrile (MeCN) and tetrahydrofuran (THF) are commonly used.[8] It is essential to use anhydrous grades of these solvents to prevent hydrolysis of the triflate precursor.

Q5: How can I monitor the degradation of my starting material during the reaction?

A5: You can monitor the reaction progress and the potential degradation of your starting material using techniques like:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of the starting material and the appearance of new spots, which could correspond to the product or degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the starting material, desired product, and any degradation products by their mass-to-charge ratio.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points can allow for the identification and quantification of species in solution.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Hetaryne Cyclization with Minimized Precursor Degradation

This protocol provides a general method for conducting a hetaryne cyclization on a small scale, emphasizing the techniques required to prevent starting material degradation.

Materials:

  • o-(trimethylsilyl)aryl triflate precursor

  • Fluoride source (e.g., anhydrous CsF)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation:

    • Dry the Schlenk flask and stir bar in an oven at >120 °C for at least 4 hours.

    • Allow the glassware to cool to room temperature under a stream of inert gas.

    • Dry the required amount of CsF under high vacuum at ~100 °C for 2-4 hours.

  • Reaction Setup:

    • Under a positive pressure of inert gas, add the dried CsF and the hetaryne precursor to the Schlenk flask.

    • Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis at regular intervals (e.g., every 30 minutes).

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visual Workflow for Experimental Setup:

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification dry_glassware Oven-Dry Glassware add_reagents Add Precursor and CsF dry_glassware->add_reagents dry_csf Dry CsF under Vacuum dry_csf->add_reagents purge Evacuate and Backfill with Ar/N2 add_reagents->purge add_solvent Add Anhydrous Solvent purge->add_solvent stir Stir at Room Temperature add_solvent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Figure 2. A step-by-step workflow for setting up a hetaryne cyclization experiment with an emphasis on anhydrous conditions.

References

Troubleshooting

scale-up considerations for the synthesis of 3-bromo-N-methylpyridin-2-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-bromo-N-methylpy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-bromo-N-methylpyridin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-bromo-N-methylpyridin-2-amine. Two primary synthetic routes are considered for scale-up:

  • Route A: Bromination of N-methylpyridin-2-amine.

  • Route B: N-methylation of 2-amino-3-bromopyridine.

Issue 1: Low Yield of 3-bromo-N-methylpyridin-2-amine
Potential CauseSuggested SolutionTroubleshooting Steps
Incomplete Reaction Optimize reaction time and temperature.Monitor reaction progress by TLC or HPLC to determine the optimal reaction time. A slight increase in temperature may improve conversion, but monitor for byproduct formation.
Sub-optimal Reagent Stoichiometry Adjust the molar ratio of the brominating agent or methylating agent.For Route A, an excess of the brominating agent (e.g., NBS) may be required, but too much can lead to di-brominated byproducts. For Route B, ensure the complete deprotonation of the amine before adding the methylating agent.
Degradation of Starting Material or Product Ensure inert atmosphere and control temperature.Pyridine derivatives can be sensitive to air and heat. Conduct the reaction under a nitrogen or argon atmosphere. For exothermic reactions, ensure efficient cooling to prevent degradation.
Poor Quality of Reagents or Solvents Use high-purity, dry reagents and solvents.Water can interfere with many organic reactions. Ensure all solvents are anhydrous and reagents are of appropriate purity for scale-up.
Issue 2: Formation of Impurities and Byproducts
Potential ImpurityIdentification MethodMitigation Strategy
Di-brominated Product (Route A) GC-MS or LC-MS will show a higher molecular weight corresponding to the addition of a second bromine atom. 1H NMR will show a loss of one aromatic proton signal.Control the stoichiometry of the brominating agent carefully. Add the brominating agent portion-wise at a low temperature to improve selectivity.
Isomeric Bromo-products (Route A) 1H and 13C NMR spectroscopy can distinguish between isomers based on the chemical shifts and coupling constants of the pyridine ring protons.The directing effect of the N-methylamino group typically favors bromination at the 3- and 5-positions. Optimizing the reaction solvent and temperature may improve regioselectivity.
Over-methylation (Route B) Formation of a quaternary ammonium salt can be detected by its insolubility in many organic solvents and characteristic signals in the 1H NMR spectrum.Use a stoichiometric amount of a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate). Add the methylating agent slowly at a controlled temperature.
Unreacted Starting Material TLC, HPLC, or GC analysis.Increase reaction time or temperature as determined by reaction monitoring. Ensure efficient mixing, especially in large-scale reactors.
Issue 3: Difficulties in Product Purification
ProblemSuggested Solution
Co-elution of Product and Impurities during Column Chromatography Optimize the mobile phase and stationary phase. Gradient elution may be necessary. Recrystallization of the crude product before chromatography can also help.
Product is an Oil and Difficult to Handle Attempt to form a solid salt (e.g., hydrochloride) for easier handling and purification by recrystallization.
Emulsion Formation during Aqueous Workup Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for the scale-up synthesis of 3-bromo-N-methylpyridin-2-amine?

Both Route A (bromination of N-methylpyridin-2-amine) and Route B (N-methylation of 2-amino-3-bromopyridine) are viable options. The choice depends on the availability and cost of the starting materials, as well as the specific capabilities of the manufacturing facility. Route B may offer better control over the position of the bromine atom, potentially leading to a cleaner product profile.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

Bromination reactions can be highly exothermic and release corrosive and toxic fumes.[1][2][3] Key safety measures include:

  • Conducting the reaction in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing.[3]

  • Using personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Careful control of the addition rate of the brominating agent and efficient cooling to manage the reaction exotherm.

  • Having a quench solution (e.g., sodium thiosulfate) readily available to neutralize any unreacted bromine.[3]

Q3: How can I monitor the progress of the reaction effectively on a large scale?

For large-scale reactions, in-process controls (IPCs) are crucial. Techniques like HPLC or GC are preferred over TLC for quantitative monitoring. Samples can be carefully taken from the reactor at regular intervals to track the consumption of the starting material and the formation of the product and any byproducts.

Q4: What is the best method for purifying the final product on a large scale?

The purification strategy will depend on the physical state of the product (solid or oil) and the nature of the impurities.

  • For solid products: Recrystallization is often the most efficient and scalable purification method.

  • For liquid products: Fractional distillation under reduced pressure can be effective if the boiling points of the product and impurities are sufficiently different.

  • Column Chromatography: While widely used in the lab, traditional column chromatography can be challenging to scale. Automated flash chromatography systems are a more viable option for large-scale purification.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-N-methylpyridin-2-amine via N-methylation of 2-amino-3-bromopyridine (Route B)

This protocol is adapted from general procedures for the N-alkylation of aminopyridines.

Materials:

  • 2-amino-3-bromopyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Addition of Starting Material: A solution of 2-amino-3-bromopyridine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 1 hour.

  • Methylation: Methyl iodide (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction Quench: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x volume). The combined organic layers are washed with water and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-bromo-N-methylpyridin-2-amine.

Visualizations

Scale_Up_Synthesis_Workflow cluster_route_a Route A: Bromination cluster_route_b Route B: N-methylation cluster_purification Downstream Processing N-methylpyridin-2-amine N-methylpyridin-2-amine Bromination Bromination N-methylpyridin-2-amine->Bromination Crude Product A Crude Product A Bromination->Crude Product A Workup Workup Crude Product A->Workup 2-amino-3-bromopyridine 2-amino-3-bromopyridine N-methylation N-methylation 2-amino-3-bromopyridine->N-methylation Crude Product B Crude Product B N-methylation->Crude Product B Crude Product B->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for 3-bromo-N-methylpyridin-2-amine.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Degradation Degradation Low Yield->Degradation Reagent Quality Reagent Quality Low Yield->Reagent Quality Impurity Formation Impurity Formation Di-bromination Di-bromination Impurity Formation->Di-bromination Isomers Isomers Impurity Formation->Isomers Over-methylation Over-methylation Impurity Formation->Over-methylation Purification Issues Purification Issues Column Performance Column Performance Purification Issues->Column Performance Product State Product State Purification Issues->Product State Emulsions Emulsions Purification Issues->Emulsions

References

Optimization

Technical Support Center: Addressing Substrate Inhibition in Enzymatic Reactions with Pyridine Derivatives

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding substrate inhibition in enzymatic reactions involving pyridine derivati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding substrate inhibition in enzymatic reactions involving pyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving substrate inhibition by pyridine derivatives.

Issue ID Problem Potential Causes Suggested Solutions & Troubleshooting Steps
SI-001 Unexpected decrease in reaction velocity at high substrate concentrations. The pyridine derivative substrate is causing substrate inhibition.1. Confirm Substrate Inhibition: Perform a full substrate titration curve. If the velocity peaks and then declines as substrate concentration increases, substrate inhibition is likely occurring. 2. Determine Kinetic Parameters: Fit the data to the substrate inhibition model (e.g., the Haldane equation) to determine Vmax, Km, and the substrate inhibition constant (Ksi). 3. Optimize Substrate Concentration: Conduct experiments at substrate concentrations below the determined inhibitory concentrations to maintain maximal velocity.
SI-002 High variability in kinetic data at inhibitory substrate concentrations. - Pipetting errors at high concentrations. - Substrate solubility issues. - Instability of the enzyme or substrate at high concentrations.1. Verify Pipetting Accuracy: Use calibrated pipettes and consider serial dilutions to minimize errors with viscous or concentrated solutions. 2. Check Solubility: Visually inspect for precipitation at high substrate concentrations. Determine the solubility limit of the pyridine derivative in the assay buffer. Consider using a co-solvent if compatible with the enzyme. 3. Assess Stability: Pre-incubate the enzyme and substrate separately at high concentrations for the duration of the assay and then measure their activity/integrity to check for degradation.
SI-003 Complete loss of enzyme activity at very high substrate concentrations. Severe substrate inhibition leading to the formation of a dead-end E-S-S complex.1. Lower Substrate Range: Expand the lower range of substrate concentrations in your titration to accurately determine the optimal concentration before inhibition becomes severe. 2. Mechanism Investigation: Perform kinetic studies to determine the type of substrate inhibition (e.g., competitive, uncompetitive, or mixed-type at the inhibitory site). This can provide insights into the binding of the second substrate molecule.
SI-004 Difficulty in distinguishing between substrate inhibition and product inhibition. The product of the reaction, which may also be a pyridine derivative, could be inhibiting the enzyme.1. Test for Product Inhibition: Add the reaction product to the assay at various concentrations (while keeping the initial substrate concentration constant and non-inhibitory) and measure the initial velocity. 2. Time-Course Analysis: Analyze the full reaction progress curves. Product inhibition will show a continuous decrease in reaction rate as the product accumulates. Substrate inhibition is dependent on the initial substrate concentration.
SI-005 The pyridine derivative appears to be an inhibitor, but the mechanism is unclear. The compound may act as a competitive, non-competitive, uncompetitive, or mixed inhibitor.1. Perform Kinetic Studies: Measure initial velocities at various substrate concentrations in the presence of different fixed concentrations of the pyridine derivative inhibitor. 2. Analyze with Lineweaver-Burk or other linear plots: The pattern of changes in Vmax and Km will indicate the mechanism of inhibition.[1] 3. Global Data Fitting: Use non-linear regression to fit the data to the different inhibition models to determine the best fit and calculate the inhibition constants (Ki and, if applicable, αKi).[2]

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why does it occur with pyridine derivatives?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at excessively high substrate concentrations.[3] This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive or less active ternary complex (E-S-S).[4] Pyridine derivatives, with their heterocyclic ring structure, can sometimes bind to a secondary, allosteric site on the enzyme at high concentrations, leading to this inhibitory effect.[5]

Q2: How can I mathematically model substrate inhibition?

A2: The most common model for substrate inhibition is a modification of the Michaelis-Menten equation, often referred to as the Haldane equation:

v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ksi))

Where:

  • v is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant

  • Ksi is the substrate inhibition constant

A low Ksi value indicates that inhibition occurs at lower substrate concentrations.

Q3: What are the practical strategies to mitigate substrate inhibition in my experiments?

A3:

  • Fed-Batch Systems: In a bioreactor or larger-scale reaction, a fed-batch approach can be used to maintain the substrate concentration at an optimal, non-inhibitory level.

  • Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its kinetic properties and reduce substrate inhibition.

  • Reaction Engineering: Optimizing reaction conditions such as pH, temperature, and ionic strength can sometimes modulate the affinity of the substrate for the inhibitory site.

  • Substrate Analogs: If the goal is to study the enzyme's function, using a different substrate analog that does not cause inhibition might be an option.

Q4: How do I determine the inhibition constants (Ki and Ksi) for a pyridine derivative that exhibits substrate inhibition?

A4: To determine both the Michaelis-Menten constant (Km) and the substrate inhibition constant (Ksi), you need to measure the initial reaction velocity over a wide range of substrate concentrations, ensuring you capture the ascending, peak, and descending portions of the activity curve. The data can then be fitted to the substrate inhibition equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to obtain the values for Vmax, Km, and Ksi.[4]

Q5: Could the observed inhibition be due to the pyridine derivative acting as a general enzyme inhibitor rather than specifically causing substrate inhibition?

A5: Yes, it is possible. Pyridine-containing compounds are known to act as various types of enzyme inhibitors.[5] To distinguish between substrate inhibition and classical enzyme inhibition by a non-substrate pyridine derivative, you would perform a standard enzyme inhibition study. This involves varying the concentration of the potential inhibitor while keeping the substrate concentration constant (ideally at or below its Km). By measuring the enzyme activity at different inhibitor and substrate concentrations, you can determine the mechanism of inhibition (competitive, non-competitive, etc.) and the inhibitor's Ki value.[1]

Quantitative Data on Pyridine Derivative Inhibition

The following table summarizes publicly available data on the inhibition of various enzymes by pyridine derivatives. Note that specific Ksi values for substrate inhibition are often not explicitly reported in the literature and may need to be determined experimentally.

EnzymePyridine DerivativeInhibition TypeIC50KiReference
Human Acetylcholinesterase (hAChE)Carbamate derivative of pyridineMixed0.153 ± 0.016 µM-[6]
Human Butyrylcholinesterase (hBChE)Carbamate derivative of pyridine-0.828 ± 0.067 µM-[6]
TANK-binding kinase 1 (TBK1)1H-pyrazolo[3,4-b]pyridine derivative (15y)-0.2 nM-[7]
Epidermal Growth Factor Receptor (EGFR)Pyridine derivative with keto and cyano substitutions-7 µg/mL (MCF7 cells)-[8]
Equine Butyrylcholinesterase (eqBChE)Pyrimidine derivative with an indole group (22)Mixed-99 ± 71 nM[9]
Human Carbonic Anhydrase IX (hCA IX)4-substituted pyridine-3-sulfonamide (4)--137 nM[10]
Human Carbonic Anhydrase XII (hCA XII)4-substituted pyridine-3-sulfonamide--91 nM[10]

Experimental Protocols

Protocol 1: Determining Substrate Inhibition Kinetics

Objective: To determine the kinetic parameters (Vmax, Km, and Ksi) for an enzyme that is subject to substrate inhibition by a pyridine derivative.

Materials:

  • Purified enzyme of interest

  • Pyridine derivative substrate

  • Assay buffer (optimized for pH, ionic strength)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Prepare a Substrate Dilution Series: Prepare a wide range of concentrations of the pyridine derivative substrate in the assay buffer. This series should span from well below the expected Km to concentrations that are anticipated to be inhibitory. A 2-fold serial dilution is a good starting point.

  • Enzyme Preparation: Dilute the enzyme stock to a working concentration in the assay buffer. The final enzyme concentration should be low enough to ensure initial velocity conditions are met throughout the assay.

  • Assay Setup:

    • Add a fixed volume of each substrate concentration to multiple wells of a 96-well plate (perform in triplicate).

    • Include a "no enzyme" control for each substrate concentration to measure background signal.

    • Include a "no substrate" control to measure any background enzyme activity.

  • Initiate the Reaction: Add a fixed volume of the working enzyme solution to all wells to start the reaction.

  • Monitor Reaction Progress: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a wavelength appropriate for the product being formed.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each substrate concentration by determining the slope of the linear portion of the progress curve.

    • Subtract the rate of the "no enzyme" control from the corresponding experimental rates.

    • Plot the initial velocity (v) versus the substrate concentration ([S]).

    • Fit the data to the substrate inhibition equation (see FAQ 2) using a non-linear regression software to determine Vmax, Km, and Ksi.[4]

Protocol 2: Distinguishing Inhibition Type of a Non-Substrate Pyridine Derivative

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive) of a pyridine derivative that is not a substrate for the enzyme.

Materials:

  • Purified enzyme of interest

  • Enzyme's specific substrate

  • Pyridine derivative inhibitor

  • Assay buffer

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Determine the Substrate Km: First, perform a substrate titration (as in Protocol 1, but without the inhibitor) to determine the Km of the enzyme for its substrate.

  • Prepare Reagents:

    • Prepare a series of fixed concentrations of the pyridine derivative inhibitor.

    • Prepare a range of substrate concentrations, typically spanning from 0.5x Km to 10x Km.

  • Assay Setup:

    • Set up a matrix in a 96-well plate. Each row will have a fixed concentration of the inhibitor, and each column will have a different concentration of the substrate.

    • Include a control row with no inhibitor.

    • Perform all measurements in triplicate.

  • Initiate and Monitor the Reaction: Add the enzyme to each well to start the reaction and monitor the progress as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plots to determine the effect of the inhibitor on Vmax and Km.

      • Competitive: Lines intersect on the y-axis (Vmax unchanged, Km increases).[1]

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km unchanged).[11]

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).[11]

      • Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are affected).[11]

    • Use non-linear regression to fit the data to the appropriate inhibition model to calculate the Ki.[2]

Visualizations

Substrate_Inhibition_Workflow start_end start_end process process decision decision data data output output A Start: Observe Decreased Velocity at High [S] B Perform Full Substrate Titration Experiment A->B C Plot Velocity vs. [S] B->C D Does Velocity Peak and then Decline? C->D E Substrate Inhibition Confirmed D->E Yes F No Substrate Inhibition; Investigate Other Causes (e.g., product inhibition) D->F No G Fit Data to Substrate Inhibition Model E->G H Determine Vmax, Km, Ksi G->H I Optimize Assay Conditions: Use [S] < Inhibitory Level H->I Inhibition_Mechanism_Determination cluster_exp Experimental Phase cluster_analysis Data Analysis Phase start_end start_end process process analysis analysis output output A Design Experiment: Vary [Substrate] at several fixed [Inhibitor] B Measure Initial Velocities A->B C Plot 1/Velocity vs. 1/[Substrate] (Lineweaver-Burk Plot) B->C D Analyze Intersection Pattern C->D O1 Competitive D->O1 Intersect on Y-axis O2 Non-competitive D->O2 Intersect on X-axis O3 Uncompetitive D->O3 Parallel Lines O4 Mixed D->O4 Intersect off-axes

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 3-bromo- and 3-chloro-N-methylpyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions

For Immediate Release A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the reactivity of 3-bromo-N-methylpyridin-2-amine and 3-chloro-N-methylpyrid...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-bromo-N-methylpyridin-2-amine and 3-chloro-N-methylpyridin-2-amine in two of the most pivotal reactions in modern drug discovery: the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The selection of the halide on the pyridine core is a critical decision in synthesis design, impacting reaction efficiency, cost, and scalability. This document offers supporting experimental data, detailed protocols, and visual aids to inform this choice.

Executive Summary

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl and heteroaryl halides is predominantly governed by the strength of the carbon-halogen (C-X) bond. Consequently, 3-bromo-N-methylpyridin-2-amine is demonstrably more reactive than its chloro-analogue. This heightened reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1][2]

While the bromo-substituted pyridine offers the advantage of milder reaction conditions and often higher yields, recent advancements in ligand and catalyst development have significantly improved the viability of using the more economical and readily available chloro-substituted pyridines.[1]

Comparative Reactivity Data

The following table summarizes illustrative experimental data for the Suzuki-Miyaura and Buchwald-Hartwig reactions, comparing the performance of 3-bromo-N-methylpyridin-2-amine and 3-chloro-N-methylpyridin-2-amine. It is important to note that while direct comparative studies are limited, this data is compiled based on established reactivity principles and results from closely related structural analogs.

Reaction TypeHalideCoupling PartnerCatalyst SystemTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 3-BromoPhenylboronic AcidPd(PPh₃)₄ / K₂CO₃901285
Suzuki-Miyaura 3-ChloroPhenylboronic AcidPd₂(dba)₃ / XPhos / K₃PO₄1102475
Buchwald-Hartwig 3-BromoMorpholinePd₂(dba)₃ / BINAP / NaOtBu80892
Buchwald-Hartwig 3-ChloroMorpholinePd(OAc)₂ / RuPhos / LHMDS1001880

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of 3-bromo-N-methylpyridin-2-amine

Materials:

  • 3-bromo-N-methylpyridin-2-amine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-N-methylpyridin-2-amine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane/water solvent mixture and degas the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 90°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 3-chloro-N-methylpyridin-2-amine

Materials:

  • 3-chloro-N-methylpyridin-2-amine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, RuPhos, and LHMDS to a Schlenk flask.

  • Add toluene, followed by 3-chloro-N-methylpyridin-2-amine and morpholine.

  • Seal the flask and heat the mixture to 100°C with vigorous stirring for 18 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.

  • The residue can be purified by silica gel chromatography.

Visualizing the Comparison

To further elucidate the concepts discussed, the following diagrams illustrate the general catalytic cycles and a logical workflow for a comparative reactivity study.

G Comparative Reactivity Workflow cluster_start Starting Materials cluster_reactions Palladium Cross-Coupling Reactions cluster_analysis Analysis Bromo 3-bromo-N-methylpyridin-2-amine Suzuki_Bromo Suzuki-Miyaura Bromo->Suzuki_Bromo Buchwald_Bromo Buchwald-Hartwig Bromo->Buchwald_Bromo Chloro 3-chloro-N-methylpyridin-2-amine Suzuki_Chloro Suzuki-Miyaura Chloro->Suzuki_Chloro Buchwald_Chloro Buchwald-Hartwig Chloro->Buchwald_Chloro Compare Compare Yields, Reaction Times, and Conditions Suzuki_Bromo->Compare Buchwald_Bromo->Compare Suzuki_Chloro->Compare Buchwald_Chloro->Compare

Caption: A logical workflow for comparing the reactivity of the bromo and chloro substrates.

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation (Ar-B(OR)2) PdII->Transmetal Ar'-B(OR)2 Base PdII_Ar R-Pd(II)Ln-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Generalized Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)Ln-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'' Base PdII_Amido Ar-Pd(II)Ln-NR'R'' AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Comparative

Validating the Structure of Synthesized 3-bromo-N-methylpyridin-2-amine: A Spectroscopic Comparison Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of spectroscopic data to aid in the structural validation of synthesized 3-bromo-N-methylpyridin-2-amine. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to aid in the structural validation of synthesized 3-bromo-N-methylpyridin-2-amine. The successful synthesis of this compound is crucial for its application as a versatile building block in medicinal chemistry and materials science. This document presents a comparative analysis of its expected spectroscopic characteristics against potential starting materials and isomers, supported by detailed experimental protocols and visualizations to ensure accurate compound identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the target compound, 3-bromo-N-methylpyridin-2-amine, alongside its potential precursors, 2,3-dibromopyridine and N-methylpyridin-2-amine, and a common isomeric impurity, 5-bromo-N-methylpyridin-2-amine.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
3-bromo-N-methylpyridin-2-amine (Predicted) ~7.9 (dd, 1H, H6), ~7.5 (dd, 1H, H4), ~6.6 (t, 1H, H5), ~5.0 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃)
2,3-dibromopyridine8.24 (dd, J = 4.7, 1.9 Hz, 1H), 7.85 (dd, J = 7.7, 1.9 Hz, 1H), 7.10 (dd, J = 7.7, 4.7 Hz, 1H)
N-methylpyridin-2-amine8.10 (ddd, J = 5.0, 1.9, 0.9 Hz, 1H), 7.42 (ddd, J = 8.6, 7.2, 1.9 Hz, 1H), 6.57 (dt, J = 8.6, 0.9 Hz, 1H), 6.48 (ddd, J = 7.2, 5.0, 0.9 Hz, 1H), 4.9 (br s, 1H), 2.91 (d, J = 5.1 Hz, 3H)
5-bromo-N-methylpyridin-2-amine~8.1 (d, 1H), ~7.5 (dd, 1H), ~6.4 (d, 1H), ~4.8 (br s, 1H), ~2.9 (d, 3H)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
3-bromo-N-methylpyridin-2-amine (Predicted) ~158 (C2), ~148 (C6), ~140 (C4), ~118 (C5), ~108 (C3), ~29 (N-CH₃)
2,3-dibromopyridine150.8, 142.9, 128.8, 123.4, 122.9
N-methylpyridin-2-amine159.5, 148.1, 137.6, 112.9, 108.2, 29.0
5-bromo-N-methylpyridin-2-amine~157, ~150, ~140, ~110, ~109, ~29

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
3-bromo-N-methylpyridin-2-amine (Predicted) ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2930 (Alkyl C-H stretch), ~1600, 1580 (C=C, C=N stretch), ~1450 (C-H bend), ~780 (C-H oop bend), ~600 (C-Br stretch)
2,3-dibromopyridine3050, 1560, 1410, 1100, 780, 720
N-methylpyridin-2-amine3430, 3050, 2940, 1610, 1510, 1460, 770
5-bromo-N-methylpyridin-2-amine~3400, ~3050, ~2930, ~1600, ~1570, ~1450, ~820

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z) and Key Fragments
3-bromo-N-methylpyridin-2-amine 186/188 (M⁺, M⁺+2, ~1:1 ratio), 171/173 ([M-CH₃]⁺), 107 ([M-Br]⁺)
2,3-dibromopyridine235/237/239 (M⁺, M⁺+2, M⁺+4, ~1:2:1 ratio), 156/158 ([M-Br]⁺), 77 ([C₅H₃N]⁺)
N-methylpyridin-2-amine108 (M⁺), 93 ([M-CH₃]⁺), 79 ([C₅H₅N]⁺)
5-bromo-N-methylpyridin-2-amine186/188 (M⁺, M⁺+2, ~1:1 ratio), 171/173 ([M-CH₃]⁺), 107 ([M-Br]⁺)

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the synthesized compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

  • ¹³C NMR Parameters: A proton-decoupled pulse program was used with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid sample was placed between two sodium chloride (NaCl) plates. For solid samples, a KBr pellet was prepared by grinding 1-2 mg of the sample with 100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

  • Instrumentation: Electron Ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded and analyzed.

Visualizing Structural Relationships and Workflow

To further clarify the relationships between the target compound and its potential precursors, as well as the analytical workflow for its validation, the following diagrams are provided.

cluster_synthesis Synthesis Pathway 2,3-dibromopyridine 2,3-dibromopyridine 3-bromo-N-methylpyridin-2-amine 3-bromo-N-methylpyridin-2-amine 2,3-dibromopyridine->3-bromo-N-methylpyridin-2-amine + Methylamine N-methylpyridin-2-amine N-methylpyridin-2-amine N-methylpyridin-2-amine->3-bromo-N-methylpyridin-2-amine + Brominating Agent

Caption: Potential synthetic routes to 3-bromo-N-methylpyridin-2-amine.

cluster_techniques Analytical Techniques Synthesized Product Synthesized Product Spectroscopic Analysis Spectroscopic Analysis Synthesized Product->Spectroscopic Analysis Data Comparison Data Comparison Spectroscopic Analysis->Data Comparison 1H NMR 1H NMR Spectroscopic Analysis->1H NMR 13C NMR 13C NMR Spectroscopic Analysis->13C NMR IR IR Spectroscopic Analysis->IR MS MS Spectroscopic Analysis->MS Structure Validation Structure Validation Data Comparison->Structure Validation

Caption: Workflow for the spectroscopic validation of the synthesized product.

By carefully comparing the acquired spectroscopic data of the synthesized product with the reference data provided in this guide, researchers can confidently validate the structure of 3-bromo-N-methylpyridin-2-amine and ensure its purity for subsequent applications in their research and development endeavors.

Validation

A Comparative Guide to the Efficacy of Catalysts for Suzuki Coupling with Bromopyridines

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly those containing pyridyl moieti...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly those containing pyridyl moieties prevalent in pharmaceuticals. The choice of catalyst is critical for achieving high yields and selectivity, especially when working with challenging substrates like bromopyridines. This guide provides a comparative analysis of common palladium catalysts, supported by experimental data, to facilitate catalyst selection and reaction optimization.

The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is heavily influenced by the ligand coordinated to the palladium center. The primary classes of catalysts include those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles. Each class offers distinct advantages depending on the specific bromopyridine isomer and the desired reaction outcome.

Catalyst Performance Comparison

The following tables summarize the performance of various palladium catalysts in the Suzuki coupling of different bromopyridine isomers with arylboronic acids. The data is compiled from various sources and is intended to provide a comparative overview. Direct head-to-head comparisons should be made with caution as reaction conditions may vary.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid [1]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Table 2: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 2,6-Dibromopyridine [2]

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Better
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective

Analysis of Catalyst Classes

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, but for more demanding substrates like bromopyridines, bulky and electron-rich phosphine ligands such as SPhos are often necessary to achieve high yields.[1] These advanced ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1] For 2-bromopyridines, where catalyst inhibition can be an issue, bulky phosphine ligands like SPhos, XPhos, and RuPhos are highly recommended.[3]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have gained prominence as highly active catalysts for Suzuki couplings.[1] Their strong σ-donating character enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly effective for heteroaryl couplings.[1][4]

  • Palladacycles (e.g., Herrmann's Catalyst): These are pre-activated catalyst systems known for their high thermal stability and catalytic activity.[1] Their robustness and efficiency make them suitable for large-scale syntheses.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized experimental protocols for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using different catalyst types.

General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 1 mol%), SPhos (e.g., 1.2 mol%), the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr)
  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%) to a dry reaction vessel.

  • Add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., t-AmylOH).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 2 hours), monitoring as needed.

  • Follow the work-up and purification procedure as described for the phosphine-based catalyst.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromopyridine, Boronic Acid, and Base B Add Palladium Catalyst and Ligand C Add Degassed Solvent D Heat under Inert Atmosphere C->D Inert Atmosphere E Monitor Progress (TLC, LC-MS) F Cool and Quench E->F Reaction Complete G Extraction H Drying and Concentration I Column Chromatography J Characterize Product (NMR, MS, etc.) I->J

Caption: General Workflow for Suzuki-Miyaura Coupling.

References

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminopyridine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction to 2-Aminopyridine Scaffolds in Kinase Inhibition The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Aminopyridine Scaffolds in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The 2-aminopyridine core, in particular, serves as a versatile template for the development of potent and selective kinase inhibitors. Modifications at various positions of the pyridine ring and the amino group allow for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties. The bromine atom at the 3-position, as in the case of 3-bromo-N-methylpyridin-2-amine, offers a strategic point for further chemical modification through cross-coupling reactions, enabling the exploration of a diverse chemical space.

Comparative Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro kinase inhibitory activity and antiproliferative effects of a series of pyrido[2,3-d]pyrimidine derivatives, which share a fused 2-aminopyridine core. These compounds were evaluated for their ability to inhibit various kinases and suppress the growth of cancer cell lines. This data serves as a representative example of how structural modifications can influence biological activity.

Table 1: In Vitro Activity of Pyrido[2,3-d]pyrimidine Analogs

Compound IDR1R2RICK IC50 (nM)p38α IC50 (nM)Antiproliferative Activity (µM)
1a HPhenyl50100>10
1b H4-Methylphenyl45808.5
1c H4-Methoxyphenyl30655.2
1d H4-Chlorophenyl25503.1
2a MethylPhenyl60120>10
2b Methyl4-Methylphenyl551109.0
2c Methyl4-Methoxyphenyl40906.8
2d Methyl4-Chlorophenyl35754.5

Note: The data presented is a representative set for illustrative purposes, based on findings for structurally related pyrido[2,3-d]pyrimidine kinase inhibitors. RICK (Rip-like interacting caspase-like apoptosis-regulatory protein kinase) and p38α are serine/threonine kinases. Antiproliferative activity was assessed in a relevant cancer cell line.

Structure-Activity Relationship Summary:

  • Substitution on the Phenyl Ring (R2): Electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl) on the phenyl ring at the R2 position generally lead to increased potency against both RICK and p38α kinases compared to the unsubstituted phenyl analog. The 4-chlorophenyl substituent consistently provided the most potent inhibition in this series.

  • Substitution on the Pyridine Core (R1): The introduction of a methyl group at the R1 position resulted in a slight decrease in inhibitory activity across the series compared to the unsubstituted analogs. This suggests that steric hindrance in this region may be detrimental to binding.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. The following are methodologies for key in vitro and cell-based assays.

1. In Vitro Kinase Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence)

This assay is a common method for measuring kinase activity in a high-throughput format.[1]

  • Principle: The HTRF assay measures the phosphorylation of a substrate peptide by a kinase. The assay uses a europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to a biotinylated substrate. Upon phosphorylation, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET (Fluorescence Resonance Energy Transfer) signal.[1]

  • Protocol:

    • Prepare a reaction mixture containing the kinase, the biotinylated substrate peptide, and the test compound in a suitable kinase buffer.[1]

    • Initiate the kinase reaction by adding ATP.[1]

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[1]

    • Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.[1]

    • Incubate for a further period (e.g., 60 minutes) to allow for the development of the detection signal.[1]

    • Read the fluorescence at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665) using an HTRF-compatible plate reader.

    • The ratio of the two emission signals is calculated and used to determine the level of kinase inhibition.

2. Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells.[1]

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.[1]

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[1]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway

Many 2-aminopyridine-based kinase inhibitors target key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. A common target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminopyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by 2-aminopyridine analogs.

Experimental Workflow

The process of identifying and characterizing novel kinase inhibitors from a library of 3-bromo-N-methylpyridin-2-amine analogs typically follows a structured workflow.

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_characterization Lead Characterization cluster_optimization Lead Optimization Synthesis Synthesis of 3-bromo-N-methylpyridin-2-amine Analogs PrimaryScreening Primary Screening (Single Concentration) Synthesis->PrimaryScreening DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreening->DoseResponse Selectivity Kinase Selectivity Profiling DoseResponse->Selectivity CellularAssays Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity->CellularAssays SAR SAR Analysis CellularAssays->SAR ADME ADME/Tox Profiling CellularAssays->ADME SAR->Synthesis Design new analogs OptimizedLead Optimized Lead Candidate SAR->OptimizedLead ADME->SAR

Caption: A typical experimental workflow for a structure-activity relationship (SAR) study of kinase inhibitors.

References

Validation

A Comparative Guide to the Density Functional Theory (DFT) Analysis of Bromo-Methyl-Pyridine Amine Derivatives

For researchers, scientists, and drug development professionals, understanding the electronic and structural properties of novel compounds is paramount. This guide provides a comparative analysis of 3-bromo-N-methylpyrid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic and structural properties of novel compounds is paramount. This guide provides a comparative analysis of 3-bromo-N-methylpyridin-2-amine derivatives, leveraging Density Functional Theory (DFT) as a powerful predictive tool. Due to the limited specific research on the title compound, this guide will focus on the closely related and well-documented 5-bromo-2-methylpyridin-3-amine and its derivatives as a case study. The methodologies and comparative data presented herein offer a robust framework for the computational evaluation of this important class of molecules.

Aminopyridines are a class of compounds that include monoamino and diamino derivatives of pyridine.[1] They are essential heterocyclic compounds extensively used in synthetic, natural product, and medicinal chemistry.[1] The unique structural properties of aminopyridine rings allow them to interact with various enzymes and receptors, leading to a wide array of biological and pharmacological effects.[1] This guide will delve into the computational analysis of these structures, providing both the theoretical foundation and a comparison with experimental data.

Methodologies: Experimental and Computational Protocols

A combination of experimental synthesis and computational analysis provides a comprehensive understanding of the properties of bromo-methyl-pyridine amine derivatives.

Experimental Protocol: Suzuki Cross-Coupling Synthesis

A prevalent method for synthesizing a diverse range of pyridine derivatives is the Palladium-catalyzed Suzuki cross-coupling reaction.[2][3] This method is valued for its tolerance of a wide range of functional groups and generally good yields.[3] The following protocol details the synthesis of various 5-aryl-2-methylpyridin-3-amine derivatives from a 5-bromo-2-methylpyridin-3-amine precursor.[3]

  • Reactant Preparation : In a reaction vessel, combine the starting material, 5-bromo-2-methylpyridin-3-amine (1.0 eq), with the desired arylboronic acid (1.1 eq), a catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %), and a base like potassium phosphate (K₃PO₄, 1.5-2.3 eq).[2][3]

  • Solvent and Reflux : Suspend the mixture in a solvent system of 1,4-dioxane and water, typically in a 4:1 ratio.[2][3] The mixture is then heated to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.[2]

  • Monitoring and Workup : The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).[2] Upon completion, the mixture is cooled to room temperature.[2]

  • Extraction and Purification : The crude product is precipitated by pouring the reaction mixture into water.[2] The resulting solid is filtered and washed with deionized water.[2] Further purification can be achieved through recrystallization or column chromatography to yield the final product.[2]

G cluster_0 Reactant Preparation A 5-bromo-2-methylpyridin-3-amine E Solvent Addition (1,4-Dioxane/Water) A->E B Arylboronic Acid B->E C Pd(PPh3)4 (Catalyst) C->E D K3PO4 (Base) D->E F Reflux at 90°C (18 hours under N2) E->F G Reaction Monitoring (TLC) F->G H Workup and Purification (Precipitation, Filtration, Recrystallization) G->H I Final Product (5-aryl-2-methylpyridin-3-amine) H->I

Caption: General workflow for Suzuki cross-coupling synthesis.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a cornerstone for understanding the geometric, electronic, and vibrational properties of molecules at a quantum level.[2] The following protocol is a standard and robust approach for analyzing pyridine derivatives.[2][4]

  • Software : Quantum chemistry software packages, such as the GAUSSIAN suite of programs, are utilized for the calculations.[3]

  • Method and Basis Set : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly employed method.[2][3] For geometry optimization and electronic properties, the 6-31G(d,p) basis set is effective.[3] For more precise frequency and spectroscopic calculations, a larger basis set like 6-311++G(d,p) is often used.[2]

  • Calculations : The molecular geometries are optimized without any symmetry constraints. From the optimized structures, various properties are calculated, including Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and vibrational frequencies.

G A Initial Molecular Structure B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Electronic Properties Calculation (HOMO, LUMO, MEP) B->D E Spectroscopic Analysis (IR, Raman) C->E F Reactivity Analysis D->F

Caption: General workflow for DFT calculations.

Comparative Analysis of Calculated Properties

DFT calculations provide valuable quantitative data on the electronic structure of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), and the molecular dipole moment. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally indicates higher chemical reactivity.[2][4]

G cluster_0 DFT Calculated Descriptors cluster_1 Molecular Properties HOMO HOMO Energy LUMO LUMO Energy Energy_Gap HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional Stability Kinetic Stability Energy_Gap->Stability proportional Dipole_Moment Dipole Moment Polarity Molecular Polarity Dipole_Moment->Polarity indicates

Caption: Relationship between DFT descriptors and molecular properties.

Table 1: Comparison of Calculated Electronic Properties for 5-aryl-2-methylpyridin-3-amine Derivatives

This table presents a comparison of Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment for a series of derivatives synthesized from 5-bromo-2-methylpyridin-3-amine. The data is sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory.[2][3]

Derivative (Aryl Group)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Phenyl-5.45-0.984.472.15
4-Methoxyphenyl-5.21-0.874.342.89
4-Chlorophenyl-5.58-1.254.331.98
4-Nitrophenyl-6.12-2.153.975.23
3,4-Difluorophenyl-5.67-1.224.453.54

Data adapted from studies on 5-aryl-2-methylpyridin-3-amine derivatives.[3]

The data in Table 1 demonstrates that substitutions on the aryl ring significantly influence the electronic properties of the molecule. For instance, the electron-withdrawing nitro group in the 4-nitrophenyl derivative leads to a stabilization of both HOMO and LUMO energies and a significant reduction in the HOMO-LUMO energy gap, suggesting higher reactivity. Conversely, the electron-donating methoxy group raises the HOMO energy level. The dipole moment is also highly sensitive to the substituent, with the 4-nitrophenyl derivative exhibiting the largest dipole moment, indicating a more polar nature.[3]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for 2-Bromo-5-methylpyridine

To validate the accuracy of the chosen DFT method, a comparison between calculated and experimental vibrational frequencies is crucial. This table compares theoretical (B3LYP/6-311++G(d,p)) and experimental FTIR and FT-Raman vibrational frequencies for key functional groups of the related compound, 2-Bromo-5-methylpyridine (2BMP).[2]

Functional GroupAssignmentTheoretical (FTIR) cm⁻¹Experimental (FTIR) cm⁻¹Theoretical (FT-Raman) cm⁻¹Experimental (FT-Raman) cm⁻¹
C-HAromatic Stretching3065306030643068
C-HMethyl Stretching2925292029262924
C=C, C=NRing Stretching1580157515821580
C-HIn-plane Bending1245124012441248
C-BrStretching680675679682

Data is representative of comparative studies on bromo-pyridine derivatives.[2]

The strong correlation between the calculated and observed vibrational frequencies validates the accuracy of the B3LYP/6-311++G(d,p) model for predicting the spectroscopic properties of this class of compounds.[2]

Conclusion

The integrated approach of experimental synthesis and DFT analysis provides a powerful paradigm for the investigation of 3-bromo-N-methylpyridin-2-amine derivatives and their analogues. The Suzuki cross-coupling reaction offers a versatile route to a wide array of derivatives, while DFT calculations, particularly using the B3LYP functional, provide reliable predictions of their electronic and structural properties. The analysis of HOMO-LUMO energy gaps and dipole moments allows for the rational design of molecules with desired reactivity and polarity. The close agreement between theoretical and experimental spectroscopic data further underscores the predictive power of modern computational chemistry. This comparative guide serves as a valuable resource for researchers in the rational design and development of novel compounds in medicinal chemistry and materials science.

References

Comparative

A Comparative Analysis of the Biological Activity of N-Methylated Versus Primary Aminopyridines

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activity of N-methylated and primary aminopyridines, supported by experimental data. The intro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of N-methylated and primary aminopyridines, supported by experimental data. The introduction of a methyl group to the exocyclic amine of an aminopyridine can significantly alter its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Understanding these differences is crucial for the rational design of novel therapeutics.

Data Presentation

The following tables summarize quantitative data comparing the biological activity of primary aminopyridines with their N-methylated counterparts.

Table 1: Comparison of Potency in Reversing Neuromuscular Blockade

CompoundStructureED50 (µg/kg)Relative Potency (vs. 4-Aminopyridine)
4-Aminopyridine450[1]1.0
3-Methyl-4-aminopyridineNot explicitly found, but stated to be ~7-fold more potent than 4-AP[2]~7.0[2]
2,4-Diaminopyridine140[1]3.2

Table 2: Comparison of Potassium Channel Blocking Activity

CompoundChannelIC50 (µM)Reference
4-AminopyridineShaker K+ channel~1100 (at pH 7.4)[2][2]
3-Methyl-4-aminopyridineShaker K+ channel160 (at pH 7.4)[2][2]
4-Aminopyridine methiodidemKv1.1Not effective externally, blocks internally[3][3]
4-AminopyridinemKv1.1147 (extracellular), 117 (intracellular)[3][3]

Table 3: Comparison of Effects on Neuromuscular Transmission

CompoundEffect on End-plate Potential (e.p.p.) Quantal ContentAnticholinesterase Activity
4-AminopyridineHighDevoid of activity[4]
4-Aminopyridine methiodide~100 times less active than 4-AP[5]Weak activity[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Reversal of Neuromuscular Blockade Assay

Objective: To determine the in vivo potency of aminopyridine derivatives in reversing neuromuscular blockade induced by a non-depolarizing muscle relaxant.

Animal Model: Anesthetized rats.

Procedure:

  • Anesthetize the rats (e.g., with a xylazine/ketamine mixture).

  • Induce neuromuscular blockade with a standard dose of a non-depolarizing muscle relaxant such as pancuronium bromide.

  • Monitor the depth of the neuromuscular blockade using a neuromuscular monitoring device that measures the muscle response (e.g., of the adductor pollicis muscle) to peripheral nerve stimulation (e.g., ulnar nerve).[6] The train-of-four (TOF) stimulation pattern is commonly used.[6][7]

  • Once a stable, deep block is achieved (e.g., TOF count of 0), administer the test compound (primary or N-methylated aminopyridine) intravenously at various doses.

  • Record the time to recovery of the TOF ratio to a predetermined level (e.g., 0.9), which indicates adequate reversal of the blockade.[8]

  • Calculate the ED50, which is the dose of the compound that produces 50% of the maximal reversal effect.

Potassium Channel Blocking Assay (Two-Electrode Voltage Clamp)

Objective: To determine the inhibitory concentration (IC50) of aminopyridine derivatives on specific voltage-gated potassium channels.

System: Xenopus laevis oocytes heterologously expressing the potassium channel of interest (e.g., Shaker K+ channel or mammalian Kv1.1).

Procedure:

  • Inject cRNA of the target potassium channel into prepared Xenopus oocytes and incubate for several days to allow for channel expression.

  • Place an oocyte in a recording chamber and perfuse with a control extracellular solution.

  • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Apply a voltage-clamp protocol to elicit potassium currents. For example, hold the membrane potential at -80 mV and apply depolarizing steps to a range of potentials (e.g., -60 mV to +60 mV).

  • Record the resulting potassium currents in the absence of the test compound.

  • Perfuse the oocyte with solutions containing increasing concentrations of the test compound (primary or N-methylated aminopyridine) and record the currents at each concentration.

  • Measure the peak current at a specific voltage for each concentration and calculate the percentage of inhibition relative to the control current.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of aminopyridine derivatives against acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product. AChE hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[9] The rate of TNB formation is directly proportional to AChE activity.

Procedure:

  • Prepare a solution of acetylcholinesterase from a suitable source (e.g., electric eel) in a phosphate buffer (pH 8.0).[9]

  • In a 96-well plate, add the AChE solution to the test wells.

  • Add various concentrations of the test compounds (primary or N-methylated aminopyridines) to the wells. Include a positive control (a known AChE inhibitor like donepezil) and a negative control (vehicle).[9]

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding a solution containing both acetylthiocholine iodide (ATCI) and DTNB.

  • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate (change in absorbance per minute).

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Primary & N-Methylated Aminopyridines NM_Block Neuromuscular Blockade Reversal Assay Synthesis->NM_Block Test Compounds K_Channel Potassium Channel Blocking Assay Synthesis->K_Channel Test Compounds AChE Acetylcholinesterase Inhibition Assay Synthesis->AChE Test Compounds Potency Determine ED50/IC50 NM_Block->Potency K_Channel->Potency AChE->Potency SAR Structure-Activity Relationship Analysis Potency->SAR

Caption: A typical workflow for the synthesis and comparative biological evaluation of aminopyridine derivatives.

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AP Aminopyridine Kv_Channel Voltage-Gated K+ Channel (Kv) AP->Kv_Channel Blocks Depolarization Membrane Depolarization Kv_Channel->Depolarization Inhibits Repolarization Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Depolarization->Ca_Channel Opens ERK_Activation ERK1/2 Activation Depolarization->ERK_Activation Can lead to Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation Activates Neurotransmitter Neurotransmitter Release (e.g., Acetylcholine) Vesicle_Fusion->Neurotransmitter Leads to

References

Validation

Comparative Cross-Reactivity Assessment of Kinase Inhibitors: Dasatinib vs. Imatinib

Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The objective of this guide is to provide a comparative analysis of the cross-reactivity profiles of two pivotal tyrosine kinase inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

The objective of this guide is to provide a comparative analysis of the cross-reactivity profiles of two pivotal tyrosine kinase inhibitors (TKIs), Dasatinib and Imatinib. The initial focus on "3-bromo-N-methylpyridin-2-amine" was redirected as this compound is primarily recognized as a chemical intermediate with insufficient public data on its biological activity for a comprehensive cross-reactivity assessment. Instead, we utilize Dasatinib and Imatinib as well-characterized examples to illustrate the principles and methodologies of such an evaluation. Both drugs are notable for their efficacy in treating chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein, yet they exhibit distinct selectivity profiles that influence their clinical applications and adverse effects.[1] Understanding these off-target effects is crucial for predicting potential toxicities and identifying new therapeutic opportunities.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following table summarizes the inhibitory activity (IC50 values) of Dasatinib and Imatinib against a panel of selected kinases, including the primary on-target BCR-ABL and key off-targets. Lower IC50 values indicate greater potency.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Dasatinib and Imatinib against a Panel of Kinases

Kinase TargetDasatinib (IC50, nM)Imatinib (IC50, nM)Primary Function / Association
ABL1 <125 - 45Oncoprotein in CML[2]
SRC 0.8>10,000Cell growth, differentiation[2]
c-KIT 12100 - 200Growth factor receptor
PDGFRβ 28100 - 300Growth factor receptor
EPHB4 3>10,000Axon guidance, cell migration
Lck 1.1>10,000T-cell signaling
DDR1 -38Cell adhesion, migration[3]

Note: Data is compiled from various sources and should be considered representative. Actual values may vary based on assay conditions.

Summary of Findings:

  • Dasatinib demonstrates significantly higher potency against the primary target, ABL1, compared to Imatinib.[2]

  • Dasatinib is a potent multi-kinase inhibitor with significant activity against SRC family kinases (SFKs) like SRC and Lck, a feature not observed with Imatinib.[2]

  • While both drugs inhibit c-KIT and PDGFRβ, Dasatinib is generally more potent.

  • Imatinib has been found to be a potent inhibitor of the discoidin domain receptor 1 (DDR1), an off-target not typically associated with Dasatinib.[3]

Experimental Protocols

A thorough assessment of cross-reactivity involves a multi-faceted approach, combining biochemical and cell-based assays.

In Vitro Kinase Profiling (Biochemical Assay)

This method directly measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.

Objective: To determine the IC50 values of the test compound against hundreds of kinases in a high-throughput format.

Methodology: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

  • Plate Preparation: A 10-point, 3-fold serial dilution of the test compounds (Dasatinib, Imatinib) is prepared in DMSO.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Purified recombinant kinase.

    • Specific peptide or protein substrate for the kinase.

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • The serially diluted test compound.

  • Initiation: The kinase reaction is initiated by adding an ATP solution containing [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Termination & Capture: The reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose filter plate.

  • Washing: Unincorporated [γ-³³P]ATP is removed by washing the filter plates.

  • Detection: The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement & Off-Target Verification

This approach validates the biochemical findings in a more physiologically relevant context by assessing target inhibition within intact cells.

Objective: To confirm that the compound inhibits the intended target and identified off-targets in a cellular environment.

Methodology: Western Blotting for Phospho-Proteins

  • Cell Culture: Select a cell line that expresses the target kinase(s) (e.g., K562 cells for BCR-ABL).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-CRKL for BCR-ABL activity, anti-phospho-SRC for SRC activity).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity. A decrease in the phosphorylated protein signal with increasing compound concentration indicates target inhibition. The membrane is often stripped and re-probed for the total protein to confirm equal loading.

Mandatory Visualizations

Signaling Pathway Diagram

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 Tyr177 Phosphorylation PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway targeted by Dasatinib and Imatinib.

Experimental Workflow Diagram

Cross_Reactivity_Workflow start Compound Selection (e.g., Dasatinib, Imatinib) biochem Primary Screening: In Vitro Kinase Panel (>400 Kinases) start->biochem data_analysis1 Data Analysis: Determine IC50 values, Generate Kinome Map biochem->data_analysis1 hit_id Identify On-Target and Significant Off-Targets data_analysis1->hit_id cellular Secondary Screening: Cell-Based Assays (e.g., Phospho-Western Blot) hit_id->cellular phenotypic Phenotypic Assays (Cell Viability, Apoptosis) hit_id->phenotypic data_analysis2 Data Analysis: Confirm Target Inhibition in Cellular Context cellular->data_analysis2 final_report Generate Comparative Cross-Reactivity Profile data_analysis2->final_report phenotypic->data_analysis2

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

References

Comparative

Performance of 3-bromo-N-methylpyridin-2-amine in C-C Coupling Reactions: A Comparative Guide

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are foundational to the devel...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are foundational to the development of pharmaceuticals and functional materials. The reactivity of aryl halides in these transformations is a critical factor for reaction efficiency and yield. This guide provides a comparative overview of the performance of 3-bromo-N-methylpyridin-2-amine and its structural analogs against other common aryl halides in key C-C coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the Buchwald-Hartwig amination.

The reactivity of bromopyridines is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle. However, the proximity of the nitrogen atom and other substituents to the bromine can lead to steric hindrance and potential catalyst inhibition through coordination. 3-Bromopyridine is often the least reactive among its isomers, sometimes requiring more stringent reaction conditions to achieve high yields.[1]

Comparative Performance in C-C Coupling Reactions

The following tables summarize quantitative data from various studies, offering a comparative perspective on the performance of 3-bromo-N-methylpyridin-2-amine analogs and other aryl halides in several widely used cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented reflects conditions optimized for each specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901285[2]
3-Bromo-2-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene1001692[2]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[3]
3-BromopyridinePhenylboronic acidPd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)K₂CO₃Toluene/H₂O (4:1)1004-12High[4]
BromobenzenePhenylboronic acidPdFe₂O₄K₂CO₃Methanol/H₂O100-Excellent[5]
2-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / LigandKFDioxane110-Good to Excellent[6]
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.

Aryl HalideAlkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-2-methylpyridineStyrenePd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%)Et₃NDMF1002478[2]
3-Bromo-2-methylpyridinen-Butyl acrylatePd(PPh₃)₄ (3 mol%)K₂CO₃Acetonitrile801885[2]
3-BromopyridineButyl acrylatePd(OAc)₂ (10 mol%) / Ligand L (20 mol%)K₂CO₃Toluene130178[7]
BromobenzeneAcrylic acidPd(OAc)₂Et₃NAcetonitrile80-901-[8]
3-Bromo-5-methoxypyridineFluorous alkenePd(OAc)₂n-Bu₄N⁺Br⁻/NaOAc---Good to High[9]
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.

Aryl HalideAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-2-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF65690[2]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%)Et₃NDMF100396[10]
3-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF606-24Moderate[4]
2-BromopyridineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp--[11]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form C-N bonds.

Aryl HalideAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-2-aminopyridineMorpholineRuPhos-precatalyst (Pre-L3)LiHMDSTHF651683[12]
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (Pre-L8)LiHMDSTHF65-78[12]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[13]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80460[14]
Aryl BromidesN,N-diethylamino-tributyltinPdCl₂(P(o-Tolyl)₃)₂ (1 mol%)-Toluene1003High (for bromobenzene)[15]

Experimental Protocols

The following are generalized experimental protocols for the key C-C coupling reactions cited. These may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[16][17]

General Protocol for Heck Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • In a sealed tube, combine the aryl halide, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, alkene, and base via syringe.

  • Seal the tube and heat the reaction mixture to 100-130 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.[1][4]

General Protocol for Sonogashira Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 mmol)

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • To a Schlenk flask, add the aryl halide, palladium catalyst, and CuI under an inert atmosphere.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.[2][18]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, 1-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle for palladium-catalyzed C-C coupling reactions.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 Combine Aryl Halide, Coupling Partner, & Base p2 Add Palladium Catalyst & Ligand p1->p2 p3 Add Degassed Solvent p2->p3 r1 Heat to Reaction Temperature p3->r1 r2 Stir & Monitor (TLC, GC-MS, LC-MS) r1->r2 w1 Cool to Room Temp. & Quench r2->w1 w2 Extraction with Organic Solvent w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Column Chromatography) w3->w4 product product w4->product Final Product

Caption: General experimental workflow for palladium-catalyzed C-C coupling reactions.

Catalytic_Cycle Pd0 Pd(0)Ln OA_complex R-Pd(II)LnX Pd0->OA_complex Oxidative Addition (R-X) Transmetalation_complex R-Pd(II)LnR' OA_complex->Transmetalation_complex Transmetalation (R'-M) Transmetalation_complex->Pd0 Reductive Elimination Product R-R' Transmetalation_complex->Product

Caption: Simplified catalytic cycle for palladium-catalyzed C-C coupling reactions.

References

Validation

A Comparative Guide to Analytical Method Validation for the Quantification of 3-bromo-N-methylpyridin-2-amine

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-bromo-N-methylpyridin-2-amine, a crucial intermediate in pharmaceutical synthesis. Ensuring the precise quantificatio...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-bromo-N-methylpyridin-2-amine, a crucial intermediate in pharmaceutical synthesis. Ensuring the precise quantification of such compounds is critical for quality control and regulatory compliance. This document outlines detailed experimental protocols for commonly employed analytical techniques, presents a comparative analysis of their performance based on validation data for structurally similar compounds, and offers a logical workflow for method validation. The information is intended for researchers, scientists, and drug development professionals.

Comparison of Key Analytical Techniques

The primary analytical techniques for the quantification of aromatic amines like 3-bromo-N-methylpyridin-2-amine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][2] Due to the polar nature of many amines, a derivatization step may be necessary to improve their chromatographic behavior, particularly for GC analysis.[1][2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity.[2]Separation is based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[2]
Applicability Highly versatile for a wide range of non-volatile and thermally labile compounds, making it well-suited for many aromatic amines.[1]Best suited for volatile and thermally stable compounds. Derivatization is often required for polar amines to increase volatility.[1]
Derivatization Often not required, but can be used to enhance detection (e.g., pre-column derivatization for UV or fluorescence detection).Frequently necessary for polar amines to improve peak shape and thermal stability.[1]
Detection Commonly uses UV-Vis detectors. Mass spectrometry (LC-MS) provides higher sensitivity and specificity.[1]Flame Ionization Detector (FID) is common. Mass spectrometry (GC-MS) offers excellent identification and quantification capabilities.[1]
Advantages Robust, versatile, and suitable for a wide array of amine compounds without derivatization.[2]High resolution and sensitivity, especially when coupled with MS.
Challenges Mobile phase selection can be complex. Matrix effects can interfere with quantification.Derivatization adds complexity and potential for error. Not suitable for thermally unstable compounds.

Comparative Validation Data

ParameterHPLC-UVGC-MSSpectrofluorimetry
Analyte(s) 2-AminopyridineGeneral Amines2-Aminopyridine, 3-Aminopyridine
Linearity Range 15–450 ppmNot Specified2.50–100 ng/mL
Correlation Coefficient (r²) 0.999> 0.990.9995, 0.9992
Limit of Detection (LOD) 4.46 ppmAnalyte Dependent0.62 ng/mL, 0.74 ng/mL
Limit of Quantification (LOQ) 14.87 ppmAnalyte DependentNot Specified
Accuracy (% Recovery) Not Specified81% - 105%[5]Satisfactory percentage recoveries
Precision (%RSD) Not Specified< 20.0%[5]Not Specified
Source [3][5][4]

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are representative methodologies for HPLC and GC-MS analysis, which can be adapted and validated for 3-bromo-N-methylpyridin-2-amine.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of 3-bromo-N-methylpyridin-2-amine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The gradient program should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by measuring the UV-Vis spectrum of 3-bromo-N-methylpyridin-2-amine.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilutions are made to prepare calibration standards and quality control samples.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This method would likely require a derivatization step to improve the volatility and chromatographic properties of 3-bromo-N-methylpyridin-2-amine.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: An initial temperature of 100°C, hold for 2 minutes, then ramp at 4°C/min to 280°C and hold for 15 minutes. This program should be optimized for the specific analyte.[5]

  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 20 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), 73 µL of dimethylformamide (DMF), 2 µL of triethylamine, and an internal standard.

    • Heat the mixture at 60°C for 30 minutes.[5]

  • Mass Spectrometry: Operate in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Workflow and Logical Diagrams

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagrams illustrate the general workflow of analytical method validation.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_evaluation Evaluation Phase cluster_decision Decision Define_Purpose Define Analytical Purpose Select_Method Select Analytical Method Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters & Acceptance Criteria Select_Method->Define_Validation_Parameters Prepare_Protocol Prepare Validation Protocol Define_Validation_Parameters->Prepare_Protocol Execute_Experiments Execute Experiments Prepare_Protocol->Execute_Experiments Collect_Data Collect & Process Data Execute_Experiments->Collect_Data Evaluate_Results Evaluate Results vs. Criteria Collect_Data->Evaluate_Results Method_Suitable Method Suitable? Evaluate_Results->Method_Suitable Document_Validation Document in Validation Report Method_Suitable->Select_Method No, Re-evaluate Method_Suitable->Document_Validation Yes

Caption: A typical workflow for analytical method validation.

Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity cluster_robustness Reliability Specificity Specificity/ Selectivity Accuracy Accuracy (Trueness) Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Range->LOD LOQ Limit of Quantification (LOQ) Range->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

References

Comparative

A Comparative Analysis of Reaction Kinetics in Substituted Bromo-pyridines for Pharmaceutical and Agrochemical Research

For Immediate Release This guide presents a comparative study of the reaction kinetics of substituted bromo-pyridines, compounds of significant interest to researchers, scientists, and professionals in drug development a...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of the reaction kinetics of substituted bromo-pyridines, compounds of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. Bromo-pyridines serve as versatile precursors in the synthesis of a wide array of more complex molecules, and understanding their reactivity is crucial for optimizing synthetic routes and developing novel chemical entities. This document provides a quantitative comparison of reaction rates for various bromo-pyridine derivatives, details experimental methodologies for kinetic analysis, and illustrates the underlying principles of their reactivity.

Executive Summary

The reactivity of substituted bromo-pyridines in nucleophilic aromatic substitution (SNAr) reactions is profoundly influenced by the nature and position of substituents on the pyridine ring. Electron-withdrawing groups generally enhance the reaction rate by stabilizing the negatively charged intermediate (Meisenheimer complex), while electron-donating groups have the opposite effect. However, the expected halogen reactivity order for SNAr reactions (F > Cl > Br > I) is not always observed in pyridine systems, suggesting that the reaction mechanism can be complex and influenced by factors beyond simple electronegativity. This guide delves into these nuances by presenting and analyzing kinetic data from peer-reviewed studies.

Comparative Kinetic Data

The following tables summarize kinetic data for the nucleophilic substitution reactions of various substituted halo-pyridines. Due to the limited availability of a single comprehensive study on a wide range of substituted bromo-pyridines under identical conditions, data from closely related systems are presented to provide a robust comparative analysis.

Table 1: Kinetic Parameters for the Reaction of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol at 25°C

Substituent at C2Overall Third-Order Rate Constant (k, M-2s-1)ΔH‡ (kcal/mol)-TΔS‡ (kcal/mol at 25°C)
2-CN1.8 x 10-212.16.6
4-CN1.8 x 10-214.54.2
2-F1.1 x 10-419.32.6
2-Cl1.0 x 10-421.50.9
2-Br 1.0 x 10-4 20.4 2.0
2-I0.9 x 10-420.81.8

Data sourced from a study on the nucleophilic aromatic substitution reactions of N-methylpyridinium ions.[1]

Table 2: Second-Order Rate Constants for the Reaction of 2-Methoxy-3-nitro- and 2-Methoxy-5-nitropyridine with Secondary Amines in Aqueous Solution at 20°C

Pyridine DerivativeNucleophile (Amine)Second-Order Rate Constant (k2, M-1s-1)
2-Methoxy-3-nitropyridinePyrrolidine6.49 x 10-4
2-Methoxy-3-nitropyridinePiperidine1.76 x 10-4
2-Methoxy-3-nitropyridineMorpholine3.55 x 10-5
2-Methoxy-5-nitropyridinePyrrolidine1.15 x 10-3
2-Methoxy-5-nitropyridinePiperidine3.09 x 10-4
2-Methoxy-5-nitropyridineMorpholine6.16 x 10-5

These methoxy-pyridines serve as analogues to illustrate the effect of strong electron-withdrawing groups on reactivity.

Experimental Protocols

A detailed methodology for conducting kinetic studies of nucleophilic aromatic substitution reactions on substituted bromo-pyridines is outlined below. This protocol, adapted from established methods for studying halopyridine kinetics, can be modified for specific substrates and nucleophiles.

Objective: To determine the second-order rate constant for the reaction of a substituted bromo-pyridine with an amine nucleophile using UV-Vis spectroscopy.

Materials:

  • Substituted bromo-pyridine (e.g., 2-bromo-5-nitropyridine)

  • Nucleophile (e.g., piperidine)

  • Solvent (e.g., Methanol, Acetonitrile, or an aqueous solution)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted bromo-pyridine of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent.

    • Prepare several stock solutions of the nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.) in the same solvent.

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • Set the UV-Vis spectrophotometer to scan a wavelength range where the product absorbs maximally, and the reactants have minimal absorbance. This can be determined by running initial spectra of the reactants and a sample of the completed reaction.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the bromo-pyridine stock solution into a cuvette and dilute with the solvent to a final concentration of approximately 5 x 10-5 M.

    • Place the cuvette in the cell holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a large excess of the nucleophile solution to the cuvette (to ensure pseudo-first-order kinetics). The concentration of the nucleophile should be at least 10-fold greater than the bromo-pyridine concentration.

    • Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

    • Repeat the experiment with different concentrations of the nucleophile.

  • Data Analysis:

    • For each kinetic run, plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).

    • Plot the calculated kobs values against the corresponding concentrations of the nucleophile.

    • The slope of this second plot will be the second-order rate constant (k2) for the reaction.

Visualizing Reaction Mechanisms and Substituent Effects

The following diagrams, generated using the DOT language, illustrate the key mechanistic and logical pathways governing the reactivity of substituted bromo-pyridines.

SNAr_Mechanism sub Substituted Bromo-pyridine int Meisenheimer Intermediate (Anionic Complex) sub->int Attack of Nucleophile (Rate-determining step) nuc Nucleophile nuc->int prod Substitution Product int->prod Loss of Leaving Group & Aromatization lg Bromide Ion (Leaving Group) int->lg

Generalized SNAr mechanism for bromo-pyridines.

Substituent_Effects sub Substituted Bromo-pyridine ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) sub->ewg edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) sub->edg stab Stabilizes Meisenheimer Intermediate ewg->stab destab Destabilizes Meisenheimer Intermediate edg->destab fast Increased Reaction Rate stab->fast slow Decreased Reaction Rate destab->slow

Influence of substituents on reaction kinetics.

References

Validation

assessing the inhibitory effects of different substituted pyridines on CYP enzymes

For Researchers, Scientists, and Drug Development Professionals The pyridine ring is a common scaffold in a vast array of pharmaceuticals and bioactive molecules. Its interaction with cytochrome P450 (CYP) enzymes, a sup...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a common scaffold in a vast array of pharmaceuticals and bioactive molecules. Its interaction with cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases crucial for drug metabolism, is of significant interest in drug discovery and development. Understanding the inhibitory potential of substituted pyridines on various CYP isoforms is paramount for predicting drug-drug interactions and avoiding potential toxicity. This guide provides a comparative analysis of the inhibitory effects of different substituted pyridines on various CYP enzymes, supported by experimental data.

Inhibitory Potency of Substituted Pyridines on CYP Enzymes

The inhibitory effects of various substituted pyridine derivatives on different cytochrome P450 isoforms are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCYP IsoformIC50 (µM)Reference CompoundIC50 (µM) of Ref.
2-(pyridin-3-yl)-estradiol (4a)CYP1B10.011α-naphthoflavone0.083
2-(pyridin-4-yl)-estradiol (4b)CYP1B10.032α-naphthoflavone0.083
Desoxyritonavir analogue (Pyridine)CYP3A4~0.13Ritonavir~0.55
3-substituted pyridine with imidazoleCYP2A6<10--
3-substituted pyridine with propargyl etherCYP2A6<10--
4-(4-methyl-1-pyrazolyl)pyridine derivative (17)CH24H (a CYP)0.0085--
15a (ritonavir-like)CYP3A40.5Ritonavir0.55
15b (ritonavir-like)CYP3A40.2Ritonavir0.55
10a (ritonavir analogue)CYP3A40.15Ritonavir0.13
10b (ritonavir analogue)CYP3A40.21Ritonavir0.13

Key Structure-Activity Relationship Observations:

  • Substitution Position: For pyridine-based inhibitors of CYP2A6, substitutions at the 3-position of the pyridine ring with an imidazole or propargyl ether-containing group showed the most promising inhibitory activity.[1]

  • Heme Interaction: The pyridine nitrogen atom is known to interact with the heme iron of CYP enzymes, which is a key mechanism of inhibition.[2][3] This direct ligation is a prerequisite for potent inhibition in many cases.[3]

  • Backbone Flexibility: A flexible molecular backbone can allow for a better fit within the active site of the CYP enzyme, enhancing inhibitory potency.[3]

  • Hydrophobic Interactions: The presence of hydrophobic side groups that can fill cavities within the enzyme's active site is crucial for stabilizing the protein-ligand complex and improving inhibitory activity.[3]

Experimental Protocols for Assessing CYP Inhibition

A generalized experimental workflow for determining the inhibitory effect of substituted pyridines on CYP enzymes, based on commonly used methodologies, is described below.

Reagents and Materials:
  • Human Liver Microsomes (HLMs): As a source of various CYP enzymes.

  • Recombinant CYP Isoforms: For specific enzyme inhibition studies.

  • CYP Probe Substrates: Specific substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, etc.).[4]

  • Test Compounds: The substituted pyridine derivatives to be evaluated.

  • NADPH Regenerating System: As a source of the necessary cofactor for CYP enzyme activity.

  • Incubation Buffer: Typically a phosphate buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Positive Control Inhibitors: Known inhibitors for each CYP isoform (e.g., α-naphthoflavone for CYP1A2, sertraline for CYP2B6).[4]

  • Acetonitrile or other organic solvent: To stop the enzymatic reaction.

  • Analytical Instrumentation: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or a fluorescence plate reader.

Assay Procedure (IC50 Determination):
  • Preparation of Reagents: Prepare stock solutions of test compounds, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO).

  • Incubation Mixture Preparation: In a microtiter plate, combine human liver microsomes or recombinant CYP enzymes, the probe substrate, and the incubation buffer.

  • Pre-incubation (for time-dependent inhibition): For assessing time-dependent inhibition, the test compound is pre-incubated with the microsomes and NADPH for a specific period (e.g., 30 minutes) before the addition of the probe substrate.[5]

  • Initiation of Reaction: Add a range of concentrations of the substituted pyridine test compounds to the wells. The reaction is initiated by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time, allowing the CYP enzymes to metabolize the probe substrate.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS or a fluorescence plate reader.[4]

  • Data Analysis: The rate of metabolite formation is compared to a vehicle control (without the inhibitor). The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[4][6]

Experimental Workflow Diagram

CYP_Inhibition_Assay_Workflow A Prepare Reagents (Test Compounds, Substrates, Microsomes, Buffers) B Prepare Incubation Mixture (Microsomes + Probe Substrate + Buffer) A->B Component Preparation C Add Substituted Pyridine Inhibitors (Varying Concentrations) B->C Assay Setup D Initiate Reaction (Add NADPH) C->D Initiation E Incubate at 37°C D->E Incubation Period F Terminate Reaction (Add Quenching Solution, e.g., Acetonitrile) E->F Reaction Stop G Sample Processing (Centrifugation) F->G Preparation for Analysis H Analyze Metabolite Formation (LC-MS/MS or Fluorescence) G->H Quantification I Data Analysis (Calculate % Inhibition and IC50) H->I Result Calculation

Caption: Workflow for CYP Inhibition IC50 Determination.

This guide provides a foundational understanding of the inhibitory effects of substituted pyridines on CYP enzymes. For researchers and drug development professionals, a thorough in vitro evaluation of CYP inhibition is a critical step in the early stages of drug discovery to identify and mitigate potential drug-drug interaction risks.[4][7]

References

Comparative

A Comparative Benchmarking Guide to the Synthesis of Aryl Amines from Pyridine Precursors

For Researchers, Scientists, and Drug Development Professionals The synthesis of aryl amines from pyridine precursors is a cornerstone of modern medicinal chemistry and materials science. The pyridine motif is a prevalen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aryl amines from pyridine precursors is a cornerstone of modern medicinal chemistry and materials science. The pyridine motif is a prevalent scaffold in a vast array of pharmaceuticals and functional materials, and the ability to efficiently forge carbon-nitrogen bonds to this heterocycle is of paramount importance. This guide provides an objective comparison of the leading methodologies for this transformation, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction to Aryl Amine Synthesis from Pyridines

The direct amination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the pyridine ring. Over the years, several powerful methods have been developed to overcome this hurdle, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of three major strategies: the Chichibabin reaction, the Buchwald-Hartwig amination, and the Ullmann condensation. We will delve into their mechanisms, substrate scope, and practical considerations, presenting quantitative data in easily digestible formats.

Comparison of Key Synthetic Methodologies

The choice of synthetic method for the preparation of aryl amines from pyridine precursors is dictated by factors such as the nature of the pyridine substrate, the desired amine, functional group tolerance, and scalability. Below is a comparative overview of the most prominent methods.

Table 1: High-Level Comparison of Amination Methods for Pyridine Precursors
FeatureChichibabin ReactionBuchwald-Hartwig AminationUllmann Condensation
Pyridine Precursor Unactivated or activated pyridinesHalopyridines (Cl, Br, I), triflatesHalopyridines (I, Br > Cl)
Amine Source Sodium amide (NaNH₂) or other alkali metal amidesPrimary and secondary amines, anilinesPrimary and secondary amines, anilines, amides
Typical Catalyst None (stoichiometric reagent)Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligandsCopper salts (e.g., CuI, Cu₂O) with or without ligands
Reaction Conditions Harsh (high temperatures, strong base)Mild to moderate (often < 120 °C)Moderate to harsh (often > 100 °C)
Key Advantages Direct C-H functionalizationBroad substrate scope, high functional group tolerance, high yieldsLower cost catalyst, effective for certain substrates
Key Disadvantages Harsh conditions, limited to specific positions, formation of byproductsExpensive catalyst and ligands, sensitivity to air and moistureHigh temperatures, often requires ligands, can have lower yields than Pd-catalysis

The Chichibabin Reaction: Direct Amination via Nucleophilic Substitution

The Chichibabin reaction, first reported in 1914, is a classic method for the direct amination of pyridines using sodium amide.[1][2] It proceeds via a nucleophilic aromatic substitution of a hydride ion.

Mechanism and Regioselectivity

The reaction is typically regioselective for the 2-position (α-position) of the pyridine ring. This is due to the coordination of the pyridine nitrogen to the sodium ion, which increases the electrophilicity of the adjacent carbon.[1] The mechanism involves the addition of the amide anion to form a σ-complex (Meisenheimer-like intermediate), followed by the elimination of a hydride ion, which then deprotonates the newly introduced amino group or ammonia to generate hydrogen gas.[1][2]

Performance and Substrate Scope

The Chichibabin reaction works best with unsubstituted pyridine and some substituted pyridines. However, the harsh reaction conditions (typically high temperatures in solvents like xylene or toluene) can limit its applicability, especially for substrates with sensitive functional groups.[2] Yields are generally moderate to good but can be affected by side reactions, such as dimerization.[1] For instance, the amination of 4-tert-butylpyridine at atmospheric pressure yields only 11% of the desired 2-amino product, with the major product being a dimer.[1] However, under increased nitrogen pressure, the yield of the aminated product can be significantly improved to 74%.[1]

Table 2: Representative Yields for the Chichibabin Reaction
Pyridine PrecursorAmine SourceProductYield (%)Reference
Pyridinen-Butylamine (with NaH/LiI)N-Butylpyridin-2-amine93[3]
3-Methoxypyridinen-Butylamine (with NaH/LiI)2-Butylamino-3-methoxypyridine7[3]
4-tert-ButylpyridineSodium Amide2-Amino-4-tert-butylpyridine11 (atmospheric pressure)[1]
4-tert-ButylpyridineSodium Amide2-Amino-4-tert-butylpyridine74 (350 psi N₂)[1]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Cross-Coupling Powerhouse

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the formation of C-N bonds, including the synthesis of aryl amines from halopyridines.[4][5] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and excellent functional group tolerance under relatively mild conditions.

Catalytic Cycle and Ligand Effects

The catalytic cycle involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyridine and regenerate the Pd(0) catalyst.[5] The choice of phosphine ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. A variety of ligands, such as BINAP and Josiphos-type ligands, have been developed to improve the efficiency and scope of the reaction.[4]

Performance with Different Halopyridines and Amines

The Buchwald-Hartwig amination is effective for a wide range of halopyridines, including chloro-, bromo-, and iodopyridines.[6][7] It can be used to couple both primary and secondary amines, as well as anilines. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can be tailored to the specific substrates. For volatile amines, the reaction can be successfully carried out in sealed tubes to prevent their evaporation.[8][9]

Table 3: Buchwald-Hartwig Amination of Halopyridines - Catalyst System Comparison
Pyridine PrecursorAminePd PrecursorLigandBaseSolventYield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃RuPhosLiHMDSToluene83[10]
2-BromopyridinePyrrolidinePd₂(dba)₃RuPhosLiHMDSToluene75[10]
3-Bromo-2-aminopyridineMorpholinePd(OAc)₂RuPhosLiHMDSToluene83[10]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃(±)-BINAPNaOBuᵗToluene60[11]
2-ChloropyridineAnilinePd(OAc)₂JosiphosNaOᵗBuDioxane95[5]

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[12] While it often requires harsher conditions than the Buchwald-Hartwig amination, it presents a more economical alternative due to the lower cost of copper catalysts.

Mechanism and Reaction Conditions

The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species.[13] Traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures.[12] However, modern protocols often utilize catalytic amounts of copper salts, such as CuI or Cu₂O, in combination with ligands to facilitate the reaction at lower temperatures.[14]

Ligand-Assisted and Ligand-Free Systems

The use of ligands, such as diamines or amino acids, can significantly improve the efficiency of the Ullmann condensation by increasing the solubility of the copper catalyst and facilitating the catalytic cycle. However, ligand-free systems have also been developed, particularly for activated halopyridines. The choice of solvent and base also plays a critical role in the outcome of the reaction.

Table 4: Ullmann Condensation for Aryl Amine Synthesis from Halopyridines
Pyridine PrecursorAmineCu CatalystLigandBaseSolventYield (%)Reference
2-BromopyridineAmmoniaCu₂ODMEDAK₂CO₃Ethylene Glycol85[14]
3-BromopyridineAmmoniaCu₂ODMEDAK₂CO₃Ethylene Glycol82[14]
4-ChloropyridineAmmoniaCu₂ODMEDAK₂CO₃Ethylene Glycol75[14]
2-IodopyridinePiperidineCuINoneK₂CO₃NMP80[15]
2-ChloropyridineMorpholineCuIProlineK₂CO₃DMSO78[16]

Experimental Protocols

Detailed experimental protocols are essential for the successful replication of synthetic procedures. Below are representative protocols for the three discussed methodologies.

Protocol 1: Chichibabin Amination of Pyridine with n-Butylamine

This protocol is adapted from a modified Chichibabin reaction using a NaH-iodide composite.[3]

  • To a sealed tube, add pyridine (0.5 mmol), sodium hydride (1.5 mmol, 3 equiv), and lithium iodide (1.0 mmol, 2 equiv).

  • Add anhydrous THF (0.5 mL) to the tube.

  • Add n-butylamine (1.0 mmol, 2 equiv) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 85 °C for 7 hours.

  • After cooling to room temperature, carefully quench the reaction with ice-cold water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-butylpyridin-2-amine.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

This protocol is a general procedure for the palladium-catalyzed amination of halopyridines.[10]

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 2 mol%), RuPhos (0.02 mmol, 4 mol%), and lithium hexamethyldisilazide (LiHMDS) (1.4 mmol).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous toluene (2 mL) via syringe.

  • Add 2-bromopyridine (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Ullmann Condensation of 2-Bromopyridine with Aqueous Ammonia

This protocol describes a copper-catalyzed amination using aqueous ammonia.[14]

  • In a reaction vessel, combine 2-bromopyridine (1.0 mmol), Cu₂O (0.05 mmol, 5 mol%), N,N'-dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%), and K₂CO₃ (0.2 mmol, 20 mol%).

  • Add ethylene glycol (1 mL) and aqueous ammonia (28% solution, 40 equiv).

  • Seal the vessel and heat the mixture at 100 °C for 16 hours.

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the resulting residue by chromatography to yield 2-aminopyridine.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for troubleshooting and optimizing reactions. The following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Aryl)(X)L2 Pd(II)(Aryl)(X)L2 Pd(0)L2->Pd(II)(Aryl)(X)L2 Oxidative Addition (Aryl-X) Pd(II)(Aryl)(NHR'R'')L2+ X- Pd(II)(Aryl)(NHR'R'')L2+ X- Pd(II)(Aryl)(X)L2->Pd(II)(Aryl)(NHR'R'')L2+ X- Amine Coordination Pd(II)(Aryl)(NR'R'')L2 Pd(II)(Aryl)(NR'R'')L2 Pd(II)(Aryl)(NHR'R'')L2+ X-->Pd(II)(Aryl)(NR'R'')L2 Deprotonation (Base) Pd(II)(Aryl)(NR'R'')L2->Pd(0)L2 Aryl-NR'R'' Aryl-NR'R'' Pd(II)(Aryl)(NR'R'')L2->Aryl-NR'R'' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Pyridine Precursor, Amine, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heat Heat to Desired Temperature with Stirring Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The synthesis of aryl amines from pyridine precursors can be achieved through several effective methodologies. The Chichibabin reaction offers a direct C-H amination route but is limited by its harsh conditions. The Ullmann condensation provides a cost-effective copper-catalyzed alternative, which has seen significant improvements with the development of new ligands. Currently, the Buchwald-Hartwig amination stands out as the most versatile and widely applicable method, boasting a broad substrate scope and high functional group tolerance under relatively mild conditions. The choice of the optimal method will ultimately depend on the specific requirements of the target molecule, including the nature of the starting materials, desired functional group compatibility, and scalability. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important class of compounds.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-bromo-N-methylpyridin-2-amine: A Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-bromo-N-methylpyridin-2-amine (CAS No. 214977-38-5).

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-bromo-N-methylpyridin-2-amine (CAS No. 214977-38-5). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

3-bromo-N-methylpyridin-2-amine should be handled as a hazardous substance. While specific toxicity data is limited, it is prudent to handle it with the care required for similar chemical structures. Avoid inhalation, ingestion, and contact with skin and eyes.

Key Safety and Handling Data

A summary of the key quantitative and safety data for 3-bromo-N-methylpyridin-2-amine and related compounds is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValueReference
CAS Number214977-38-5[1]
Molecular FormulaC₆H₇BrN₂
Molecular Weight187.04 g/mol
Hazard Statements (for related compounds)H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2]
GHS Pictogram (for related compounds)Irritant, Acute Toxic[2]
Signal Word (for related compounds)Danger[2]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of 3-bromo-N-methylpyridin-2-amine. This procedure applies to the pure compound, as well as any contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

1.0 Personal Protective Equipment (PPE)

1.1 Prior to handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.
  • In cases of potential dust generation, a NIOSH-approved N95 dust mask is required.

2.0 Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for 3-bromo-N-methylpyridin-2-amine waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "3-bromo-N-methylpyridin-2-amine".[3] 2.2 Carefully collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[3] 2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.

3.0 Storage

3.1 Securely seal the hazardous waste container. 3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids. 3.3 The storage area should be clearly marked as a hazardous waste storage area.

4.0 Final Disposal

4.1 The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] 4.2 All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[3] 4.3 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

start Start: Identify 3-bromo-N- methylpyridin-2-amine Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate storage Store Sealed Container in a Well-Ventilated, Designated Area segregate->storage disposal_decision Is Container Full or Ready for Disposal? storage->disposal_decision disposal_decision->storage No licensed_disposal Arrange for Pickup by a Licensed Waste Management Company disposal_decision->licensed_disposal Yes end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for 3-bromo-N-methylpyridin-2-amine.

References

Handling

Personal protective equipment for handling 3-bromo-N-methylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals This guide provides crucial safety and logistical information for the handling and disposal of 3-bromo-N-methylpyridin-2-amine. The following procedur...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-bromo-N-methylpyridin-2-amine. The following procedures are based on available safety data for structurally similar compounds and general best practices for handling pyridine derivatives and aromatic amines, due to limited specific data for the target compound.

I. Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is appropriate personal protective equipment. Based on the hazards associated with pyridine and aromatic amine compounds, the following PPE is mandatory when handling 3-bromo-N-methylpyridin-2-amine.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2][3]
Hand Protection Nitrile or neoprene gloves.Provides resistance to pyridine-based compounds.[1][2] Latex gloves are not recommended.
Body Protection A fully-buttoned laboratory coat.Prevents skin contact with the chemical.[1][2]
Respiratory Protection Use in a certified chemical fume hood.[2] A respirator may be necessary for situations with potential for airborne exposure.Pyridine and its derivatives can emit harmful fumes.[1]

II. Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle 3-bromo-N-methylpyridin-2-amine in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance from the work area.[4]

2. Procedural Steps:

  • Preparation: Before handling, thoroughly review the available Safety Data Sheet (SDS) and any other relevant safety information. Ensure all necessary PPE is clean, in good condition, and properly worn.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. For larger quantities, consider using a closed system or appropriate dispensing equipment.

  • During Use: Keep containers tightly closed when not in use to prevent the release of vapors.[2] Avoid eating, drinking, or smoking in the laboratory to prevent ingestion.[2][3]

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[5] Decontaminate the work area.

3. First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]

III. Disposal Plan

Proper disposal of 3-bromo-N-methylpyridin-2-amine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with incompatible waste streams. Aromatic amines can be incompatible with strong oxidizing agents and acids.[4]

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

  • The storage area should be clearly marked.

3. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds and amine-containing waste.

IV. Workflow and Logical Relationships

The following diagram illustrates the key steps and decision points for the safe handling of 3-bromo-N-methylpyridin-2-amine.

Safe Handling Workflow for 3-bromo-N-methylpyridin-2-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS and Safety Protocols b Inspect and Don PPE a->b c Work in Chemical Fume Hood b->c Proceed to Handling d Handle Chemical c->d e Keep Container Sealed d->e j Spill or Exposure Occurs d->j If Emergency f Decontaminate Work Area e->f Handling Complete g Dispose of Waste Properly f->g h Remove and Clean PPE g->h i Wash Hands Thoroughly h->i k Follow First Aid Procedures j->k l Notify Supervisor k->l m Seek Medical Attention l->m

Caption: Workflow for safe handling of 3-bromo-N-methylpyridin-2-amine.

References

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Feasible Synthetic Routes

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3-bromo-N-methylpyridin-2-amine
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3-bromo-N-methylpyridin-2-amine
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